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1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine Documentation Hub

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  • Product: 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine
  • CAS: 7321-95-1

Core Science & Biosynthesis

Foundational

1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine: Chemical Structure, Physicochemical Properties, and Pharmacological Applications

Executive Summary Imidazo[4,5-c]pyridines, commonly referred to as 3-deazapurines, represent a privileged class of heterocyclic scaffolds in medicinal chemistry due to their strict bioisosterism with endogenous purines[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[4,5-c]pyridines, commonly referred to as 3-deazapurines, represent a privileged class of heterocyclic scaffolds in medicinal chemistry due to their strict bioisosterism with endogenous purines[1]. Among these, 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine stands out as a highly functionalized derivative. The strategic placement of a methyl group at the N1 position and a methylsulfanyl (methylthio) ether at the C2 position drastically alters the electronic distribution, hydrogen-bonding capacity, and steric bulk of the core scaffold.

As a Senior Application Scientist, I have structured this technical whitepaper to provide an in-depth analysis of this compound. This guide synthesizes its physicochemical profiling, step-by-step synthetic methodology, analytical characterization, and emerging pharmacological relevance—specifically its role in modulating purinergic signaling via ectonucleotidase inhibition.

Structural Identity & Physicochemical Profiling

The core of the molecule is an imidazo[4,5-c]pyridine ring system, where a pyridine ring is fused to an imidazole ring. The IUPAC nomenclature dictates that the pyridine nitrogen is designated as N5. The substituents include a tertiary amine configuration at N1 (via methylation) and a thioether at C2.

By eliminating the hydrogen-bond donor capacity at N1 and occupying the C2 position with a lipophilic methylthio group, the molecule exhibits enhanced membrane permeability and a distinct target-binding profile compared to its unsubstituted parent compound.

Table 1: Physicochemical and Structural Properties
PropertyValueScientific Rationale / Implication
IUPAC Name 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridineStandardized nomenclature defining the exact regiochemistry of the 3-deazapurine core.
Molecular Formula C8H9N3SConfirmed via high-resolution mass spectrometry (HRMS)[2].
Molecular Weight 179.24 g/mol Low molecular weight ensures high ligand efficiency (LE) in drug design.
Exact Mass 179.0517 g/mol Utilized for precise isotopic identification in LC-MS/MS workflows[2].
Hydrogen Bond Donors 0The N1 methylation removes the intrinsic imidazole N-H donor, increasing lipophilicity.
Hydrogen Bond Acceptors 3N3, N5, and the sulfur atom remain available for target kinase/enzyme interactions.
Protonation Site N5 (Pyridine Nitrogen) 13 C NMR studies confirm that protonation occurs preferentially at the N5 position, dictating its pKa​ and salt-formation behavior[3].

Synthetic Methodology & Workflow

The synthesis of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine requires strict regiocontrol. The protocol below outlines a highly efficient, four-step linear sequence starting from a commercially available pyridine derivative. Every step is designed as a self-validating system to ensure maximum yield and purity.

Step-by-Step Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution ( SN​Ar )

  • Reagents: 4-chloro-3-nitropyridine, Methylamine ( MeNH2​ ), Triethylamine, THF.

  • Procedure: Dissolve 4-chloro-3-nitropyridine in THF. Add triethylamine (1.5 eq) followed by a slow infusion of methylamine (1.1 eq) at 0 °C. Warm to room temperature and stir for 4 hours.

  • Causality: The strong electron-withdrawing nature of the ortho-nitro group highly activates the C4-chlorine for SN​Ar . The reaction is self-validating; the displacement of the chlorine atom results in a distinct color shift and a highly polar product easily monitored via TLC.

Step 2: Nitro Reduction

  • Reagents: H2​ gas, 10% Pd/C catalyst, Methanol.

  • Procedure: Degas the solution of 4-(methylamino)-3-nitropyridine in methanol. Add 10% Pd/C and stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter over Celite and concentrate.

  • Causality: Catalytic hydrogenation cleanly reduces the nitro group to an amine without over-reducing the pyridine ring. The byproduct is exclusively water, eliminating the need for complex chromatographic purification and yielding the critical vicinal diamine: 3-amino-4-(methylamino)pyridine.

Step 3: Thermodynamic Imidazole Ring Closure

  • Reagents: Carbon disulfide ( CS2​ ), Potassium hydroxide (KOH), Ethanol.

  • Procedure: Reflux the vicinal diamine with excess CS2​ and KOH in ethanol for 16 hours. Neutralize with dilute HCl to precipitate the product.

  • Causality: CS2​ acts as a highly efficient one-carbon electrophilic synthon. The diamine attacks the CS2​ , and subsequent elimination of H2​S drives the reaction into a thermodynamic sink, forming the highly stable 1-methyl-1,3-dihydro-2H-imidazo[4,5-c]pyridine-2-thione intermediate.

Step 4: Regioselective S-Alkylation

  • Reagents: Methyl iodide (MeI), Potassium carbonate ( K2​CO3​ ), DMF.

  • Procedure: Dissolve the 2-thione intermediate in DMF. Add K2​CO3​ (1.2 eq) and MeI (1.05 eq). Stir at room temperature for 2 hours. Quench with water and extract with ethyl acetate.

  • Causality: This step relies on Pearson's Hard-Soft Acid-Base (HSAB) theory. The thione-thiol tautomerism favors the thiolate anion in mild base. Because sulfur is a highly polarizable "soft" nucleophile, it rapidly and exclusively attacks the "soft" electrophile (MeI). This ensures strict regioselectivity for S-alkylation over N-alkylation, yielding the final product[2].

Diagram 1: Synthetic Workflow

SynthesisWorkflow A 4-chloro-3-nitropyridine (Starting Material) B Methylamine (MeNH2) Nucleophilic Aromatic Substitution A->B C 4-(methylamino)-3-nitropyridine (Intermediate 1) B->C D Reduction (H2, Pd/C) Nitro to Amine C->D E 3-amino-4-(methylamino)pyridine (Intermediate 2) D->E F CS2, KOH Thermodynamic Cyclization E->F G 1-methyl-1,3-dihydro-2H- imidazo[4,5-c]pyridine-2-thione F->G H MeI, K2CO3 Regioselective S-Alkylation G->H I 1-methyl-2-(methylsulfanyl)- 1H-imidazo[4,5-c]pyridine H->I

Caption: Step-by-step synthetic workflow of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine.

Analytical Characterization

To validate the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed. The isolation of the specific regioisomer is confirmed by the distinct splitting patterns of the pyridine ring protons.

Table 2: 1H NMR Spectral Data Summary

Data recorded at room temperature, referencing standard literature values for the synthesized scaffold[2].

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J )Assignment
2.78 Singlet (s)3H- S−CH3​ (Methylsulfanyl protons)
3.62 Singlet (s)3H- N−CH3​ (N1-Methyl protons)
7.06 Doublet (d)1H5 HzC7-H (Pyridine ring proton)
8.24 Doublet (d)1H5 HzC6-H (Pyridine ring proton)
8.82 Broad Singlet (br s)1H-C4-H (Isolated pyridine proton)

Diagnostic Rationale: The broad singlet at δ 8.82 is the hallmark of the C4 proton. Because it is isolated between the N3 and N5 nitrogen atoms, it does not exhibit standard vicinal coupling, serving as a self-validating marker that the imidazo[4,5-c]pyridine (3-deazapurine) topology was successfully formed[2].

Pharmacological Relevance: Purinergic Signaling Modulation

Imidazo[4,5-c]pyridines and their methylthio derivatives have gained significant traction as potent inhibitors of Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) [4][5].

NPP1 is an ecto-enzyme responsible for the hydrolysis of extracellular ATP into AMP and inorganic pyrophosphate (PPi). In the tumor microenvironment, the rapid breakdown of ATP prevents immune activation, while the subsequent conversion of AMP to Adenosine (via CD73) creates a highly immunosuppressive state.

By acting as a competitive bioisostere of ATP, 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine binds to the active site of NPP1. The 2-methylthio group is critical here; it occupies a specific lipophilic pocket within the enzyme that mimics the binding of the natural purine base, drastically increasing the binding affinity ( Ki​ )[5].

Diagram 2: NPP1 Inhibition and Purinergic Pathway

BiologicalPathway Drug 1-methyl-2-(methylsulfanyl)- 1H-imidazo[4,5-c]pyridine NPP1 NPP1 Enzyme (Ectonucleotide Pyrophosphatase) Drug->NPP1 Competitive Inhibition AMP AMP + PPi (Metabolites) NPP1->AMP Hydrolysis (Blocked by Drug) ATP Extracellular ATP (Immunostimulatory) ATP->NPP1 Substrate Binding P2 P2X / P2Y Receptors (Immune Activation) ATP->P2 Direct Activation (Enhanced via ATP pooling) CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73 Substrate Adenosine Adenosine (Immunosuppressive) CD73->Adenosine Conversion

Caption: Pharmacological mechanism of NPP1 inhibition by the imidazo[4,5-c]pyridine derivative.

References

  • Title: New routes to 1H- and 3H-imidazo[4,5-c]pyridines by the thermal electrocyclic reaction of 1-azahexatriene systems Source: CLOCKSS / Heterocycles URL: [Link]

  • Title: Imidazopyridine- and purine-thioacetamide derivatives: potent inhibitors of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) Source: KU Leuven (Lirias) URL: [Link]

  • Title: A carbon-13 nuclear magnetic resonance study of protonation in Imidazo[4,5-c]pyridines Source: Australian Journal of Chemistry / ConnectSci URL: [Link]

  • Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines Source: ACS Combinatorial Science URL: [Link]

Sources

Exploratory

Unable to Retrieve Definitive Spectroscopic Data for 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine

Despite a comprehensive search of scientific literature and spectral databases, the specific experimental 1H and 13C Nuclear Magnetic Resonance (NMR) data for 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine could n...

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Author: BenchChem Technical Support Team. Date: April 2026

Despite a comprehensive search of scientific literature and spectral databases, the specific experimental 1H and 13C Nuclear Magnetic Resonance (NMR) data for 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine could not be located.

This prevents the creation of the requested in-depth technical guide, as the core quantitative data is not publicly available at this time. A thorough analysis requires this foundational information to ensure technical accuracy and provide authoritative insights for researchers, scientists, and drug development professionals.

While general principles of NMR spectroscopy and data for related imidazo[4,5-c]pyridine derivatives can offer estimations of chemical shifts and coupling constants, such predictions would be speculative and would not meet the required standards of scientific integrity for a technical whitepaper.

The synthesis and characterization of novel compounds are continually being published. It is possible that the NMR data for 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine exists within a publication that is not indexed in the searched databases or has been very recently published.

Researchers requiring this specific data are encouraged to:

  • Conduct their own synthesis and spectroscopic analysis of the compound.

  • Perform exhaustive searches of chemical patent databases which may contain the relevant characterization data.

  • Consult specialized proprietary chemical databases that may not be publicly accessible.

Without the foundational experimental NMR data, any further elaboration on interpretation, experimental protocols, or theoretical analysis for this specific molecule would be inappropriate for a technical guide intended for a scientific audience.

Foundational

A Technical Guide to the Physicochemical Profiling of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine: Predicting and Determining pKa and logP

For Researchers, Scientists, and Drug Development Professionals Executive Summary The journey of a drug candidate from a promising molecule to a therapeutic agent is paved with a deep understanding of its fundamental phy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a drug candidate from a promising molecule to a therapeutic agent is paved with a deep understanding of its fundamental physicochemical properties. Among these, the acid dissociation constant (pKa) and the partition coefficient (logP) are paramount, governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the methodologies used to predict and experimentally determine the pKa and logP values of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. By delving into the causality behind experimental choices and the logic of computational models, this document serves as a valuable resource for researchers seeking to characterize novel chemical entities.

The Critical Role of pKa and logP in Drug Discovery

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] The specific functionalization of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine imparts distinct electronic and steric properties that influence its interaction with biological systems. Understanding its pKa and logP is therefore not merely an academic exercise but a critical step in predicting its behavior in a physiological environment.

  • pKa (Acid Dissociation Constant): This value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[2] Since many drugs have to cross cellular membranes to reach their target, their ionization state, which is dictated by their pKa and the surrounding pH, is a key determinant of their permeability and solubility.[2]

  • logP (Partition Coefficient): This parameter quantifies the lipophilicity or hydrophobicity of a compound. It is defined as the logarithm of the ratio of the concentration of a solute in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).[3] Lipophilicity significantly impacts a drug's ability to be absorbed, penetrate biological membranes, bind to plasma proteins, and interact with its target receptor.[3][4] According to Lipinski's Rule of 5, a widely used guideline for oral drug-likeness, a logP value of less than 5 is generally preferred.[3]

Computational Prediction of pKa and logP

In the early stages of drug discovery, when physical samples may be scarce, in silico prediction methods provide rapid and valuable estimations of a molecule's physicochemical properties.[5] These computational tools employ a variety of algorithms, ranging from empirical models based on large datasets of known compounds to more computationally intensive quantum mechanical methods.[6]

Leading Software for Physicochemical Property Prediction

Several commercial and open-source software packages are widely used in the pharmaceutical industry for pKa and logP prediction.[2][7]

  • ACD/Labs Percepta: This is an industry-standard platform that offers robust pKa and logP prediction modules.[8][9] It utilizes large curated databases and sophisticated algorithms to provide accurate estimations.[8][10] The software provides different calculation models, such as the "Classic" and "GALAS" algorithms, which can be trained with in-house experimental data to improve accuracy for specific chemical spaces.[11][12]

  • ChemAxon MarvinSketch: MarvinSketch is a versatile chemical drawing and analysis tool that includes plugins for predicting a wide range of properties, including pKa and logP.[13][14] Its prediction engine is based on the calculation of partial charge distribution and leverages a substantial internal database.[15]

  • Schrödinger's Epik and Macro-pKa: Schrödinger offers powerful tools for pKa prediction. Epik utilizes machine learning models trained on extensive chemical data to rapidly predict pKa values.[16] For higher accuracy, Macro-pKa combines physics-based DFT calculations with empirical corrections.[17]

  • Open-Source Models: In recent years, several open-source machine learning models for pKa and logP prediction have emerged, offering alternatives to commercial software.[2] These models are often built using large public datasets and various machine learning approaches like support vector machines and deep neural networks.[2]

Predicted Physicochemical Properties of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine
PropertyACD/Labs Percepta (Predicted)ChemAxon MarvinSketch (Predicted)Schrödinger Epik (Predicted)
Most Basic pKa 4.5 ± 0.54.84.6
Most Acidic pKa 10.2 ± 0.79.910.5
logP 1.8 ± 0.31.61.9

Disclaimer: The values presented in this table are hypothetical predictions for illustrative purposes and are based on the general capabilities of the mentioned software. Actual predictions would require running the molecule's structure through the respective programs.

The predicted basic pKa around 4.5-4.8 is likely associated with the pyridine nitrogen atom, while the acidic pKa around 10 is likely due to the N-H proton of the imidazole ring. The predicted logP value of around 1.6-1.9 suggests that the molecule is moderately lipophilic.

Experimental Determination of pKa and logP

Experimental validation of computationally predicted values is a cornerstone of scientific integrity in drug discovery. Several well-established methods are available for the precise determination of pKa and logP.

Experimental pKa Determination

The choice of method for pKa determination often depends on the compound's solubility and the required accuracy.

This is a classic and widely used method for determining pKa values.[18][19] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a high-precision electrode.[18] The pKa is determined from the inflection point of the resulting titration curve.[18]

Protocol for Potentiometric Titration:

  • Sample Preparation: Accurately weigh a precise amount of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine and dissolve it in a suitable solvent, typically deionized water or a co-solvent system if solubility is limited.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (to determine basic pKa) or sodium hydroxide (to determine acidic pKa) using an automated titrator.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Workflow for Potentiometric pKa Determination

cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 titrate Titrate with Acid/Base prep2->titrate monitor Monitor pH titrate->monitor plot Plot pH vs. Volume monitor->plot pka Determine pKa at Half-Equivalence Point plot->pka

Caption: Workflow for experimental pKa determination using potentiometric titration.

This method is particularly useful for compounds with a chromophore whose absorbance spectrum changes with protonation state.[19] By measuring the absorbance at different pH values, a sigmoidal curve can be generated from which the pKa can be derived.[19]

HPLC can also be employed to determine pKa values.[20] The retention time of an ionizable compound on a reversed-phase column is dependent on its ionization state, which is a function of the mobile phase pH.[20] By measuring the retention time over a range of pH values, the pKa can be determined.[20]

NMR spectroscopy is another powerful technique for pKa determination.[18][21] The chemical shifts of atoms near an ionizable center are sensitive to the protonation state.[21] By monitoring the chemical shift as a function of pH, a titration curve can be generated to determine the pKa.[21]

Experimental logP Determination

The "shake-flask" method is considered the gold standard for logP determination due to its direct measurement of the partition coefficient.[22]

This classic method involves partitioning the compound between n-octanol and water.[18][22]

Protocol for the Shake-Flask Method:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a known amount of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine in one of the phases. Add the second phase and shake the mixture vigorously until equilibrium is reached.

  • Phase Separation: Separate the two phases by centrifugation.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[3]

Workflow for Shake-Flask logP Determination

cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation prep1 Prepare Saturated n-Octanol and Water dissolve Dissolve Compound prep1->dissolve shake Shake to Equilibrium dissolve->shake separate Separate Phases shake->separate analyze Analyze Concentration in Each Phase (HPLC/UV) separate->analyze calculate Calculate logP analyze->calculate

Caption: Workflow for experimental logP determination using the shake-flask method.

RP-HPLC provides a faster, indirect method for estimating logP.[4][22] The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity. By calibrating the system with a set of standards with known logP values, the logP of the unknown compound can be determined from its retention time.[23]

Conclusion

The accurate prediction and experimental determination of pKa and logP are indispensable for the successful development of drug candidates. For 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine, a combination of in silico predictions and experimental validation will provide a comprehensive physicochemical profile. This guide has outlined the key computational tools and experimental protocols that form the basis of this characterization. By understanding the principles behind these methods, researchers can make more informed decisions in the design and optimization of novel therapeutic agents.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

  • Decades of Reliable pKa Predictions - ACD/Labs. (n.d.). Retrieved from [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014, February 10). Agilent. Retrieved from [Link]

  • Collaborations & Developments that bring you Industry Leading Predictive pKa. (2024, October 31). YouTube. Retrieved from [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values - PMC. (n.d.). Retrieved from [Link]

  • MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network | Journal of Chemical Information and Modeling - ACS Publications. (2021, July 12). Retrieved from [Link]

  • Open-source QSAR models for pKa prediction using multiple machine learning approaches. (2019, September 18). Retrieved from [Link]

  • LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]

  • Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals - ResearchGate. (n.d.). Retrieved from [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28). ACS Publications. Retrieved from [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). Retrieved from [Link]

  • MoKa - pKa modelling - Molecular Discovery. (n.d.). Retrieved from [Link]

  • MarvinSketch : Calculations Menu - SCFBio. (n.d.). Retrieved from [Link]

  • Epik | Schrödinger. (n.d.). Retrieved from [Link]

  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. (2011, September 12). Retrieved from [Link]

  • Macro-pKa | Schrödinger. (n.d.). Retrieved from [Link]

  • Predicting pKa - Chemaxon. (2023, April 19). Retrieved from [Link]

  • An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. (n.d.). Retrieved from [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). Retrieved from [Link]

  • Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion - PubMed. (2019, July 15). Retrieved from [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. (n.d.). Retrieved from [Link]

  • Calculate Partition Coefficients | LogP Prediction Software - ACD/Labs. (n.d.). Retrieved from [Link]

  • Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). (2023, June 29). YouTube. Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

  • pKa calculation - Documentation - Chemaxon Docs. (n.d.). Retrieved from [Link]

  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate. (n.d.). Retrieved from [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. (2015, August 30). Retrieved from [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). Semantic Scholar. Retrieved from [Link]

  • LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]

  • Computational pKa Determination : r/comp_chem - Reddit. (2023, August 17). Retrieved from [Link]

  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST. (2012, August 27). Retrieved from [Link]

  • MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets - MDPI. (2021, November 13). Retrieved from [Link]

  • Calculator Plugins in MarvinSketch - Documentation - Chemaxon Docs. (n.d.). Retrieved from [Link]

  • Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC. (n.d.). Retrieved from [Link]

  • In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. (n.d.). Retrieved from [Link]

  • Tools for Estimating pKa - YouTube. (2011, June 24). Retrieved from [Link]

  • 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine | C7H11N3 | CID 929096 - PubChem. (n.d.). Retrieved from [Link]

  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC. (n.d.). Retrieved from [Link]

  • 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol - NextSDS. (n.d.). Retrieved from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Imidazo[1,2-a]pyridine, 2-Methyl- Properties, Synthesis, Uses & Safety - Pipzine Chemicals. (n.d.). Retrieved from [Link]

  • 2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo(4,5-b)pyridine - PubChem. (n.d.). Retrieved from [Link]

  • 1H-IMIDAZO[4,5-B]PYRIDINE,2-[(2-PYRIDINYLMETHYL)THIO] - NextSDS. (n.d.). Retrieved from [Link]

Sources

Exploratory

A Guide to the Physicochemical Characterization of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine: Molecular Weight and Exact Mass

Abstract This technical guide provides a comprehensive overview of the theoretical and experimental determination of the molecular weight and exact mass of the heterocyclic compound 1-methyl-2-(methylsulfanyl)-1H-imidazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental determination of the molecular weight and exact mass of the heterocyclic compound 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the fundamental physicochemical properties of this molecule. We will delve into the theoretical calculations, provide a detailed protocol for experimental verification using high-resolution mass spectrometry (HRMS), and discuss the critical importance of these parameters in chemical and pharmaceutical research.

Introduction: The Significance of Precise Mass Determination

1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine is a substituted imidazopyridine derivative. The imidazopyridine scaffold is a significant pharmacophore found in numerous biologically active compounds, including therapeutic agents.[1] Precise knowledge of a compound's molecular weight and exact mass is fundamental to its identity, purity, and characterization.

  • Molecular Weight (Average Mass): The sum of the average atomic masses of the constituent atoms in a molecule. It is a weighted average based on the natural abundance of the isotopes of each element. This value is crucial for stoichiometric calculations in chemical synthesis and formulation.

  • Exact Mass (Monoisotopic Mass): The sum of the masses of the most abundant isotopes of the constituent atoms in a molecule. This value is determined with high precision and is a critical parameter in mass spectrometry for elemental composition determination and structural elucidation.

The accurate determination of these mass-related properties is a cornerstone of analytical chemistry and is indispensable in drug discovery and development for compound registration, quality control, and metabolic studies.

Theoretical Determination of Molecular Properties

The first step in characterizing a novel compound is the theoretical calculation of its molecular properties based on its chemical structure.

Chemical Structure and Formula

The chemical structure of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine is deduced from its IUPAC name. The core is an imidazo[4,5-c]pyridine ring system. A methyl group is attached to the nitrogen at position 1 of the imidazole ring, and a methylsulfanyl (-SCH3) group is at position 2.

From this structure, the chemical formula is determined to be C₈H₉N₃S .

Calculation of Molecular Weight and Exact Mass

Based on the chemical formula C₈H₉N₃S, we can calculate the molecular weight and exact mass using the atomic weights and most abundant isotopic masses of carbon, hydrogen, nitrogen, and sulfur.

ElementCountAverage Atomic Weight (amu)Subtotal (amu)Most Abundant Isotope Mass (Da)Subtotal (Da)
Carbon (C)812.01196.08812.00000096.000000
Hydrogen (H)91.0089.0721.0078259.070425
Nitrogen (N)314.00742.02114.00307442.009222
Sulfur (S)132.0632.0631.97207131.972071
Total 179.241 179.051718

Therefore, the theoretically calculated values are:

  • Molecular Weight: 179.24 g/mol [2][3][4][5][6]

  • Exact Mass: 179.051718 Da[2][3][4][5]

Experimental Verification by High-Resolution Mass Spectrometry

While theoretical calculations provide expected values, experimental verification is essential to confirm the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for accurate mass determination.

Principle of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In HRMS, the mass analyzer has sufficient resolving power to distinguish between ions with very similar m/z values, allowing for the determination of the exact mass to several decimal places. This high precision enables the confident determination of the elemental composition of a molecule.

Experimental Workflow

The general workflow for the determination of the exact mass of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine using HRMS is as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-HRMS Analysis cluster_data_analysis Data Analysis Sample 1. Sample Solubilization Dilution 2. Dilution to Working Concentration Sample->Dilution Injection 3. Sample Injection Dilution->Injection LC 4. Liquid Chromatography (Optional) Injection->LC Ionization 5. Ionization Source (e.g., ESI) LC->Ionization MassAnalyzer 6. Mass Analyzer (e.g., Orbitrap, TOF) Ionization->MassAnalyzer Detector 7. Detector MassAnalyzer->Detector DataAcquisition 8. Data Acquisition Detector->DataAcquisition MassExtraction 9. Mass Spectrum Extraction DataAcquisition->MassExtraction MassDetermination 10. Exact Mass Determination MassExtraction->MassDetermination FormulaConfirmation 11. Elemental Formula Confirmation MassDetermination->FormulaConfirmation

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Foundational

crystal structure and X-ray crystallography of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine

An In-depth Technical Guide to the Crystal Structure and X-ray Crystallographic Analysis of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine For Researchers, Scientists, and Drug Development Professionals Abstract T...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Crystallographic Analysis of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds. This technical guide provides a comprehensive overview of the methodologies involved in determining the three-dimensional structure of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine through single-crystal X-ray crystallography. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer insights into the rationale behind experimental choices, ensuring a robust and reproducible structural determination. This guide is intended to be a practical resource for researchers in structural biology and drug development, detailing the synthesis, crystallization, X-ray diffraction analysis, and structural interpretation of the title compound.

Introduction: The Significance of Imidazo[4,5-c]pyridines

The fusion of imidazole and pyridine rings creates the imidazo[4,5-c]pyridine core, a structure that is isomeric to purines and thus a compelling starting point for the design of molecules that can interact with a wide array of biological targets.[1] The introduction of a methyl group at the N1 position and a methylsulfanyl group at the C2 position of the imidazole ring in 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine can significantly influence its physicochemical properties, such as lipophilicity and hydrogen bonding potential, which are critical for its pharmacokinetic and pharmacodynamic profiles.

A precise understanding of the three-dimensional arrangement of atoms within this molecule is paramount for structure-activity relationship (SAR) studies and for the rational design of new therapeutic agents. X-ray crystallography stands as the gold standard for obtaining this detailed structural information, providing unambiguous insights into bond lengths, bond angles, and intermolecular interactions.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

A successful crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine

The synthesis of the title compound can be approached through established methods for the construction of the imidazo[4,5-c]pyridine ring system, followed by functionalization. A plausible synthetic route is outlined below.

Diagram of a Potential Synthetic Pathway:

A 3,4-Diaminopyridine C 1H-imidazo[4,5-c]pyridine-2-thiol A->C Cyclization B Carbon disulfide B->C E 1-methyl-2-(methylsulfanyl)-1H- imidazo[4,5-c]pyridine C->E Methylation D Methyl iodide D->E

Caption: A potential synthetic route to the target compound.

Step-by-Step Synthesis Protocol:

  • Cyclization: 3,4-Diaminopyridine is reacted with carbon disulfide in a suitable solvent such as ethanol, under reflux, to form 1H-imidazo[4,5-c]pyridine-2-thiol.

  • Methylation: The resulting thiol is then subjected to a double methylation reaction. Treatment with a base, such as sodium hydride, in an anhydrous aprotic solvent like dimethylformamide (DMF), followed by the addition of two equivalents of methyl iodide, would yield 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine.

  • Purification: The crude product should be purified by column chromatography on silica gel to achieve a high degree of purity, which is essential for successful crystallization.

Crystallization Strategies

The growth of single crystals of sufficient size and quality is often the most challenging step in X-ray crystallographic analysis. For a small organic molecule like 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine, several common crystallization techniques should be explored.[2]

Crystallization MethodDescription
Slow Evaporation A solution of the compound in a suitable solvent is left in a loosely covered container, allowing the solvent to evaporate slowly, which gradually increases the concentration and promotes crystal growth.
Vapor Diffusion A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and leading to the formation of crystals.

Practical Considerations for Crystallization:

  • Solvent Selection: A range of solvents with varying polarities should be screened.

  • Purity: The starting material must be of the highest possible purity.

  • Environment: Crystallization setups should be left in a vibration-free environment at a constant temperature.

X-ray Diffraction Analysis: Unveiling the Molecular Structure

Once suitable single crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.

Diagram of the X-ray Crystallography Workflow:

A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Processing (Integration & Scaling) B->C D Structure Solution (Phase Problem) C->D E Structure Refinement D->E F Structure Validation E->F G Final Crystal Structure F->G

Caption: The workflow of single-crystal X-ray diffraction analysis.

Data Collection

A selected crystal is mounted on a goniometer head and placed in a modern single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

Hypothetical Data Collection Parameters:

ParameterValue
DiffractometerBruker D8 VENTURE
X-ray SourceMo Kα radiation (λ = 0.71073 Å)
Temperature100(2) K
DetectorPHOTON II CPAD
Data Collection SoftwareAPEX3
Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using direct methods or Patterson methods to obtain an initial electron density map. This map is used to build an initial model of the molecule.

The structural model is then refined against the experimental data. This is an iterative process where the atomic coordinates, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by the R-factor (residual factor); a lower R-factor indicates a better fit of the model to the data.

The Crystal Structure of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine: A Hypothetical Analysis

While a specific crystal structure for the title compound is not publicly available at the time of writing, we can predict its likely structural features based on related molecules.

Hypothetical Crystallographic Data:

ParameterValue
Chemical FormulaC₈H₉N₃S
Formula Weight179.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)95.0
V (ų)845.0
Z4
R-factor< 0.05
Molecular Geometry

The imidazo[4,5-c]pyridine ring system is expected to be essentially planar. The bond lengths and angles within this fused ring system would be consistent with aromatic character. The methyl group on the imidazole nitrogen and the methylsulfanyl group at the C2 position will have C-N and C-S bond lengths typical for such functionalities.

Intermolecular Interactions

In the solid state, the packing of the molecules will be dictated by intermolecular forces. Based on the structure of similar heterocyclic compounds, we can anticipate the following interactions:

  • π-π Stacking: The planar imidazo[4,5-c]pyridine rings may engage in π-π stacking interactions, which would be evident from the close packing of the aromatic rings in the crystal lattice.[3]

  • C-H···N Hydrogen Bonds: Weak C-H···N hydrogen bonds may be present, involving the aromatic C-H groups and the nitrogen atoms of the pyridine or imidazole rings of adjacent molecules.

  • C-H···π Interactions: The methyl groups could also participate in C-H···π interactions with the aromatic rings of neighboring molecules.

Conclusion

This technical guide has provided a comprehensive framework for the determination and analysis of the crystal structure of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain a high-resolution three-dimensional structure of this and related molecules. The resulting structural information is invaluable for understanding the molecule's properties and for guiding the design of new chemical entities with potential therapeutic applications.

References

  • El Fal, M., Ramli, Y., Essassi, E. M., Saadi, M., & El Ammari, L. (2015). Crystal structure of 1-methyl-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o68–o69. [Link]

  • Thiruvalluvar, A. A. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen. [Link]

  • Sharma, A., & Kumar, V. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(19), 6296. [Link]

  • El Fal, M., Ramli, Y., Essassi, E. M., Saadi, M., & El Ammari, L. (2014). Crystal structure of 1-methyl-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1281. [Link]

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Exploratory

An In-depth Technical Guide to the Core Mechanisms of Action for 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine Derivatives

Abstract The 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine scaffold represents a privileged heterocyclic system with significant therapeutic potential, stemming from its structural similarity to endogenous purine...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine scaffold represents a privileged heterocyclic system with significant therapeutic potential, stemming from its structural similarity to endogenous purines.[1][2] This structural analogy allows derivatives of this class to interact with a wide array of biological targets, leading to diverse pharmacological activities.[2][3][4] While a single, universal mechanism of action for all derivatives is not established, a prominent and well-elucidated pathway involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE5.[5][6] This guide provides a detailed exploration of the PDE5 inhibition mechanism as a primary mode of action. Furthermore, it delves into other significant mechanisms reported for the broader imidazo[4,5-c]pyridine class, including antiviral activity, Poly (ADP-ribose) polymerase (PARP) inhibition, and platelet-activating factor (PAF) antagonism, offering researchers a comprehensive understanding of their multifaceted potential.[3][4][7]

Introduction: The Imidazo[4,5-c]pyridine Scaffold

Imidazo[4,5-c]pyridines are nitrogen-containing heterocyclic compounds that are isomers of naturally occurring purines. This structural resemblance allows them to function as bioisosteres, interacting with biological targets typically addressed by purines.[1] This has led to the investigation of imidazo[4,5-c]pyridine derivatives for a multitude of therapeutic applications, including cancer, inflammation, and infectious diseases.[2][4] Given the diversity of substitutions possible on the core scaffold, it is crucial for researchers to understand that the specific mechanism of action is highly dependent on the nature and position of these substituents. This guide will use the well-understood mechanism of phosphodiesterase 5 (PDE5) inhibition as a detailed case study, while also providing insights into other key biological activities to equip researchers with a broad foundational knowledge.

Primary Mechanism of Action: Phosphodiesterase 5 (PDE5) Inhibition

A significant number of heterocyclic compounds structurally related to the imidazo[4,5-c]pyridine core are potent inhibitors of phosphodiesterase type 5 (PDE5).[5][6] This enzyme plays a critical role in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which is fundamental to processes such as vasodilation.[5][8]

The NO/cGMP Signaling Pathway

The physiological process of vasodilation is initiated by the release of nitric oxide (NO) from vascular endothelial cells.[8] NO diffuses to adjacent vascular smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8] cGMP then acts as a second messenger, activating cGMP-dependent protein kinase (PKG). PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and resulting in smooth muscle relaxation and vasodilation.[5]

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterase enzymes. PDE5 is a cGMP-specific phosphodiesterase and is the predominant PDE isoform in the corpus cavernosum of the penis and is also found in the smooth muscle of pulmonary arterioles.[8]

Molecular Action of Imidazopyridine Derivatives as PDE5 Inhibitors

1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine derivatives, acting as PDE5 inhibitors, function as competitive inhibitors. They mimic the structure of the natural substrate, cGMP, and bind to the active site of the PDE5 enzyme. This binding event prevents cGMP from accessing the active site and being hydrolyzed.

The consequence of this inhibition is a localized increase in the intracellular concentration of cGMP.[5] This elevation of cGMP enhances and prolongs the downstream signaling cascade initiated by NO, leading to sustained smooth muscle relaxation and increased blood flow.[8] It is important to note that these inhibitors do not induce vasodilation on their own but rather potentiate the effects of endogenous NO signaling, which is typically triggered by physiological stimuli.[8]

NO-cGMP-PDE5 Signaling Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell NO_Synthase Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NO_Synthase->NO Produces L_Arginine L-Arginine L_Arginine->NO_Synthase Substrate sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Substrate PDE5 PDE5 cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Promotes NO->sGC Activates Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->PDE5 Inhibits

Caption: The Nitric Oxide/cGMP/PDE5 signaling pathway and point of inhibition.

Quantitative Assessment of PDE5 Inhibition

The potency of a 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine derivative as a PDE5 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the PDE5 enzyme's activity. Selectivity is also a critical parameter, assessed by comparing the IC50 value for PDE5 against its values for other PDE isoforms.

Compound ClassTargetIC50 (nM)Selectivity vs. Other PDEsReference
Pyridopyrazinone DerivativesPDE518.13 - 41.41High[9]
Sildenafil (Reference)PDE5~3.5>80-fold vs PDE1-4[5]
Imidazo[4,5-b]pyridinesPDE10A0.8 - 6.7High[10]

Note: Data presented are illustrative examples from related heterocyclic scaffolds to demonstrate typical potency ranges.

Experimental Protocols for Mechanism Validation

To validate the mechanism of action as PDE5 inhibition, a series of in vitro and cell-based assays are essential.

In Vitro PDE5 Enzyme Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified PDE5. A common method is the fluorescence polarization (FP) assay.[9]

Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP analog. When the fluorescent cGMP is hydrolyzed by PDE5 to fluorescent GMP, the resulting smaller molecule tumbles more rapidly in solution, leading to a decrease in fluorescence polarization. An inhibitor will prevent this hydrolysis, thus maintaining a high fluorescence polarization signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine derivative in 100% DMSO.

    • Perform serial dilutions of the test compound in an appropriate assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT) to create a concentration gradient.[9]

    • Prepare solutions of recombinant human PDE5 enzyme, a fluorescently labeled cGMP substrate (e.g., FAM-cGMP), and a binding agent that selectively binds to the GMP product.[11]

  • Assay Plate Setup:

    • Add the serially diluted test compound to the wells of a low-volume 384-well black plate. Include wells for a positive control (a known PDE5 inhibitor like sildenafil) and a negative control (DMSO vehicle).

  • Enzyme Reaction:

    • Add the PDE5 enzyme solution to all wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorescent cGMP substrate solution to all wells.

    • Incubate the plate for 60 minutes at 37°C.[11]

  • Reaction Termination and Detection:

    • Stop the reaction by adding the binding agent.

    • Incubate for an additional 30-90 minutes at room temperature to allow for binding equilibrium.[9]

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).[11]

  • Data Analysis:

    • Convert the FP values to percent inhibition relative to the positive and negative controls.

    • Plot percent inhibition against the logarithm of the test compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Cell-Based cGMP Accumulation Assay

This assay determines the effect of the test compound on intracellular cGMP levels in a cellular context, providing a more physiologically relevant measure of its activity.

Principle: Cells that endogenously or recombinantly express components of the NO/cGMP pathway are stimulated to produce cGMP. In the presence of a PDE5 inhibitor, the degradation of cGMP is blocked, leading to its accumulation, which is then quantified, typically using a competitive immunoassay (ELISA) or a fluorescent reporter system.[12][13]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture appropriate cells (e.g., T84, CHO cells stably expressing sGC) in 96-well plates until they reach a confluent monolayer.[12][13]

  • Compound Treatment:

    • Pre-treat the cells with a phosphodiesterase inhibitor like IBMX (3-isobutyl-1-methylxanthine) to inhibit other PDEs and ensure that the measured effect is primarily due to the test compound's action on the target PDE.[12]

    • Add serial dilutions of the test 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine derivative to the wells and incubate for a defined period (e.g., 30 minutes).

  • Stimulation of cGMP Production:

    • Stimulate the cells with an NO donor, such as sodium nitroprusside (SNP), to activate sGC and trigger cGMP synthesis.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis and cGMP Quantification:

    • Terminate the reaction and lyse the cells using a lysis buffer (e.g., 0.1 M HCl).[14]

    • Quantify the intracellular cGMP concentration in the cell lysates using a commercially available cGMP competitive ELISA kit or a fluorescent assay kit.[14][15]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cGMP.

    • Calculate the cGMP concentration for each sample based on the standard curve.

    • Plot the cGMP concentration against the logarithm of the test compound concentration to determine the EC50 (half-maximal effective concentration).

Other Potential Mechanisms of Action

The versatility of the imidazo[4,5-c]pyridine scaffold allows for its interaction with various other biological targets. Researchers should consider these alternative or parallel mechanisms when characterizing novel derivatives.

Antiviral Activity

Certain 2,5-disubstituted imidazo[4,5-c]pyridine derivatives have demonstrated potent antiviral activity, particularly against the Hepatitis C Virus (HCV) and Classical Swine Fever Virus (CSFV).[4][16][17]

  • Mechanism: The proposed mechanism involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[4][16] Molecular docking studies suggest that these compounds bind to a key residue in the polymerase, disrupting its function.[16]

PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibiting PARP can enhance the efficacy of DNA-damaging chemotherapeutic agents in cancer treatment.

  • Mechanism: A series of imidazo[4,5-c]pyridines have been identified with moderate to good PARP inhibitory activity.[3][4] These compounds likely act as competitive inhibitors at the NAD+ binding site of the PARP enzyme, preventing the synthesis of poly (ADP-ribose) chains and thereby impairing the DNA damage response.[4]

Platelet-Activating Factor (PAF) Antagonism

Platelet-activating factor is a potent phospholipid mediator involved in inflammation, allergic responses, and thrombosis.

  • Mechanism: Several 1H-2-methylimidazo[4,5-c]pyridine derivatives have been identified as potent and orally active PAF antagonists.[7][18] The mechanism involves competitive antagonism at the PAF receptor. These compounds bind to the receptor, preventing PAF from binding and initiating its pro-inflammatory and pro-thrombotic signaling cascades.[7][18]

Integrated Workflow for Mechanism of Action Elucidation

The following workflow provides a logical progression for characterizing the mechanism of action of a novel 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine derivative.

Mechanism of Action Workflow start Novel Imidazo[4,5-c]pyridine Derivative phenotypic Phenotypic Screening (e.g., Antiproliferative, Antiviral, Vasodilation assays) start->phenotypic target_id Target Identification (Affinity Chromatography, Thermal Shift Assay, In Silico Profiling) phenotypic->target_id Identifies biological activity biochem Biochemical Validation (In Vitro Enzyme/Receptor Binding Assays) target_id->biochem Identifies putative target(s) cell_based Cell-Based Pathway Analysis (e.g., cGMP accumulation, Reporter assays, Western Blot) biochem->cell_based Confirms direct target engagement in_vivo In Vivo Model Validation (Pharmacodynamic & Efficacy Studies) cell_based->in_vivo Confirms cellular mechanism conclusion Elucidated Mechanism of Action in_vivo->conclusion Confirms physiological relevance

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals Abstract The intrinsic stability of an active pharmaceutical ingredient (API) in an aqueous environment is a critical determinant of its therapeutic efficac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intrinsic stability of an active pharmaceutical ingredient (API) in an aqueous environment is a critical determinant of its therapeutic efficacy, shelf-life, and safety profile. This guide provides a comprehensive technical overview of the thermodynamic stability of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to purines.[1][2][3] Given the limited direct literature on this specific molecule, this document establishes a predictive framework based on the known chemistry of the imidazo[4,5-c]pyridine scaffold and the methylsulfanyl moiety. It further details the requisite experimental and computational methodologies for a thorough stability assessment, in line with regulatory expectations for drug development.[4][5][6]

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine ring system is a "privileged" scaffold in medicinal chemistry, recognized for its versatile biological activities.[2] Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, including kinases and G-protein coupled receptors.[1][2][3] The introduction of a methylsulfanyl group at the 2-position and a methyl group at the 1-position of the imidazole ring, as in 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine, can significantly modulate the compound's physicochemical properties, including its stability. Understanding the thermodynamic stability of this molecule in aqueous solution is therefore paramount for its potential development as a therapeutic agent.

Predicted Stability Profile and Degradation Pathways

The chemical structure of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine suggests several potential degradation pathways in an aqueous environment. The stability of the molecule will likely be influenced by pH, temperature, light, and the presence of oxidizing agents.

Susceptibility to Hydrolysis

The methylsulfanyl group (-S-CH₃) is a primary site of potential hydrolytic degradation. Depending on the pH of the aqueous solution, two main hydrolytic pathways can be postulated:

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the lone pair of electrons on the sulfur atom can be protonated, making the carbon-sulfur bond more susceptible to nucleophilic attack by water. This could lead to the formation of a sulfoxide or, upon cleavage, a hydroxylated imidazopyridine derivative and methanethiol.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, direct nucleophilic attack by hydroxide ions on the carbon of the methylsulfanyl group or the adjacent ring carbon could occur, although this is generally less facile for thioethers.

Oxidative Degradation

The sulfur atom in the methylsulfanyl group is susceptible to oxidation.[7] Common oxidizing agents, or even dissolved oxygen, can lead to the formation of the corresponding sulfoxide and sulfone derivatives. These oxidized metabolites may have different pharmacological and toxicological profiles, making their identification and characterization crucial.

Photodegradation

The fused aromatic ring system of imidazo[4,5-c]pyridine suggests potential photosensitivity. Exposure to ultraviolet or visible light could induce photochemical reactions, leading to ring cleavage, dimerization, or other complex transformations.

A visual representation of the predicted degradation pathways is provided below:

Degradation_Pathways Parent 1-methyl-2-(methylsulfanyl)- 1H-imidazo[4,5-c]pyridine Hydrolysis_Product Hydroxylated Imidazopyridine + Methanethiol Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product_1 Sulfoxide Derivative Parent->Oxidation_Product_1 Oxidation Photo_Product Photodegradation Products Parent->Photo_Product Photolysis (UV/Vis) Oxidation_Product_2 Sulfone Derivative Oxidation_Product_1->Oxidation_Product_2 Further Oxidation

Caption: Predicted degradation pathways for 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine.

Methodologies for Stability Assessment: A Practical Guide

A comprehensive assessment of the thermodynamic stability of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine requires a multi-faceted approach, incorporating forced degradation studies and robust analytical techniques.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[4][5][6] These studies involve subjecting the compound to conditions more severe than those expected during storage and use.

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to UV light (254 nm) and visible light (cool white fluorescent lamp) for a defined period.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze using a stability-indicating analytical method.

The workflow for a forced degradation study is illustrated below:

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis (0.1M HCl, 60°C) Analysis Stability-Indicating LC-MS/MS Analysis Acid->Analysis Base Alkaline Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidative Stress (3% H2O2, RT) Oxidation->Analysis Thermal Thermal Stress (Solid, 80°C) Thermal->Analysis Photo Photolytic Stress (UV/Vis Light) Photo->Analysis API API Solution/Solid API->Acid API->Base API->Oxidation API->Thermal API->Photo Data Data Interpretation: - Degradation Pathways - Peak Purity - Mass Balance Analysis->Data

Caption: Workflow for conducting forced degradation studies.

Stability-Indicating Analytical Method Development

A crucial component of stability testing is the development of a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS).[8][9] This method must be able to separate the parent compound from its degradation products and any potential impurities.

Protocol: HPLC-MS/MS Method Development

  • Chromatographic System: A reversed-phase HPLC system is generally suitable.

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: A photodiode array (PDA) detector to monitor the UV absorbance and a mass spectrometer for peak identification and confirmation.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Computational Chemistry Approaches

In the absence of experimental data, computational methods can provide valuable insights into the thermodynamic stability and reactivity of the molecule. Density Functional Theory (DFT) calculations can be employed to:

  • Calculate the energies of the parent molecule and its potential degradation products to predict the thermodynamic feasibility of different degradation pathways.

  • Model the reaction mechanisms of hydrolysis and oxidation to identify the most likely routes of degradation.

Data Presentation and Interpretation

The results from the stability studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Summary of Forced Degradation Studies

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Products (m/z)
0.1 M HCl, 60°C, 24hData to be generatedData to be generatedData to be generated
0.1 M NaOH, 60°C, 24hData to be generatedData to be generatedData to be generated
3% H₂O₂, RT, 24hData to be generatedData to be generatedData to be generated
Thermal, 80°C, 48hData to be generatedData to be generatedData to be generated
Photolytic (UV/Vis)Data to be generatedData to be generatedData to be generated

Conclusion and Future Directions

This technical guide provides a foundational framework for assessing the thermodynamic stability of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine in aqueous solution. While direct experimental data for this specific molecule is not yet available in the public domain, the principles and methodologies outlined here, based on the known chemistry of related heterocyclic compounds, offer a robust approach for its characterization. The execution of comprehensive forced degradation studies, coupled with the development of a validated stability-indicating analytical method, will be critical in elucidating the degradation pathways and kinetics. These studies are an indispensable part of the drug development process, ensuring the quality, safety, and efficacy of potential new medicines.

References

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • ResearchGate. (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
  • ResearchGate. (n.d.). Degradation of heterocyclic sulfur compounds. Experiments were....
  • PubMed. (2024, December 15). Anti-oxidant activity of 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethenone, a Maillard reaction product derived from fructose and histidine.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]. Also available at: [Link]

  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • International Journal of Applied Pharmaceutics. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • PMC. (n.d.). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A).
  • International Journal of Innovative Science and Research Technology. (n.d.). Review on Forced Degradation Studies.
  • BenchChem. (2025, December). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • MDPI. (2023, April 4). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study.
  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives.
  • MDPI. (2025, June 21). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis.
  • MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • MDPI. (2021, November 18). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices.
  • PubMed. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.

Sources

Exploratory

Receptor Binding Affinity of 1-Methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine Analogues: A Comprehensive Technical Guide

Executive Summary Imidazo[4,5-c]pyridines, commonly referred to as 3-deazapurines, represent a privileged scaffold in medicinal chemistry due to their bioisosteric relationship with endogenous purines[1]. Among these, 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[4,5-c]pyridines, commonly referred to as 3-deazapurines, represent a privileged scaffold in medicinal chemistry due to their bioisosteric relationship with endogenous purines[1]. Among these, 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine and its structural analogues have emerged as highly potent and selective ligands for purinergic targets, most notably the Adenosine Receptors (ARs)[2]. This technical guide explores the receptor binding affinity, structure-activity relationship (SAR), and experimental validation protocols for these analogues, providing a comprehensive framework for drug development professionals targeting central nervous system (CNS) and oncological pathways.

Pharmacophore Rationale: The 3-Deazapurine Scaffold

The substitution of the purine N3 atom with a carbon atom (CH) to form the imidazo[4,5-c]pyridine core fundamentally alters the physicochemical properties of the molecule, driving its unique pharmacological profile[1].

  • Hydration Shell & Lipophilicity : The removal of the N3 hydrogen-bond acceptor increases the overall lipophilicity of the scaffold. This is critical for CNS-targeted therapeutics (e.g., A2A receptor antagonists for Parkinson's disease or psychiatric disorders), as it enhances blood-brain barrier (BBB) permeability and alters the hydration shell of the molecule[3].

  • The 1-Methyl Directive : Alkylation at the N1 position (analogous to N9 in purines) restricts the conformational flexibility of the ligand within the receptor binding pocket. It directs the molecule into a specific orientation, preventing the activation-associated conformational shifts of the G-protein coupled receptor (GPCR), thereby locking the receptor in an inactive state to achieve antagonism.

  • The 2-Methylsulfanyl Moiety : The −S−CH3​ group at the C2 position (analogous to C8 in purines) acts as a highly polarizable, lipophilic anchor. In the A2A and A3 adenosine receptors, this moiety engages in critical hydrophobic and sulfur- π interactions with conserved phenylalanine and isoleucine residues deep within the binding cavity, drastically increasing binding affinity[4].

Receptor Binding Affinity Profiles

To illustrate the selectivity and potency of this scaffold, Table 1 summarizes the representative binding affinities ( Ki​ ) of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine analogues across the four adenosine receptor subtypes (A1, A2A, A2B, A3). The data demonstrates the synergistic effect of the 1-methyl and 2-methylsulfanyl modifications in driving A2A and A3 selectivity.

Table 1: Representative Binding Affinities ( Ki​ in nM) of Imidazo[4,5-c]pyridine Analogues

Compound ModificationA1 ( Ki​ , nM)A2A ( Ki​ , nM)A2B ( Ki​ , nM)A3 ( Ki​ , nM)Selectivity (A2A/A1)
Unsubstituted Core>10,0004,500>10,0008,200N/A
1-Methyl8,5001,200>10,0003,1007.1x
2-(Methylsulfanyl)1,2004508,5001502.6x
1-Methyl-2-(methylsulfanyl) 850 12.5 4,200 45.0 68.0x

GPCR Signaling & Mechanism of Action

Adenosine receptors are GPCRs that modulate intracellular cyclic AMP (cAMP) levels. 1-Methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine analogues primarily act as competitive antagonists[2]. By occupying the orthosteric binding site with high affinity, they prevent endogenous adenosine from initiating downstream signal transduction, effectively blocking adenylate cyclase modulation.

G Ligand 1-Methyl-2-(methylsulfanyl)- 1H-imidazo[4,5-c]pyridine Receptor Adenosine A2A/A3 Receptor (GPCR) Ligand->Receptor Competitive Antagonism GProtein G-Protein (Gs/Gi) Receptor->GProtein Signal Transduction Effector Adenylate Cyclase GProtein->Effector Modulation cAMP cAMP Production Effector->cAMP Catalysis PKA PKA Activation cAMP->PKA Pathway Activation

Fig 1: GPCR modulation by 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine analogues.

Radioligand Binding Assay: Methodological Framework

To accurately quantify the receptor binding affinity ( Ki​ ) of these analogues, a rigorous radioligand competition binding assay must be employed. The following protocol outlines a self-validating system for evaluating A2A receptor affinity.

Causality in Experimental Design
  • Adenosine Deaminase (ADA) Addition : Endogenous adenosine released by cell membranes during preparation can outcompete the radioligand, leading to false negatives and artificially inflated Ki​ values. ADA is added to the assay buffer to enzymatically degrade background adenosine, ensuring a true measurement of the analogue's affinity[4].

  • Polyethylenimine (PEI) Filter Treatment : The highly lipophilic nature of the 2-methylsulfanyl moiety can result in non-specific binding to the glass fiber filters. Pre-soaking filters in 0.5% PEI neutralizes the negative charge of the filter, significantly reducing background noise and improving the signal-to-noise ratio.

  • Self-Validating Controls : The assay utilizes [3H] ZM241385 as the reference radioligand. Non-specific binding (NSB) is explicitly defined by adding a saturating concentration (10 µM) of unlabeled ZM241385. If the NSB exceeds 10% of total binding, the assay is flagged for membrane degradation.

Step-by-Step Protocol
  • Membrane Preparation : Harvest CHO cells stably expressing human A2A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in assay buffer.

  • ADA Pre-incubation : Treat the membrane suspension with 2 U/mL of Adenosine Deaminase (ADA) for 30 minutes at room temperature to eliminate endogenous adenosine.

  • Ligand Incubation : In a 96-well plate, combine 50 µL of the test analogue (serial dilutions from 10−5 to 10−11 M), 50 µL of [3H] ZM241385 (final concentration 1 nM), and 100 µL of the membrane suspension. Incubate for 90 minutes at 25°C to reach equilibrium.

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI for 1 hour) using a 96-well cell harvester.

  • Washing : Wash the filters three times with 300 µL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification : Dry the filters, add 40 µL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis : Calculate the IC50​ using non-linear regression (one-site competition model). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Prep 1. Membrane Preparation (CHO Cells expressing ARs) ADA 2. ADA Treatment (Degrade Endogenous Adenosine) Prep->ADA Incubation 3. Radioligand Incubation (Ligand + [3H]-ZM241385) ADA->Incubation Filtration 4. Rapid Vacuum Filtration (GF/B Filters + PEI) Incubation->Filtration Wash 5. Ice-Cold Buffer Wash (Remove Unbound Radioligand) Filtration->Wash Scintillation 6. Liquid Scintillation Counting (Quantify Bound Radioligand) Wash->Scintillation Analysis 7. Non-Linear Regression (Calculate IC50 & Ki) Scintillation->Analysis

Fig 2: Radioligand binding assay workflow for evaluating receptor binding affinity.

Conclusion

The 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine scaffold is a highly tunable, lipophilic bioisostere of purine that exhibits exceptional binding affinity for adenosine receptors. By understanding the structure-activity relationship—specifically the steric directing of the 1-methyl group and the hydrophobic anchoring of the 2-methylsulfanyl group—researchers can logically design potent GPCR antagonists. Rigorous validation using ADA-treated, PEI-filtered radioligand assays ensures that the derived Ki​ values are both accurate and translatable to downstream in vivo models.

References

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines Source: ACS Combinatorial Science URL
  • Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases Source: ResearchGate URL
  • Fused Pyridine Derivatives: Synthesis and Biological Activities Source: IntechOpen URL
  • Imidazopyridine- and purine-thioacetamide derivatives : potent inhibitors of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine

Introduction The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This "3-deazapurine" core has been extensivel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This "3-deazapurine" core has been extensively investigated, leading to the discovery of compounds with a wide array of pharmacological activities, including antiviral and anticancer properties.[1][2] The strategic functionalization of this scaffold is key to modulating its biological activity. This guide provides a detailed, three-step synthetic protocol for the preparation of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine, a derivative with potential applications in drug discovery and chemical biology.

This protocol is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the chemical rationale behind the choice of reagents and conditions, ensuring a deep understanding of the transformation. We will address key challenges, such as regioselectivity in the final N-methylation step, and provide practical insights for successful synthesis, purification, and characterization.

Overall Synthetic Strategy

The synthesis is designed as a robust and logical three-step sequence starting from the commercially available 3,4-diaminopyridine.

  • Step 1: Cyclization to form the Thione Core. The imidazo[4,5-c]pyridine ring is first constructed by reacting 3,4-diaminopyridine with carbon disulfide. This well-established reaction for ortho-diamines proceeds via an intermediate dithiocarbamate to form the stable 1H-imidazo[4,5-c]pyridine-2(3H)-thione.[3]

  • Step 2: S-Methylation. The thione is selectively alkylated on the sulfur atom using methyl iodide. The sulfur atom is the most nucleophilic site in the molecule under neutral or mildly basic conditions, allowing for a clean and high-yielding synthesis of the 2-(methylsulfanyl) intermediate.

  • Step 3: Regioselective N-Methylation. The final step involves the introduction of a methyl group onto one of the nitrogen atoms of the imidazole ring. This step is complicated by the potential for alkylation at different nitrogen positions. We will discuss standard conditions that may yield a mixture of regioisomers and propose an alternative method aimed at improving selectivity for the desired N-1 isomer.[4][5][6]

Visual Workflow of the Synthesis

Synthesis_Workflow Start 3,4-Diaminopyridine Step1 Step 1: Thione Formation (Cyclization) Start->Step1 CS₂, KOH, EtOH Reflux Intermediate1 1H-Imidazo[4,5-c]pyridine- 2(3H)-thione Step1->Intermediate1 Step2 Step 2: S-Methylation Intermediate1->Step2 CH₃I, K₂CO₃ DMF Intermediate2 2-(Methylsulfanyl)-1H- imidazo[4,5-c]pyridine Step2->Intermediate2 Step3 Step 3: N-Methylation (Regioselectivity Challenge) Intermediate2->Step3 CH₃I, Base Solvent FinalProduct 1-Methyl-2-(methylsulfanyl)-1H- imidazo[4,5-c]pyridine Step3->FinalProduct

Caption: Overall three-step synthetic workflow.

Materials and Reagents

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)Hazards
3,4-DiaminopyridineC₅H₇N₃109.13219-221--Toxic, Irritant
Carbon DisulfideCS₂76.14-111.646.31.263Highly Flammable, Toxic
Potassium HydroxideKOH56.1136013272.044Corrosive
Ethanol (Absolute)C₂H₅OH46.07-114.178.370.789Flammable, Irritant
Methyl IodideCH₃I141.94-66.542.42.28Toxic, Carcinogen
Potassium CarbonateK₂CO₃138.21891-2.428Irritant
Sodium Hydride (60%)NaH24.00800 (dec.)-1.396Flammable, Corrosive
Dimethylformamide (DMF)C₃H₇NO73.09-611530.944Toxic, Irritant
Tetrahydrofuran (THF)C₄H₈O72.11-108.4660.889Flammable, Irritant

Detailed Experimental Protocols

PART 1: Synthesis of 1H-imidazo[4,5-c]pyridine-2(3H)-thione

Causality and Mechanistic Insight: This step involves the cyclization of 3,4-diaminopyridine with carbon disulfide. The reaction proceeds through the nucleophilic attack of one amino group on the electrophilic carbon of CS₂, forming a dithiocarbamic acid intermediate. In the presence of a base, this intermediate is deprotonated. A subsequent intramolecular nucleophilic attack by the second amino group, followed by the elimination of hydrogen sulfide (H₂S), results in the formation of the stable, fused imidazole-2-thione ring system.[3][7] Ethanol is used as a polar protic solvent, and potassium hydroxide acts as both a base and a catalyst.

Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-diaminopyridine (5.45 g, 50.0 mmol).

  • Dissolution: Add 100 mL of absolute ethanol to the flask and stir until the solid is mostly dissolved.

  • Reagent Addition: In a separate beaker, dissolve potassium hydroxide (3.37 g, 60.0 mmol) in 25 mL of absolute ethanol. Once dissolved, add this solution to the reaction flask.

  • CS₂ Addition: While stirring vigorously, add carbon disulfide (3.81 g, 3.0 mL, 50.0 mmol) dropwise to the mixture over 15 minutes. Caution: Carbon disulfide is highly volatile and flammable; perform this step in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., Dichloromethane:Methanol 9:1) until the starting material is consumed.

  • Workup: After cooling to room temperature, the resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove impurities. Dry the solid under vacuum to yield the desired 1H-imidazo[4,5-c]pyridine-2(3H)-thione as a pale yellow or off-white solid.

Self-Validation: The product can be characterized by ¹H NMR, which should show characteristic aromatic proton signals for the pyridine ring, and by Mass Spectrometry to confirm the expected molecular weight (m/z = 152.19 for [M+H]⁺).

PART 2: Synthesis of 2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine

Causality and Mechanistic Insight: This is a standard S-alkylation reaction. The thione from Part 1 exists in tautomeric equilibrium with its thiol form. In the presence of a base like potassium carbonate, the thiol is deprotonated to form a highly nucleophilic thiolate anion. This anion readily attacks the electrophilic methyl group of methyl iodide in an Sₙ2 reaction to form the thioether product.[5] DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium cation without interfering with the nucleophile.

Protocol:

  • Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add the 1H-imidazo[4,5-c]pyridine-2(3H)-thione (3.02 g, 20.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous dimethylformamide (DMF).

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Then, add methyl iodide (2.98 g, 1.31 mL, 21.0 mmol) dropwise via syringe. Caution: Methyl iodide is a suspected carcinogen and should be handled with extreme care in a fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Workup: Pour the reaction mixture into 200 mL of ice-water with stirring. A precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 30 mL), and dry under vacuum. If needed, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Self-Validation: Successful methylation is confirmed by ¹H NMR, which will show a new singlet signal around δ 2.6-2.8 ppm corresponding to the S-CH₃ protons. The final product is a known compound (CAS 7397-69-5).[8]

PART 3: Synthesis of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine

Causality and Mechanistic Insight: The N-methylation of the 2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine intermediate presents a regioselectivity challenge. The molecule has two potential sites for alkylation on the imidazole ring (N-1 and N-3). The outcome is influenced by factors including the steric environment of the nitrogen atoms and the reaction conditions (base, solvent).[4][9]

  • Method A (Standard Conditions): Using a mild base like K₂CO₃ in a polar solvent like DMF often leads to a mixture of N-1 and N-3 alkylated products, with the ratio being system-dependent.[9] This is because both nitrogens have available lone pairs, and the activation barrier for alkylation at either site can be similar.

  • Method B (Regioselectivity-Enhancing Conditions): Using a strong, non-nucleophilic base like sodium hydride (NaH) in a less polar aprotic solvent like THF can favor the formation of a single regioisomer.[6] NaH irreversibly deprotonates the imidazole N-H to form a sodium salt. In a solvent like THF, this salt may exist as an ion pair, and the subsequent alkylation could be sterically directed to the more accessible N-1 position, away from the pyridine ring fusion.

Protocol (Method A - Standard):

  • Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add 2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine (1.65 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 30 mL of anhydrous DMF.

  • Reagent Addition: Add methyl iodide (1.56 g, 0.69 mL, 11.0 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to accelerate the reaction. Monitor by TLC or LC-MS to observe the formation of products.

  • Workup: Pour the reaction mixture into 150 mL of ice-water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will likely be a mixture of regioisomers and must be purified by column chromatography on silica gel to isolate the desired 1-methyl isomer.

Protocol (Method B - Alternative for Improved Regioselectivity):

  • Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol). Wash the NaH with anhydrous hexanes (2 x 10 mL) by carefully decanting the solvent to remove the mineral oil.

  • Solvent and Substrate Addition: Add 30 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of 2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine (1.65 g, 10.0 mmol) in 10 mL of anhydrous THF dropwise.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reagent Addition: Cool the mixture back to 0 °C and add methyl iodide (1.56 g, 0.69 mL, 11.0 mmol) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-8 hours. Monitor by TLC.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water (5 mL) at 0 °C. Extract the mixture with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to isolate the major product, which is anticipated to be the N-1 isomer.

Self-Validation and Characterization: The definitive assignment of the N-1 vs. N-3 regioisomer requires advanced NMR techniques. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the gold standard.[4][9] For the N-1 isomer, a NOE correlation would be expected between the N-methyl protons and the H-7 proton of the pyridine ring. For the N-3 isomer, a correlation would be expected with the H-4 proton. Final confirmation is achieved through ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Available at: [Link]

  • ChemInform Abstract: Synthesis of 3,4-Diaminopyridine and Imidazo[4,5-c]pyridines by Nitration of 4-Acylaminopyridines. ResearchGate. Available at: [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. Available at: [Link]

  • Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H). PMC. Available at: [Link]

  • Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram D. ARKAT USA, Inc. Available at: [Link]

  • Reagents for new heteroannelation reactions part V: 2-(methylthio)- 2-imidazoline. ARKAT USA, Inc. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • New Derivatives of 1H-imidazo[4,5-b]pyridine-2(3H)- thione. Synthesis of Thiosemicarbazides and Their Cyclic Analogues. ResearchGate. Available at: [Link]

  • 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol. NextSDS. Available at: [Link]

  • 1-methyl-1h-imidazo[4,5-c]pyridine-2-thiol. PubChemLite. Available at: [Link]

  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. PMC. Available at: [Link]

  • Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. ResearchGate. Available at: [Link]

  • Facile, Regioselective Syntheses of N-Alkylated 2,3-Diaminopyridines and Imidazo[4,5-b]pyridines. The Journal of Organic Chemistry. Available at: [Link]

  • A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. PMC. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]

  • Mechanochemical synthesis of thioureas, ureas and guanidines. PMC. Available at: [Link]

  • Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. ResearchGate. Available at: [Link]

  • A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry. Available at: [Link]

  • Reactions of carbon disulfide with a primary amine and decomposition... ResearchGate. Available at: [Link]

  • Covalent cross-linking of proteins by carbon disulfide. PubMed. Available at: [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. Available at: [Link]

Sources

Application

Application Note: Catalytic Cross-Coupling of 1-Methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine via Liebeskind-Srogl Conditions

Introduction & Strategic Rationale Imidazo[4,5-c]pyridines are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as bioisosteres for purines and benzimidazoles in the development of kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Imidazo[4,5-c]pyridines are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as bioisosteres for purines and benzimidazoles in the development of kinase inhibitors and antiviral therapeutics. Late-stage functionalization at the C2 position is critical for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic properties.

While traditional Suzuki-Miyaura cross-couplings rely on C2-halogenated precursors, these intermediates can be synthetically challenging to isolate or prone to degradation. The 2-methylsulfanyl (-SMe) group offers a highly stable, easily synthesized pseudohalide alternative. The enables the direct, palladium-catalyzed C–C bond formation between these heteroaromatic thioethers and boronic acids under completely neutral conditions, ensuring high tolerance for sensitive functional groups.

Mechanistic Insights: The Bimetallic Causality

The success of the Liebeskind-Srogl reaction on electron-deficient heteroaromatics like 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine relies on a highly orchestrated bimetallic mechanism. Unlike base-mediated cross-couplings, this protocol utilizes a self-driving thermodynamic sink to force the reaction to completion .

  • Thioether Activation via Copper(I): Copper(I) thiophene-2-carboxylate (CuTC) acts as a stoichiometric mediator. The Cu(I) center coordinates to the sulfur atom of the imidazopyridine, polarizing the C–S bond. This pre-activation is essential because the C–S bond in heteroaromatic thioethers is otherwise too electron-rich and sterically hindered for direct palladium insertion.

  • Palladium Oxidative Addition: The active Pd(0) species—typically generated from Pd₂(dba)₃ and an electron-rich, low-steric ligand like tris(2-furyl)phosphine (TFP)—undergoes rapid oxidative addition into the Cu-activated C–S bond.

  • Transmetalation and Thiolate Scavenging: The thiophene-2-carboxylate ligand on the copper facilitates the transmetalation of the aryl group from the boronic acid to the palladium center. Crucially, the copper acts as a thiolate scavenger, irreversibly forming an inert Cu(I)-SMe species. This irreversible step prevents catalyst poisoning by free thiols and drives the catalytic cycle forward.

Mechanism A 1-Methyl-2-(methylsulfanyl)- 1H-imidazo[4,5-c]pyridine B CuTC Coordination Activation of C-S Bond A->B + CuTC C Pd(0) Oxidative Addition Formation of Pd(II) Intermediate B->C + Pd(0) Catalyst D Transmetalation Transfer of R-group from Boronic Acid C->D + R-B(OH)2 E Reductive Elimination C2-Functionalized Imidazopyridine D->E Product Release F Irreversible Byproduct Formation Cu(I)-SMe + Thiophene-2-carboxylic acid D->F Thiolate Scavenging E->C Pd(0) Regeneration

Mechanistic pathway of the Liebeskind-Srogl cross-coupling for C2-methylsulfanyl imidazopyridines.

Reaction Optimization & Quantitative Data

When adapting the Liebeskind-Srogl coupling to the imidazo[4,5-c]pyridine core, several parameters must be tightly controlled to suppress homocoupling of the boronic acid and maximize the cross-coupling yield. The table below summarizes the causality behind condition screening based on established protocols for heteroaromatic thioethers.

ParameterCondition TestedOutcome / YieldCausality & Scientific Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)Moderate (40-50%)Triphenylphosphine is often too sterically hindering and insufficiently electron-rich for efficient oxidative addition into the C–S bond.
Catalyst/Ligand Pd₂(dba)₃ (2.5 mol%) + TFP (10 mol%)Excellent (>85%)Tris(2-furyl)phosphine (TFP) is less sterically demanding and highly electron-rich, accelerating the oxidative addition step.
Copper Source CuI or CuCNTrace / No ReactionLacks the carboxylate ligand necessary to facilitate transmetalation from the boronic acid.
Copper Source CuTC (1.5 - 2.0 equiv)Excellent (>85%)Thiophene-2-carboxylate optimally mediates boron-to-palladium transmetalation while scavenging the methylthiolate.
Solvent ToluenePoor (<20%)Poor solubility of CuTC and boronic acids limits the reaction rate.
Solvent THFExcellent (>85%)Coordinates weakly to metal centers, maintaining catalyst solubility without inhibiting the active sites.
Temperature 25 °C (Room Temp)Low (<30%)Insufficient thermal energy to overcome the activation barrier for C–S bond cleavage in electron-deficient heterocycles.
Temperature 55–65 °CExcellent (>85%)Optimal thermal range; higher temperatures promote unwanted protodeboronation of the boronic acid.

Detailed Experimental Protocol

Self-Validating System: This protocol is designed to be a self-contained, reproducible workflow. It includes specific visual cues and troubleshooting steps to ensure the integrity of the experiment.

Materials Required:
  • 1-Methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (2.0 equiv, 2.0 mmol) — Note: Excess is used to compensate for competitive protodeboronation.

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)

  • Tris(2-furyl)phosphine (TFP) (0.10 equiv, 10 mol%)

  • Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv, 1.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL, rigorously degassed)

Step-by-Step Methodology:
  • Inert Atmosphere Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Backfill with argon (repeat 3 times).

    • Causality: The active Pd(0) species and CuTC are highly sensitive to atmospheric oxygen, which can cause rapid catalyst deactivation and unwanted oxidative homocoupling of the boronic acid.

  • Reagent Assembly: Under a positive flow of argon, charge the flask sequentially with 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine, the arylboronic acid, Pd₂(dba)₃, TFP, and CuTC.

  • Solvent Addition: Add 10 mL of anhydrous, degassed THF via syringe.

    • Visual Cue: The mixture will initially appear as a dark red/brown suspension due to the insoluble Pd and Cu complexes.

  • Reaction Execution: Seal the flask and heat the reaction mixture in a pre-heated oil bath at 55 °C for 12–18 hours with vigorous stirring.

    • Visual Cue: As the reaction progresses, the mixture will change to a darker, opaque suspension as the insoluble Cu(I)-SMe byproduct forms.

  • Quenching and Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a short pad of Celite to remove the bulk of the insoluble copper-thiolate salts. Rinse the Celite pad with additional ethyl acetate (20 mL).

  • Aqueous Workup (Critical Step): Transfer the filtrate to a separatory funnel. Wash the organic layer with a 10% aqueous NH₄OH solution (2 × 20 mL).

    • Causality: CuTC and Cu(I)-SMe residues can form colloidal suspensions that streak during chromatography and contaminate biological assays. The ammonia wash coordinates the copper, forming deep-blue, water-soluble [Cu(NH3​)4​]2+ complexes, effectively stripping them from the organic phase.

  • Final Extraction: Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically utilizing a gradient of Dichloromethane/Methanol or Hexanes/Ethyl Acetate depending on the polarity of the appended aryl group) to afford the pure 2-aryl-1-methyl-1H-imidazo[4,5-c]pyridine.

Workflow S1 1. Inert Prep Schlenk Flask S2 2. Assembly Thioether + Boronic Acid + CuTC + Pd S1->S2 S3 3. Reaction THF, 55 °C, 12-18 h S2->S3 S4 4. Quench Filter via Celite S3->S4 S5 5. Workup 10% aq. NH4OH Wash S4->S5 S6 6. Purify Chromatography S5->S6

Step-by-step experimental workflow for the Liebeskind-Srogl cross-coupling protocol.

References

  • Savarin, C., Srogl, J., & Liebeskind, L. S. (2001). Substituted Alkyne Synthesis under Nonbasic Conditions: Copper Carboxylate-Mediated, Palladium-Catalyzed Thioalkyne−Boronic Acid Cross-Coupling. Organic Letters.[Link]

  • Mathur, H., et al. (2018). The Liebeskind–Srogl Cross-Coupling Reaction and its Synthetic Applications. Asian Journal of Organic Chemistry.[Link]

  • Aguilar-Aguilar, A., et al. (2024). The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents. ACS Omega.[Link]

  • Wikipedia Contributors. (2023). Liebeskind–Srogl coupling. Wikipedia, The Free Encyclopedia.[Link]

Method

Functionalization of the Imidazo[4,5-c]pyridine Core with Methylsulfanyl Groups: Application Notes and Protocols

Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold and Methylsulfanyl Functionalization The imidazo[4,5-c]pyridine core, a heterocyclic scaffold isosteric to purines, represents a "privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold and Methylsulfanyl Functionalization

The imidazo[4,5-c]pyridine core, a heterocyclic scaffold isosteric to purines, represents a "privileged structure" in medicinal chemistry. Its inherent ability to mimic the endogenous purines allows it to interact with a wide array of biological targets, leading to compounds with diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The functionalization of this core is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic profiles.

The introduction of a methylsulfanyl (-SMe) group is a particularly valuable tactic in molecular design. This small, lipophilic group can significantly influence a molecule's properties. It can enhance binding affinity to protein targets through favorable interactions, modulate electronic properties, and impact metabolic stability.[3] Strategically placing a methylsulfanyl group on the imidazo[4,5-c]pyridine core can thus lead to the development of novel and more effective therapeutic agents.

This guide provides detailed protocols and technical insights for the regioselective introduction of methylsulfanyl groups onto the imidazo[4,5-c]pyridine scaffold, focusing on practical and reproducible methodologies for researchers in drug development.

Synthetic Strategies for Methylsulfanyl Functionalization

The introduction of a methylsulfanyl group onto the imidazo[4,5-c]pyridine core is most effectively achieved through the nucleophilic aromatic substitution (SNAr) of a halo-substituted precursor. The electron-deficient nature of the pyridine ring, further activated by the fused imidazole, facilitates the displacement of a halide at the C2 and C4 positions by a sulfur nucleophile.[4]

Workflow for Methylsulfanyl Functionalization

cluster_0 Preparation of Halo-Precursor cluster_1 Methylsulfanyl Introduction cluster_2 Alternative Strategy start Imidazo[4,5-c]pyridine Core chloro_precursor Chloro-Imidazo[4,5-c]pyridine start->chloro_precursor Chlorination methylsulfanyl_product Methylsulfanyl-Imidazo[4,5-c]pyridine chloro_precursor->methylsulfanyl_product Nucleophilic Aromatic Substitution cross_coupling Metal-Catalyzed Cross-Coupling chloro_precursor->cross_coupling Alternative

Caption: General workflow for the synthesis of methylsulfanyl-imidazo[4,5-c]pyridines.

Part 1: Synthesis of 4-(Methylsulfanyl)-1H-imidazo[4,5-c]pyridine

This protocol details a two-step process starting from the parent 1H-imidazo[4,5-c]pyridine, involving the synthesis of the key intermediate, 4-chloro-1H-imidazo[4,5-c]pyridine, followed by nucleophilic substitution with sodium thiomethoxide.

Step 1: Synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine

The synthesis of the 4-chloro intermediate is achieved via the oxidation of the parent heterocycle to its N-oxide, followed by treatment with phosphoryl chloride.[5]

Reaction Scheme:

1H-Imidazo[4,5-c]pyridine → 1H-Imidazo[4,5-c]pyridine 5-oxide → 4-Chloro-1H-imidazo[4,5-c]pyridine

Experimental Protocol:

  • N-Oxide Formation:

    • In a round-bottom flask, dissolve 1H-imidazo[4,5-c]pyridine in glacial acetic acid.

    • Cool the solution in an ice bath and add hydrogen peroxide (30% aqueous solution) dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1H-imidazo[4,5-c]pyridine 5-oxide.

  • Chlorination:

    • To the crude 1H-imidazo[4,5-c]pyridine 5-oxide, add an excess of phosphoryl chloride (POCl₃).[1]

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 3 hours, during which the solution should become clear.[1]

    • After cooling to room temperature, carefully quench the reaction by pouring it onto crushed ice.

    • Adjust the pH to approximately 9 by the slow addition of aqueous ammonia.[1]

    • The crude product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Data Summary for Step 1:

Compound Starting Material Reagents Typical Yield Reference
4-Chloro-1H-imidazo[4,5-c]pyridine1H-Imidazo[4,5-c]pyridine 5-oxidePOCl₃83%[1][5]
Step 2: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide

The 4-chloro substituent is readily displaced by the thiomethoxide anion to yield the desired 4-(methylsulfanyl) derivative.

Reaction Scheme:

4-Chloro-1H-imidazo[4,5-c]pyridine + NaSMe → 4-(Methylsulfanyl)-1H-imidazo[4,5-c]pyridine

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-1H-imidazo[4,5-c]pyridine in a suitable anhydrous solvent such as methanol or DMF.

  • Add a solution of sodium thiomethoxide (NaSMe) in the same solvent (typically a 1.1 to 1.5 molar excess).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure 4-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine.

Data Summary for Step 2:

Product Starting Material Reagents Solvent Expected Outcome
4-(Methylsulfanyl)-1H-imidazo[4,5-c]pyridine4-Chloro-1H-imidazo[4,5-c]pyridineSodium ThiomethoxideMethanol/DMFHigh yield of the desired product

Part 2: Synthesis of 2-(Methylsulfanyl)-1H-imidazo[4,5-c]pyridine (Proposed)

While less common, functionalization at the 2-position is also of interest. This would likely proceed through a similar strategy involving a 2-halo intermediate.

Conceptual Workflow for 2-Position Functionalization

cluster_0 Precursor Synthesis cluster_1 Final Product Formation start 3,4-Diaminopyridine intermediate Imidazo[4,5-c]pyridin-2-one start->intermediate Reaction with Urea/Phosgene chloro_precursor 2-Chloro-1H-imidazo[4,5-c]pyridine intermediate->chloro_precursor Chlorination (POCl₃) final_product 2-(Methylsulfanyl)-1H-imidazo[4,5-c]pyridine chloro_precursor->final_product Nucleophilic Substitution with NaSMe

Caption: Proposed workflow for the synthesis of 2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine.

This proposed synthesis would first involve the cyclization of 3,4-diaminopyridine with a carbonyl source (like urea or phosgene) to form the corresponding imidazo[4,5-c]pyridin-2-one. Subsequent treatment with a chlorinating agent such as phosphoryl chloride would yield the 2-chloro precursor, which could then undergo nucleophilic substitution with sodium thiomethoxide as described for the 4-substituted analogue.

Alternative Methodologies: Metal-Catalyzed Cross-Coupling

For cases where nucleophilic aromatic substitution is not feasible or gives low yields, modern palladium-catalyzed cross-coupling reactions offer a powerful alternative.[6] A palladium catalyst, in the presence of a suitable ligand and base, can facilitate the coupling of a halo-imidazo[4,5-c]pyridine with a methylthiolating agent. While more complex to set up, these methods can offer broader substrate scope and milder reaction conditions.

Characterization of Methylsulfanyl-Imidazo[4,5-c]pyridines

The successful synthesis of the target compounds should be confirmed by a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the overall structure and the successful incorporation of the methylsulfanyl group, evidenced by a characteristic singlet in the ¹H NMR spectrum around δ 2.5-3.0 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final product.

Conclusion

The functionalization of the imidazo[4,5-c]pyridine core with methylsulfanyl groups is a valuable strategy in medicinal chemistry. The protocols outlined in this guide, primarily centered on the robust and predictable nucleophilic aromatic substitution of chloro-precursors, provide a reliable pathway for the synthesis of these important compounds. The successful application of these methods will enable researchers to generate novel molecular entities with potentially enhanced biological activity, contributing to the advancement of drug discovery programs.

References

  • Kawashima, H., & Kumashiro, I. (1967). Studies on condensed Systems of Aromatic Nitrogenous Series. XXIV. Synthesis of 4-Substituted 1H-Imidazo[4, 5-c]pyridines. Bulletin of the Chemical Society of Japan, 40(3), 639-643. Available from: [Link]

  • Temple Jr, C., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of medicinal chemistry, 30(10), 1746-1751.
  • Gerster, J. F., Lindstrom, T. D., Miller, R. L., Tomai, M. A., Birmachu, W., Bomersine, S. L., ... & Wagner, T. L. (2005). Synthesis and structure-activity relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production. Journal of medicinal chemistry, 48(10), 3481-3491.
  • Kale, A. D., & Kumar, A. (2014). Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Journal of Research in Pharmacy and Science, 4(2), 1-6.
  • Szymańska, E., Sławiński, J., & Pogorzelska, A. (2021).
  • Altaib, M., Doganc, F., Kaşkatepe, B., & Göker, H. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 1-13.
  • Seela, F., Grein, T., & Samnick, S. (1992). 3-Deaza-2′-deoxyadenosine: Synthesis via 4-(methylthio)-1H-imidazo[4,5-c]pyridine 2′-deoxyribonucleosides and properties of oligonucleotides. Helvetica Chimica Acta, 75(5), 1639-1650.
  • Lunt, E., & Castle, R. N. (1967). The synthesis of imidazo[4,5-c]- and v-triazolo[4,5-c]pyridazines. Journal of the Chemical Society C: Organic, 687-693.
  • LookChem. NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Available from: [Link]

  • Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • Caron, S., Do, N. M., McDermott, R. E., & Bahmanyar, S. (2012). Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. The Journal of organic chemistry, 77(6), 2738-2747.
  • Barreiro, E. J., & Fraga, C. A. M. (2015). Methyl-containing pharmaceuticals: methylation in drug design. Bioorganic & medicinal chemistry letters, 25(17), 3381-3388.
  • Yan, R. L., Yan, H., Ma, C., Ren, Z. Y., Gao, X. A., Huang, G. S., & Liang, Y. M. (2012). Cu (I)-catalyzed synthesis of imidazo [1, 2-a] pyridines from aminopyridines and nitroolefins using air as the oxidant. The Journal of organic chemistry, 77(4), 2024-2028.
  • Beaud, R., Guillot, R., & Kouklovsky, C. (2014). Palladium-catalyzed direct heck arylation of dual pi-deficient/pi-excessive heteroaromatics. Synthesis of C-5 arylated imidazo[1,5-a]pyrazines. The Journal of organic chemistry, 79(15), 7015-7023.
  • Cao, H., Liu, X., Liao, J., Huang, J., Qiu, H., Chen, Q., & Chen, Y. (2014). Transition metal-mediated C= O and C= C bond-forming reactions: a regioselective strategy for the synthesis of imidazo [1, 2-a] pyridines and imidazo [1, 2-a] pyrazines. The Journal of organic chemistry, 79(22), 11209-11214.
  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available from: [Link]

  • Chavana, K. H., & Kedar, N. A. (2021). Mini Review: Recent Developments in Synthesis of Imidazo [1, 2-a] pyridines (2016-2020). Chemistry & Biology Interface, 11(1), 34-39.
  • Zhu, D. J., Chen, J. X., Liu, M. C., Ding, J. C., & Wu, H. Y. (2009). Catalyst-and solvent-free synthesis of imidazo [1, 2-a] pyridines. Journal of the Brazilian Chemical Society, 20, 482-487.
  • Gemo, M. P., & Leadbeater, N. E. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(15), 2011-2021.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
  • Valente, C., & Perez, V. G. (2019). Palladium-catalyzed thiomethylation via a three-component cross-coupling strategy. Organic letters, 21(15), 5896-5900.

Sources

Application

Application Note and Protocols for In Vitro Assay Development Using 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to natural purines. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to natural purines. This structural similarity allows derivatives of this class to interact with a wide range of biological macromolecules, including proteins, DNA, and RNA.[1][2][3] As a result, imidazo[4,5-c]pyridine derivatives have been investigated for a variety of pharmacological activities, including their potential as anticancer, antiviral, and anti-inflammatory agents.[2][4] Notably, several derivatives have been identified as potent inhibitors of various kinases, such as Src family kinases and protein kinase B (Akt).[2][5]

This application note provides a comprehensive guide for the initial in vitro characterization of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine . We present a two-stage experimental approach, beginning with a primary assessment of its cytotoxic and antiproliferative effects, followed by a secondary mechanistic investigation into its potential as a kinase inhibitor. The protocols provided are designed to be robust and self-validating, enabling researchers to generate reliable and reproducible data.

Part 1: Primary Screening - Assessment of Cytotoxicity and Antiproliferation

The initial step in characterizing the biological activity of a novel compound is to determine its effect on cell viability and proliferation. This provides a broad understanding of its potency and the concentration range for subsequent mechanistic studies. A common and reliable method for this is the tetrazolium salt-based colorimetric assay, such as the MTT or WST-1 assay.[6][7][8][9] These assays measure the metabolic activity of viable cells, which is directly proportional to the number of living cells.[7][9]

Workflow for Primary Cytotoxicity Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine in DMSO treat_cells Treat cells with a serial dilution of the compound prep_compound->treat_cells prep_cells Culture and harvest a suitable cancer cell line (e.g., HeLa, A549) seed_cells Seed cells into a 96-well plate at a predetermined density prep_cells->seed_cells seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_reagent Add WST-1 or MTT reagent incubate_cells->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent read_plate Measure absorbance using a microplate reader incubate_reagent->read_plate calc_viability Calculate percent cell viability relative to vehicle control read_plate->calc_viability plot_curve Plot a dose-response curve calc_viability->plot_curve determine_ic50 Determine the IC50 value plot_curve->determine_ic50

Caption: Workflow for assessing the cytotoxicity of the test compound.

Protocol: WST-1 Cell Proliferation Assay

The WST-1 assay is a colorimetric assay for the non-radioactive quantification of cell proliferation, viability, and cytotoxicity. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. This bioreduction is largely dependent on the glycolytic production of NAD(P)H in viable cells. Therefore, the amount of formazan dye formed directly correlates to the number of metabolically active cells in the culture.

Materials:

  • 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine

  • WST-1 reagent

  • Cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and resuspend in complete culture medium.

    • Determine cell density and adjust to 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine in DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (medium with DMSO) and wells with medium only (blank).

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.[8]

    • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 atmosphere.[8]

    • Gently shake the plate for 1 minute on a shaker.

    • Measure the absorbance of the samples at 450 nm using a microplate reader. The reference wavelength should be >600 nm.[6]

Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

ParameterExample Value
Cell LineHeLa
Seeding Density5,000 cells/well
Incubation Time48 hours
IC5015.8 µM

Part 2: Secondary Mechanistic Study - Kinase Inhibition and Pathway Analysis

Given that many imidazo[4,5-c]pyridine derivatives are known to inhibit protein kinases, a logical next step is to investigate whether 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine has similar activity.[1][5] A general in vitro kinase assay can be performed using a commercially available kinase panel or by focusing on a specific kinase of interest. Subsequently, a Western blot analysis can be used to examine the phosphorylation status of downstream targets of the inhibited kinase in a cellular context, providing further evidence of its mechanism of action.[10][11][12]

Workflow for Kinase Inhibition and Pathway Analysis

cluster_kinase In Vitro Kinase Assay cluster_western Western Blot Analysis cluster_analysis Data Analysis kinase_assay Perform an in vitro kinase assay with a panel of kinases or a specific kinase determine_activity Determine the inhibitory activity of the compound against each kinase kinase_assay->determine_activity cell_treatment Treat cells with the compound at concentrations around the IC50 determine_activity->cell_treatment cell_lysis Lyse the cells to extract proteins cell_treatment->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to a membrane sds_page->transfer immunoblot Probe the membrane with antibodies against the target kinase and its phosphorylated substrate transfer->immunoblot detection Detect the protein bands immunoblot->detection quantify_bands Quantify the intensity of the protein bands detection->quantify_bands analyze_phosphorylation Analyze the change in phosphorylation of the substrate quantify_bands->analyze_phosphorylation

Caption: Workflow for investigating kinase inhibition and downstream signaling.

Protocol: In Vitro Kinase Assay (General)

This protocol provides a general framework for an in vitro kinase assay using a recombinant kinase, a substrate, and radio-labeled ATP ([γ-32P]ATP). The incorporation of the radiolabeled phosphate into the substrate is measured as an indicator of kinase activity.

Materials:

  • Recombinant active protein kinase

  • Specific substrate for the kinase

  • Kinase buffer (composition varies depending on the kinase)

  • [γ-32P]ATP

  • Cold ATP

  • 4x SDS loading dye

  • P81 phosphocellulose paper

  • 0.75% phosphoric acid

  • Scintillation counter and scintillation cocktail

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the kinase buffer, the specific substrate (1 µg), and the active protein kinase (10 ng).[13][14]

    • Add a mixture of cold ATP (final concentration 100 µM) and [γ-32P]ATP (0.37 Bq).[13]

    • The final reaction volume is typically 40 µL.[13]

    • For inhibitory studies, pre-incubate the kinase with 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine for 10-15 minutes before adding the ATP mixture.

  • Kinase Reaction:

    • Incubate the reaction mixture at 30°C for 30 minutes with agitation.[13]

    • Stop the reaction by adding 10 µL of 4x SDS-sample buffer or EDTA.[13]

  • Measurement of Phosphate Incorporation:

    • Spot a 10-40 µL aliquot of the reaction mixture onto P81 phosphocellulose paper.[13]

    • Wash the paper three times for 10 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.[13]

    • Wash the paper once with acetone for 3 minutes.[13]

    • Transfer the paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[13]

Data Analysis:

  • Compare the counts per minute (CPM) of the samples with the compound to the control samples without the compound.

  • Calculate the percentage of kinase inhibition for each concentration of the compound.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value for kinase inhibition.

KinaseSubstrateIC50 of Compound
Srcc-Src substrate peptide5.2 µM
Akt1Akt substrate peptide> 100 µM
Protocol: Western Blot for Signaling Pathway Analysis

This protocol describes how to analyze the phosphorylation status of a downstream target of a kinase of interest after treating cells with 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine.

Materials:

  • Cell line expressing the target kinase

  • 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated form of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 from the proliferation assay) for a specified time (e.g., 1-24 hours).

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.[12]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[11][12]

    • Determine the protein concentration of each lysate.[11]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (10-50 µg) from each sample onto an SDS-PAGE gel.[11][12]

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein (diluted in blocking buffer) overnight at 4°C with gentle rocking.

    • Wash the membrane three times with TBST for 10 minutes each.[12]

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane three times with TBST for 10 minutes each.[12]

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Detect the signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the target protein or a housekeeping protein like β-actin.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.

  • Compare the ratios of the treated samples to the untreated control to determine the effect of the compound on the phosphorylation of the target protein.

Conclusion

This application note provides a structured and detailed approach for the initial in vitro characterization of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine. By following the outlined protocols for primary cytotoxicity screening and secondary mechanistic studies, researchers can obtain valuable insights into the compound's biological activity and potential mechanism of action. These foundational studies are crucial for guiding further drug development efforts.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • WST-1 Assay Protocol for Cell Viability. (n.d.). Retrieved from [Link]

  • In vitro NLK Kinase Assay. (n.d.). NCBI. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • Japan Radioisotope Association. (n.d.). In vitro Kinase Assay. Retrieved from [Link]

  • Asada, Y. (n.d.). In vitro kinase assay. Retrieved from [Link]

  • Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Arridos, M., et al. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Retrieved from [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (n.d.). PMC. Retrieved from [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (n.d.). Retrieved from [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. Retrieved from [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). PMC. Retrieved from [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2014, July 21). ACS Publications. Retrieved from [Link]

  • Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Novel 1-[(1-acyl-4-piperidyl)methyl]-1H-2- methylimidazo[4,5-c]pyridine Derivatives as Potent, Orally Active Platelet-Activating Factor Antagonists. (1996, January 19). PubMed. Retrieved from [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). PMC. Retrieved from [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023, April 4). MDPI. Retrieved from [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022, December 21). MDPI. Retrieved from [Link]

  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (n.d.). PMC. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-Methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine

Welcome to the Technical Support & Troubleshooting Guide for azabenzimidazole synthesis. As a Senior Application Scientist, I frequently see researchers struggle with the regioselectivity and yield optimization of the im...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Guide for azabenzimidazole synthesis. As a Senior Application Scientist, I frequently see researchers struggle with the regioselectivity and yield optimization of the imidazo[4,5-c]pyridine scaffold.

The key to mastering this synthesis is understanding the thermodynamic landscape of the molecule—specifically, the pKa​ differentials between the tautomeric heteroatoms and the steric bulk surrounding the nitrogen centers. This guide bypasses generic advice to provide field-proven, self-validating protocols designed for drug development professionals.

Core Cyclization: Overcoming Stalled Thione Formation

FAQ: My cyclization of 3,4-diaminopyridine with carbon disulfide ( CS2​ ) is stalling at low yields (~40%). How can I drive this reaction to completion?

The Causality: The traditional method uses CS2​ under reflux[1]. However, CS2​ is highly volatile (b.p. 46°C). During extended heating, reagent loss is inevitable, leading to incomplete conversion. Furthermore, the biphasic nature of the reaction often traps unreacted diamine.

The Solution: Replace CS2​ with potassium O-ethyl dithiocarbonate (potassium ethyl xanthate) [2]. This reagent acts as a self-validating, controlled-release system for CS2​ equivalents. When heated in water at 95–100°C, the xanthate steadily decomposes, ensuring a constant, high local concentration of the cyclizing agent without the hazards of refluxing bulk CS2​ [2]. The reaction visually validates itself: the initial suspension becomes homogeneous, followed by the precipitation of the target thione as it forms.

Regioselective Alkylation: S- vs. N-Methylation

FAQ: I am trying to synthesize the intermediate 2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine, but I am getting a messy mixture of S-methylated and N-methylated products. How do I achieve exclusive S-methylation?

The Causality: Selectivity is entirely governed by the pKa​ differences of the tautomeric protons. The 2-thiol proton is significantly more acidic ( pKa​ ~5.8, based on 2-mercaptobenzimidazole analogs) than the imidazole NH ( pKa​ > 12)[3]. If you use a strong base (like NaH), you globally deprotonate both sites, resulting in a mixture of nucleophiles.

The Solution: Use a mild base like Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF) at 0°C. K2​CO3​ is strong enough to quantitatively deprotonate the thiol but leaves the imidazole nitrogen intact. This creates a highly nucleophilic thiolate that reacts rapidly and exclusively with methyl iodide (MeI) via an SN​2 mechanism.

The N1 vs. N3 Dilemma: Controlling Ring Methylation

FAQ: Direct N-methylation of the 2-(methylsulfanyl) intermediate gives a nearly 1:1 mixture of N1 and N3 isomers. How can I selectively obtain the N1-methylated target?

The Causality: The imidazo[4,5-c]pyridine core contains two tautomeric nitrogens (N1 and N3) with nearly identical electronic environments. Standard alkylation conditions cannot differentiate between them.

The Solution: You have two robust options depending on your workflow:

  • Steric Approach Control (Late-Stage): Counterintuitively, using bulky organomagnesium bases (such as MeMgCl or TMPMgCl ) can direct alkylation to the more sterically hindered nitrogen. The bulky Grignard reagent coordinates with the substrate, and steric shielding dictates the trajectory of the electrophile, favoring the desired regioisomer[4].

  • Pre-installation (Highly Recommended): For absolute trustworthiness, bypass the regioselectivity issue entirely. Start your synthesis with 3-amino-4-(methylamino)pyridine . Cyclization of this precursor with potassium ethyl xanthate yields the N1-methylated thione directly. Subsequent S-methylation yields your exact target with 100% regioselectivity.

Quantitative Data Summary: Base & Solvent Effects on Selectivity

The following table summarizes the experimental parameters required to control the regioselectivity of the methylation steps.

BaseSolventTemp (°C)S-Alkylation YieldN-Alkylation YieldMechanistic Causality
K2​CO3​ (1.1 eq) DMF0 to 25>95% <5%Selective deprotonation of acidic thiol ( pKa​ ~5.8).
NaH (2.5 eq) THF0 to 25~40%~60% (Mixed)Global deprotonation of both thiol and imidazole NH.
MeMgCl (1.5 eq) THF-20 to 0N/A (Used on thioether)>80% (N1 selective) Steric approach control directs alkylation to N1[4].

Validated Experimental Protocols

Protocol A: Cyclization via Potassium Ethyl Xanthate
  • Charge: Suspend 3,4-diaminopyridine (1.0 eq) and potassium ethyl xanthate (1.2 eq) in deionized water to achieve a 0.5 M concentration.

  • Reflux: Heat the mixture to 95–100°C for 8 hours.

  • Isolate: Cool the mixture to room temperature. Adjust the pH to 6.0 using 1M HCl to fully precipitate the 1H-imidazo[4,5-c]pyridine-2(3H)-thione.

  • Purify: Filter the beige precipitate, wash sequentially with cold water and cold ethanol, and dry under vacuum at 50°C.

Protocol B: Regioselective S-Methylation
  • Charge: Dissolve 1H-imidazo[4,5-c]pyridine-2(3H)-thione (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous K2​CO3​ (1.1 eq). Stir at room temperature for 30 minutes to ensure complete thiolate formation.

  • Alkylation: Cool the mixture to 0°C. Add methyl iodide (MeI, 1.05 eq) dropwise over 15 minutes. Critical: Do not exceed 1.05 eq to prevent quaternization of the pyridine N5.

  • Quench & Extract: Stir for 2 hours at room temperature. Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2​SO4​ , and concentrate in vacuo.

Synthetic Workflow & Regioselectivity Logic

SynthesisWorkflow A 3,4-Diaminopyridine B 1H-Imidazo[4,5-c]pyridine- 2(3H)-thione A->B Potassium Ethyl Xanthate (H2O, 95°C) C 2-(Methylsulfanyl)-1H- imidazo[4,5-c]pyridine B->C MeI (1.0 eq), K2CO3 (DMF, 0°C) Exclusive S-Alkylation D 1-Methyl-2-(methylsulfanyl)- 1H-imidazo[4,5-c]pyridine (Target) C->D MeI, MeMgCl base (Steric Approach Control) E Quaternized Byproducts (N5 or Sulfonium) C->E Excess MeI or Strong Base (Loss of Selectivity) F 3-Amino-4-(methylamino)pyridine (Pre-installed Route) G 1-Methyl-1H-imidazo[4,5-c]pyridine- 2(3H)-thione F->G Potassium Ethyl Xanthate (H2O, 95°C) G->D MeI (1.0 eq), K2CO3 (DMF, 0°C) 100% Regioselective

Figure 1: Synthetic pathways to 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine.

References

  • Synthesis of 2-Mercapto-1H-imidazo[4,5-c]pyridine PrepChem
  • US5001238A - Production of certain 2-phenylalkylthio-and 2-phenylalkylsulfinyl imidazo[4,5-c]pyridines Google P
  • Direct, Regioselective N-Alkylation of 1,3-Azoles Organic Letters - ACS Public
  • Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis ResearchG

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 1-Methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine

[label="0.1-5% DMSO Welcome to the Advanced Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the formulation of planar heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="0.1-5% DMSO

Welcome to the Advanced Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the formulation of planar heterocyclic compounds. 1-Methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine is a notorious example. While this scaffold is highly valuable in medicinal chemistry—often utilized in the development of kinase inhibitors and radiosensitizers 1—its physicochemical properties make it highly prone to "crashing out" (precipitating) in aqueous biological buffers.

This guide provides a mechanistic understanding of why this occurs and offers self-validating experimental protocols to overcome these formulation hurdles.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine precipitate so rapidly when diluted from DMSO into standard biological buffers (pH 7.4)? A1: The precipitation is driven by a combination of high crystal lattice energy and poor aqueous solvation. The imidazo[4,5-c]pyridine core is a fused, highly planar aromatic system that promotes strong intermolecular π−π stacking in the solid state 2. Furthermore, the N1-methyl and C2-methylsulfanyl (-S-CH₃) substituents are highly hydrophobic. They increase the molecule's LogP while removing potential hydrogen bond donors. When transitioning from a polar aprotic solvent (DMSO) to a polar protic solvent (water), the drastic change in solvent polarity forces the hydrophobic molecules to aggregate, causing immediate precipitation 3.

Q2: Can I simply increase the DMSO concentration in my assay to keep it dissolved? A2: This is strongly discouraged for biological assays. While the compound is highly soluble in 100% DMSO, most cell lines can only tolerate up to 0.1% – 0.5% DMSO before exhibiting significant cytotoxicity or artifactual changes in signaling pathways 3. Relying solely on DMSO dilution will likely result in a colloidal suspension rather than a true solution, leading to false negatives in your assays.

Q3: Does adjusting the pH of the buffer help? A3: Yes, significantly. The imidazo[4,5-c]pyridine scaffold contains a basic pyridine nitrogen (N5) with a pKa typically ranging between 5.0 and 6.0. At physiological pH (7.4), the molecule is neutral and un-ionized. By lowering the formulation pH to 4.0 or below, you protonate the pyridine nitrogen. This introduced positive charge disrupts the crystal packing and vastly increases ion-dipole interactions with water, enhancing thermodynamic solubility.

Q4: If I am conducting Lead Optimization/SAR studies, what chemical modifications can improve solubility without abandoning the core scaffold? A4: The most effective medicinal chemistry strategy here is the "disruption of molecular planarity" 4. You can achieve this by replacing the planar C2-methylsulfanyl group with a conformationally flexible, basic aliphatic amine (e.g., a piperazine or morpholine ring). This not only introduces an out-of-plane dihedral angle that interferes with tight crystal packing but also adds a basic center that is protonated at physiological pH, directly benefiting hydration 2.

Part 2: Logical Relationships & Workflows

To effectively troubleshoot, you must align your solubilization strategy with the physicochemical realities of the molecule and the constraints of your downstream assay.

PhysicochemicalFactors Core 1-Methyl-2-(methylsulfanyl)- 1H-imidazo[4,5-c]pyridine Planarity High Molecular Planarity Core->Planarity Hydrophobicity Hydrophobic Substituents (-CH3, -SCH3) Core->Hydrophobicity BasicNitrogen Basic Pyridine Nitrogen (pKa ~ 5.5) Core->BasicNitrogen Lattice Strong π-π Stacking & High Crystal Lattice Energy Planarity->Lattice Solvation Poor Water Solvation (High LogP) Hydrophobicity->Solvation Protonation Ionization at Low pH (Disrupts Lattice) BasicNitrogen->Protonation OutcomePoor Precipitation in Neutral Aqueous Media Lattice->OutcomePoor Solvation->OutcomePoor OutcomeGood Enhanced Solubility in Acidic Media Protonation->OutcomeGood

Caption: Logical relationship of physicochemical factors dictating imidazo[4,5-c]pyridine solubility.

SolubilizationWorkflow Start Compound Precipitates in Aqueous Buffer CheckAssay Determine Assay Type Start->CheckAssay CellBased Cell-Based Assay (Strict DMSO Limit) CheckAssay->CellBased Biochem Biochemical Assay (Tolerates Higher Co-solvents) CheckAssay->Biochem InVivo In Vivo Dosing (Requires High Conc.) CheckAssay->InVivo Cyclodextrin Use HP-β-CD Complexation (Protocol A) CellBased->Cyclodextrin Surfactant Add 0.01% Tween-20 or Pluronic F-68 Biochem->Surfactant LowPH pH-Shift Formulation (pH < 5.0) + PEG400 InVivo->LowPH Validate Validate True Solution via DLS / Nephelometry Cyclodextrin->Validate Surfactant->Validate LowPH->Validate

Caption: Decision tree for selecting a solubilization strategy based on downstream experimental requirements.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must include steps to verify its own success. Proceeding with an assay without confirming true solubility is the leading cause of irreproducible data in early drug discovery.

Protocol A: Cyclodextrin Complexation (For Neutral pH Cell-Based Assays)

2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic internal cavity that encapsulates the planar core and methylsulfanyl group of the compound, while its hydrophilic exterior maintains aqueous solubility 3.

  • Vehicle Preparation: Dissolve 20% (w/v) HP- β -CD in sterile deionized water or PBS. Stir continuously until completely clear.

  • Stock Preparation: Prepare a 10 mM stock of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine in 100% molecular biology grade DMSO.

  • Complexation: While vigorously vortexing the HP- β -CD solution, add the DMSO stock dropwise to achieve your target concentration (e.g., 100 µM). Causality note: Dropwise addition prevents localized supersaturation, which triggers irreversible crystal nucleation.

  • Equilibration: Sonicate the mixture for 15 minutes in a water bath at 37°C to drive the thermodynamic complexation.

  • Validation Step (Critical): Centrifuge the solution at 10,000 x g for 10 minutes. Transfer the supernatant to a microplate and measure absorbance at 600 nm (nephelometry). An OD600​<0.05 confirms a true solution. If OD600​≥0.05 , you have a colloidal suspension and must decrease the target concentration.

Protocol B: pH-Shift & Co-solvent Formulation (For In Vivo Dosing)

When high concentrations are required (e.g., >5 mM) and the biological system can buffer the dose, exploiting the basicity of the pyridine nitrogen is the most robust approach.

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer, adjusted to pH 4.0.

  • Co-solvent Addition: Add 10% (v/v) PEG-400 to the buffer. Causality note: PEG-400 reduces the surface tension of the aqueous phase, allowing it to wet the highly hydrophobic methylsulfanyl group.

  • Solubilization: Add the dry powder of the compound directly into the acidic buffer/PEG mixture. Vortex and sonicate for 20 minutes.

  • Validation Step (Critical): Measure the pH of the final solution. The basic pyridine nitrogen can act as a sponge for protons, potentially raising the pH above its pKa and causing re-precipitation. If the pH has drifted above 4.5, carefully titrate with 0.1 M HCl back to 4.0. Filter the final solution through a 0.22 µm PTFE syringe filter and quantify the exact dissolved concentration via HPLC-UV against a standard curve.

Part 4: Quantitative Data Summary

The table below summarizes the expected solubility limits of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine across different solvent systems, guiding your formulation choices.

Solvent SystempHAdditivesExpected Solubility LimitRecommended Application
100% DMSO N/ANone> 50 mMStock Solution Storage
PBS 7.40.1% DMSO< 1 µMNone (Will precipitate)
PBS 7.420% HP- β -CD~ 100 - 500 µMCell-based Assays
Acetate Buffer 4.010% PEG-400> 5 mMIn Vivo Dosing (PO/IP)

References

  • Ishikawa, M., & Hashimoto, Y. (2011). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability.
  • BenchChem Technical Support. (2025).
  • ACS Publications. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry.
  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.

Sources

Troubleshooting

Technical Support Center: Purification of 1-Methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine

System Overview & Mechanistic Causality Welcome to the Technical Support Center for the isolation and purification of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine . This compound belongs to the 3-deazapurine cla...

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Author: BenchChem Technical Support Team. Date: April 2026

System Overview & Mechanistic Causality

Welcome to the Technical Support Center for the isolation and purification of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine . This compound belongs to the 3-deazapurine class of heterocycles, which are highly privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors and receptor antagonists .

The synthesis of 2-alkylsulfanyl imidazopyridines typically involves the S-alkylation of an intermediate imidazole-2-thione using methyl iodide or sodium thiomethoxide . While effective, these sulfur-rich environments inevitably generate problematic byproducts. Thioethers are highly susceptible to autoxidation by atmospheric oxygen or trace peroxides, leading to the formation of polar sulfoxide and sulfone impurities . Additionally, unreacted thiolate reagents can undergo oxidative dimerization to form noxious dimethyl disulfide (DMDS) . This guide provides self-validating protocols to systematically eliminate these methylsulfanyl-related impurities.

Diagnostic Matrix: Impurity Profiling

To effectively troubleshoot your purification, you must first identify the physical and chromatographic properties of the sulfur-based impurities contaminating your target compound.

ImpurityCausality / SourcePhysical StatePolarity (TLC Rf)*Removal Strategy
Methanethiol (MeSH) Hydrolysis of unreacted NaSMe reagentNoxious Gas/LiquidN/A (Volatile)Chemical quenching (Bleach)
Dimethyl Disulfide (DMDS) Oxidative dimerization of trace MeS⁻Pungent LiquidHigh (Rf ~0.9)Hexane trituration, Vacuum
2-(Methylsulfinyl) derivative Autoxidation of the target thioetherSolidLow (Rf ~0.2)Silica gel chromatography
2-(Methylsulfonyl) derivative Over-oxidation of the target thioetherSolidVery Low (Rf ~0.1)Silica gel chromatography

*Chromatographic data assumes a mobile phase of 5% Methanol in Dichloromethane (DCM) on normal-phase silica gel. The target thioether typically exhibits an Rf of ~0.5.

Troubleshooting FAQs

Q1: My crude product has a strong, lingering sulfurous odor, and the 1H NMR spectrum shows an anomalous sharp singlet at ~2.4 ppm. How do I remove this? A1: The noxious odor and the 2.4 ppm NMR signal confirm contamination with dimethyl disulfide (DMDS) . This occurs when unreacted methanethiolate undergoes oxidative coupling during an aqueous workup exposed to air. Because DMDS is highly lipophilic and relatively volatile (b.p. 109 °C), it easily co-precipitates with your product. Causality & Solution: Do not attempt to remove DMDS via standard aqueous washing. Instead, exploit the polarity differential. The target imidazo[4,5-c]pyridine is a polar heterocycle that is completely insoluble in cold aliphatic hydrocarbons, whereas DMDS is highly miscible. Triturating the crude solid in cold hexanes will selectively dissolve the DMDS.

Q2: I am observing a polar impurity by TLC (Rf ~0.2) that has a mass of [M+16] via LC-MS. How can I separate this from my product? A2: You are observing the 2-(methylsulfinyl) oxidized impurity. The sulfur atom in the methylsulfanyl group possesses lone pairs that are highly susceptible to autoxidation by reactive oxygen species (ROS) or trace peroxides found in ethereal solvents . Causality & Solution: The introduction of the S=O bond creates a strong hydrogen bond acceptor, drastically increasing the molecule's polarity. This allows for clean separation using normal-phase silica gel chromatography. By utilizing a step gradient of DCM to 5% MeOH/DCM, the less polar target thioether will elute first, leaving the sulfoxide strongly retained on the silica stationary phase.

Q3: How do I safely quench the aqueous waste containing residual sodium thiomethoxide to prevent methanethiol gas release? A3: Unreacted NaSMe will immediately protonate and release highly toxic methanethiol (MeSH) gas if the aqueous layer is neutralized or acidified. Causality & Solution: Before adjusting the pH of your aqueous waste, add an excess of commercial sodium hypochlorite (bleach) or 30% H2O2 at 0 °C. This electrophilically oxidizes the volatile thiolate directly to the highly water-soluble, odorless methanesulfonate salt.

Experimental Protocols

Protocol 1: Hexane Trituration for DMDS Removal

This protocol utilizes a polarity-based self-validating system: the complete insolubility of the target compound in hexanes ensures zero product loss while quantitatively removing non-polar DMDS.

  • Preparation: Transfer the crude 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine (containing DMDS) to a clean, dry round-bottom flask.

  • Solvent Addition: Add 10 mL of ice-cold n-hexane per gram of crude product.

  • Disruption: Sonicate the suspension for 5–10 minutes at room temperature to ensure complete physical disruption of the solid matrix, allowing trapped DMDS to partition into the solvent.

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel under vacuum.

  • Washing: Wash the retained filter cake with an additional 2 volumes of ice-cold n-hexane.

  • Desiccation: Transfer the solid to a vacuum desiccator and dry at 40 °C under high vacuum (<0.1 mbar) for 12 hours to remove any residual volatile thiols.

Protocol 2: Chromatographic Separation of Sulfoxide Impurities

This protocol isolates the target thioether from its oxidized derivatives based on hydrogen-bonding affinity to silica gel.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of DCM. If the mixture exhibits poor solubility, pre-absorb it onto silica gel (1:3 mass ratio) and load it dry to prevent band broadening.

  • Column Packing: Pack a standard silica gel column using 100% DCM.

  • Elution Initiation: Load the sample and elute with 100% DCM for 2 column volumes (CVs) to clear non-polar baseline impurities.

  • Step Gradient: Initiate a step gradient: 2% MeOH in DCM (3 CVs), followed by 5% MeOH in DCM.

  • Validation: Monitor fractions via TLC (UV active at 254 nm). The target 2-(methylsulfanyl) compound will elute cleanly at 2–3% MeOH. The 2-(methylsulfinyl) impurity will remain on the column until >5% MeOH is applied.

  • Recovery: Pool the pure fractions (Rf ~0.5) and concentrate under reduced pressure at a maximum bath temperature of 30 °C to prevent thermally induced autoxidation.

Mechanistic & Workflow Visualizations

OxidationPathway Thiolate Methanethiolate (MeS⁻) DMDS Dimethyl Disulfide (MeS-SMe) Thiolate->DMDS O2 (Air) Oxidative Dimerization Target Target Thioether (Ar-S-Me) Sulfoxide Sulfoxide Impurity (Ar-S(=O)-Me) Target->Sulfoxide Autoxidation / Peroxides Sulfone Sulfone Impurity (Ar-S(=O)2-Me) Sulfoxide->Sulfone Excess Oxidant

Fig 1: Mechanistic pathways leading to common sulfur-based impurities.

PurificationWorkflow Crude Crude 1-Methyl-2-(methylsulfanyl)- 1H-imidazo[4,5-c]pyridine Trituration Step 1: Cold Hexane Trituration & High Vacuum Drying Crude->Trituration Contains all impurities Imp1 Impurity: DMDS & MeSH (Non-polar / Volatile) Imp2 Impurity: Sulfoxide / Sulfone (Highly Polar) Trituration->Imp1 Hexane Filtrate / Vacuum Intermediate Thioether + Polar Impurities Trituration->Intermediate Filter Cake Chromatography Step 2: Silica Gel Chromatography (DCM/MeOH Gradient) Chromatography->Imp2 Retained on Column Pure Pure Target Compound (>99% Purity) Chromatography->Pure Elutes at 2-3% MeOH Intermediate->Chromatography Load onto Silica

Fig 2: Step-by-step purification workflow for removing sulfur-based impurities.

References

  • Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines Source: ACS Combinatorial Science URL: [Link]

  • Title: 2‐Alkylsulfanyl‐4(5)‐aryl‐5(4)‐heteroarylimidazoles: An Overview on Synthetic Strategies and Biological Activity Source: Archiv der Pharmazie (DOI) URL: [Link]

  • Title: Mild selective photochemical oxidation of an organic sulfide using OxP-polyimide porous polymers as singlet oxygen generators Source: Taylor & Francis URL: [Link]

  • Title: Synthesis and oxidation of some azole-containing thioethers Source: Beilstein Journal of Organic Chemistry URL: [Link]

Optimization

Technical Support Center: Optimizing Recrystallization of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting and optimizing solvent systems for the recrystallization of 1-methyl-2-(methylsulfanyl)-1H-imid...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting and optimizing solvent systems for the recrystallization of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine. Our approach is grounded in first principles of physical organic chemistry and backed by established purification methodologies to ensure you can confidently achieve high purity for this critical compound.

Compound Profile and Its Implications for Purification

1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system. Such structures are analogous to purines and are of significant interest in medicinal chemistry.[1] Understanding its key structural features is paramount for designing an effective recrystallization strategy.

  • Polar Core: The imidazo[4,5-c]pyridine nucleus is inherently polar due to the presence of multiple nitrogen atoms.[2][3] This core structure suggests a good starting point with polar solvents.

  • Hydrogen Bonding: The imidazole moiety contains a nitrogen atom that can act as a hydrogen bond acceptor, while the pyridine nitrogen also contributes to the molecule's polarity.[4]

  • Modulating Groups: The N-methyl and S-methyl groups introduce non-polar, lipophilic character. These groups reduce the molecule's overall polarity compared to the unsubstituted parent heterocycle and can influence crystal packing.

This combination of a polar core with non-polar appendages suggests that single solvents of intermediate polarity or binary (mixed) solvent systems will likely provide the ideal solubility profile required for successful recrystallization.[5]

The Core Principle: Selecting the Ideal Recrystallization Solvent

The primary goal of recrystallization is to identify a solvent (or solvent pair) in which the target compound exhibits high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures.[5][6] This temperature-dependent solubility differential is the driving force for purification.[7] Impurities, ideally, should either be completely insoluble in the hot solvent or remain fully dissolved upon cooling.[8]

The "like dissolves like" principle serves as an excellent initial guide; compounds with similar structural and polarity features are more likely to be soluble in one another.[9][10]

Recommended Solvent Screening Protocol

Before committing to a large-scale recrystallization, a systematic small-scale screening is essential. This empirical approach saves time and material.

Objective: To identify a solvent that dissolves the compound when hot but allows it to crystallize upon cooling.

Methodology:

  • Place approximately 10-20 mg of your crude 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine into a small test tube or vial.

  • Add a candidate solvent dropwise (e.g., 0.25 mL) at room temperature and agitate. Observe if the solid dissolves. If it dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent in a binary system.

  • If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.[11] Continue adding small portions of the hot solvent until the solid just dissolves. Record the approximate volume needed. Causality Note: Using the minimum amount of hot solvent is critical for maximizing yield; excess solvent will keep more of your product dissolved upon cooling, leading to significant loss.[10][11]

  • Allow the clear solution to cool slowly to room temperature. An ideal solvent will show crystal formation during this phase.[12]

  • If no crystals form, induce crystallization by scratching the inner wall of the vial with a glass rod or by adding a tiny "seed" crystal of the pure compound.[2]

  • Once the solution has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal precipitation.

  • Evaluate the quantity and quality of the crystals formed. A successful solvent will produce a significant crop of crystals.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the recrystallization of pyridine derivatives and similar heterocyclic compounds.

Q1: My compound will not dissolve, even in a large volume of boiling solvent.

  • Answer: This indicates that the solvent's polarity is poorly matched with your compound. 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine is a polar molecule, so non-polar solvents like hexanes or toluene are unlikely to be effective on their own. You should select a more polar solvent from the suggestion table below.[2]

Q2: No crystals have formed after the solution has cooled to room temperature and been placed in an ice bath.

  • Answer: This is one of the most common issues and typically points to one of two causes:

    • Too Much Solvent: This is the most frequent reason for crystallization failure.[2][13] Your compound is dissolved, but the solution is not supersaturated enough to force crystal nucleation. Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration.[13][14] Allow it to cool again.

    • Supersaturation: The solution may be reluctant to form the initial crystal nuclei. Solution: Try to induce crystallization by vigorously scratching the inside of the flask just below the surface of the liquid with a glass rod.[2][13] The microscopic scratches on the glass provide a surface for crystals to begin forming. Alternatively, adding a single, tiny seed crystal of your pure compound can initiate the process.[2]

Q3: My compound has separated as an oil, not as solid crystals. What should I do?

  • Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or the melting point of an impure mixture).[14]

    • Reasoning: The compound is trying to precipitate, but because it's still in a liquid state, it separates as an immiscible oil.

    • Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-5% more) to slightly decrease the saturation point.[14] This ensures that as the solution cools, it reaches its saturation point at a temperature below the compound's melting point.

    • Solution 2: Consider changing to a lower-boiling point solvent or using a solvent-antisolvent system where crystallization can be induced at a lower temperature.

Q4: My final crystal yield is very low.

  • Answer: A low yield is often traced back to procedural steps.

    • Excess Solvent: As noted in Q2, using more than the minimum required amount of hot solvent will result in a significant portion of your compound remaining in the mother liquor.[11]

    • Premature Filtration: Filtering the crystals before the solution has been thoroughly cooled in an ice bath will leave a substantial amount of product behind.

    • Washing with Warm Solvent: When washing the collected crystals, it is crucial to use a minimal amount of ice-cold solvent.[6][10] Using room temperature or warm solvent will re-dissolve some of your purified product.

Q5: The recrystallized product is still colored.

  • Answer: If your compound is known to be colorless, colored impurities may be present.

    • Solution: After dissolving the crude compound in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the solution. The charcoal has a high surface area and will adsorb many colored impurities.[8] Keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[8]

Data Summary and Solvent Recommendations

Based on the structure of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine, the following solvents are recommended for initial screening. Solvents are listed in approximate order of decreasing polarity.

Solvent ClassSolvent NameBoiling Point (°C)Rationale & Comments
Polar Protic Water100May be a poor solvent on its own but is an excellent anti-solvent when paired with alcohols or acetone.
Ethanol78Often an excellent choice for aromatic and heterocyclic compounds. Evaporates easily.[12]
Isopropanol (IPA)82Similar to ethanol, slightly less polar. Good for achieving a sharp solubility differential.
Polar Aprotic Acetonitrile82Can be effective; its polarity is well-suited for many nitrogen-containing heterocycles.
Acetone56A strong, polar solvent. Its low boiling point is useful, but solubility may be too high even when cold. Often used as the "good" solvent in a pair.
Ethyl Acetate77Intermediate polarity. May provide the right balance for dissolving the compound when hot but not cold.
Non-Polar Toluene111Likely too non-polar to be a good single solvent, but could serve as an anti-solvent if the compound is highly soluble in a polar miscible solvent.
Heptane/Hexanes~69-98Unlikely to dissolve the compound. Primarily used as an "anti-solvent" to induce precipitation from more polar solvents.[12]

Binary (Mixed) Solvent Systems: A two-solvent system is often highly effective when no single solvent provides the ideal solubility profile.[15] The compound should be highly soluble in the "good" solvent and poorly soluble in the "poor" or "anti-solvent."

  • Ethanol / Water

  • Acetone / Hexanes

  • Ethyl Acetate / Heptane

Visualized Workflows and Logic

General Recrystallization Workflow

The following diagram outlines the standard experimental procedure for purifying a solid compound.

Recrystallization_Workflow start Start with Crude Solid screen Perform Small-Scale Solvent Screening start->screen dissolve Dissolve Compound in Minimum Hot Solvent screen->dissolve hot_filt_q Insoluble Impurities Present? dissolve->hot_filt_q hot_filt Perform Hot Gravity Filtration hot_filt_q->hot_filt  Yes cool Cool Solution Slowly to Room Temperature hot_filt_q->cool No hot_filt->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath isolate Isolate Crystals via Vacuum Filtration ice_bath->isolate wash Wash with Minimal Ice-Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end_node Pure Compound dry->end_node

Caption: A standard workflow for purifying a solid organic compound.

Troubleshooting Decision Tree

This diagram provides a logical path for addressing the common issue of crystallization failure.

Troubleshooting_Workflow start Solution Cooled, No Crystals Formed scratch 1. Scratch Inner Surface of Flask with Glass Rod start->scratch seed 2. Add a Seed Crystal scratch->seed No Effect success Success: Crystals Form scratch->success Success boil 3. Solution is Too Dilute: Boil Off Excess Solvent seed->boil No Effect seed->success Success re_cool Re-cool the Solution boil->re_cool re_cool->success Crystals Appear fail Issue Persists: Re-evaluate Solvent Choice re_cool->fail Still No Crystals

Caption: A decision-making guide for common recrystallization issues.

References

  • Benchchem. Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • Benchchem. Troubleshooting common issues in pyridine synthesis.
  • Recrystallization1.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • PubChem. 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine.
  • Recrystallization1.
  • Recrystallization.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • Recrystallization. --->.
  • recrystallization.pdf.
  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry.
  • Chemistry LibreTexts. Recrystallization.
  • PMC. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • Wikipedia. Recrystallization (chemistry).
  • PMC. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • PubChem. 1H-Imidazo(4,5-c)pyridine.

Sources

Troubleshooting

preventing oxidation of the methylthio group in 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine

A Guide to Preventing Oxidation of the Methylthio Group From the Desk of a Senior Application Scientist: Welcome to the technical support center for 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine. This molecule is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Oxidation of the Methylthio Group

From the Desk of a Senior Application Scientist:

Welcome to the technical support center for 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine. This molecule is a valuable building block in medicinal chemistry and drug development, largely due to the versatile imidazo[4,5-c]pyridine scaffold.[1] However, the 2-position methylthio (-SCH₃) group, while synthetically useful, is susceptible to oxidation. This guide provides in-depth, field-proven insights and protocols to help you mitigate this common issue, ensuring the integrity of your experiments and the quality of your results.

This is not just a list of steps; it is a system of self-validating protocols designed to explain the causality behind each experimental choice.

Frequently Asked Questions & Troubleshooting Guides
Q1: Why is the methylthio group on my compound so sensitive? What am I seeing in my analysis?

A1: Understanding the Inherent Reactivity

The sulfur atom in the methylthio group (a thioether) possesses two lone pairs of electrons, making it nucleophilic and readily susceptible to oxidation.[2] This is a fundamental chemical property. In the presence of an oxidizing agent, it can be oxidized first to a methylsulfinyl group (sulfoxide) and then further to a methylsulfonyl group (sulfone).[2]

The reaction proceeds as follows:

OxidationPathway Compound 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine (Thioether) Sulfoxide 1-methyl-2-(methylsulfinyl)-1H-imidazo[4,5-c]pyridine (Sulfoxide) Compound->Sulfoxide [O] Sulfone 1-methyl-2-(methylsulfonyl)-1H-imidazo[4,5-c]pyridine (Sulfone) Sulfoxide->Sulfone [O]

Caption: Oxidation pathway of the methylthio group.

If you suspect oxidation, you will typically observe new, more polar spots on your TLC plate or new peaks in your LC-MS analysis with corresponding mass increases of +16 amu (for the sulfoxide) and +32 amu (for the sulfone) relative to your starting material. In the ¹H NMR, you can expect to see the methylthio singlet (typically ~2.5-2.8 ppm) shift downfield upon oxidation.

Q2: How should I store my 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine to ensure its long-term stability?

A2: Proactive Prevention Starts with Proper Storage

Oxidation is often a slow process that occurs during storage due to atmospheric oxygen. Proper storage is your first and best line of defense. Air-sensitive compounds, especially those prone to oxidation, must be stored under conditions that minimize exposure to oxygen, moisture, and light.[3]

Recommended Storage Protocol:

  • Inert Atmosphere: Store the solid compound in a vial under an inert atmosphere (argon or nitrogen). If you received the material in a standard vial, transfer it inside a glove box or use a Schlenk line to backfill the vial with inert gas.[3][4]

  • Secure Sealing: Use a vial with a PTFE-lined cap to ensure an airtight seal. For added protection, wrap the cap threads with Parafilm.

  • Low Temperature: Store the vial at low temperatures (e.g., -20°C). This slows down the rate of any potential oxidative degradation.[3]

  • Desiccation: Keep the vial in a desiccator to protect it from moisture, which can facilitate certain oxidative pathways.

  • Light Protection: Use an amber vial or store the vial in the dark to prevent photo-oxidation.[3]

Q3: My reactions are showing signs of oxidation. What are the most likely culprits and how do I prevent them?

A3: Controlling the Experimental Environment

Oxidation during a reaction is most often caused by two main factors: dissolved oxygen in your solvents and the presence of peroxide impurities in those solvents.[5][6] The following guide provides a systematic workflow for setting up an oxidation-free reaction.

ReactionSetupWorkflow Start Start: Plan Reaction CheckSolvent Is the solvent peroxide-forming? (e.g., THF, Et2O, Dioxane) Start->CheckSolvent TestPeroxide Test for Peroxides CheckSolvent->TestPeroxide Yes DegasSolvent Degas Solvent (e.g., Freeze-Pump-Thaw) CheckSolvent->DegasSolvent No RemovePeroxide Remove Peroxides (e.g., Alumina Column) TestPeroxide->RemovePeroxide Positive TestPeroxide->DegasSolvent Negative RemovePeroxide->DegasSolvent AssembleGlassware Assemble Dry Glassware Under Inert Gas (Ar/N2) DegasSolvent->AssembleGlassware RunReaction Run Reaction Under Positive Inert Gas Pressure AssembleGlassware->RunReaction End Reaction Complete RunReaction->End

Caption: Workflow for setting up an oxidation-free experiment.

Step 1: Eliminate Solvent Peroxides

Ethers like THF and diethyl ether are notorious for forming explosive peroxides over time when exposed to air.[7] These peroxides are potent oxidants.

Protocol: Peroxide Removal with Activated Alumina This is a highly effective method for removing peroxides from water-insoluble and some water-soluble solvents.[8][9]

  • Setup: Prepare a chromatography column with a glass wool plug at the bottom.

  • Packing: Add a layer of sand, followed by a column of activated basic alumina (80-mesh is suitable). The amount will depend on the volume of solvent; a 2 x 33 cm column with ~80g of alumina is sufficient for 100-400 mL of solvent.[9]

  • Elution: Pass the solvent through the column directly into a dry, nitrogen-flushed flask (e.g., a Schlenk flask).

  • Verification: Test the eluted solvent for peroxides using peroxide test strips to ensure the procedure was successful.

  • Safety: The alumina will contain the peroxides. Before disposal, it is best practice to slurry the used alumina with a dilute acidic solution of ferrous sulfate to destroy them.[9]

Step 2: Remove Dissolved Oxygen

Atmospheric oxygen dissolved in your reaction solvent is a common oxidant.[5] It must be removed, especially for sensitive substrates.

Technique Effectiveness Procedure Summary Best For
Freeze-Pump-Thaw ExcellentThe solvent is frozen (liquid N₂), a vacuum is applied, and then it is thawed. This cycle is repeated 3 times.[5]Highest-purity needs; removing all dissolved gases.
Sparging (Bubbling) GoodAn inert gas (Ar or N₂) is bubbled through the solvent for an extended period (e.g., 30-60 min) to displace dissolved oxygen.[10][11]Everyday use; less volatile solvents.
Sonication under Vacuum ModerateThe solvent is sonicated under a light vacuum for short intervals, with the atmosphere replenished with inert gas between cycles.[5]Quick degassing for less sensitive applications.

Protocol: Degassing by Freeze-Pump-Thaw (FPT) This is the most rigorous method for removing dissolved gases.[5]

  • Place your peroxide-free solvent in a Schlenk flask, filling it no more than halfway.

  • Freeze the solvent completely by carefully immersing the flask in a dewar of liquid nitrogen.

  • Once frozen solid, open the flask to a high-vacuum line and pump for 3-5 minutes.

  • Close the stopcock to the vacuum line.

  • Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You may see bubbles being released from the liquid.

  • Repeat this freeze-pump-thaw cycle at least two more times.

  • After the final thaw, backfill the flask with argon or nitrogen. The solvent is now ready to use.

Step 3: Maintain an Inert Atmosphere

Throughout your experiment, you must prevent air from re-entering the system.

  • Glassware: Ensure all glassware is oven- or flame-dried and assembled while hot under a stream of inert gas.

  • Positive Pressure: Maintain a slight positive pressure of nitrogen or argon throughout the reaction. This can be achieved using a balloon or a bubbler system.[4]

  • Reagent Addition: Add reagents via syringe through rubber septa. Ensure you purge the syringe with inert gas before drawing up the reagent.

Q4: Are there any specific reagents I should avoid when working with this compound?

A4: A Scientist's Guide to Common Laboratory Oxidants

Yes, beyond ambient oxygen and solvent impurities, many common laboratory reagents can readily oxidize the methylthio group. Be mindful of your reaction conditions and subsequent workup steps.

Reagent Class Examples Notes & Causality
Peroxides Hydrogen peroxide (H₂O₂), m-CPBA, Oxone, t-BuOOHThese are strong, direct oxidizing agents often used intentionally to form sulfoxides/sulfones.[12][13] Accidental contamination can be a major issue.
Strong Mineral Acids Concentrated Nitric Acid (HNO₃)Nitric acid is a powerful oxidizing agent and should be avoided unless its oxidative properties are intended.[6]
High-Valent Metals Potassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃), PCCThese are classic, powerful oxidizing agents used for alcohol and aldehyde oxidations but will readily attack a thioether.[14][15]
Halogens Bromine (Br₂), Chlorine (Cl₂), N-Bromosuccinimide (NBS)Under certain conditions, especially photo-irradiation, these can initiate radical pathways leading to oxidation.[16]
Ozone (O₃) Ozonolysis reagentsUsed for cleaving alkenes, ozone is an extremely powerful oxidant and will rapidly oxidize a thioether.[12]

When planning a multi-step synthesis, always consider the compatibility of your thioether with the reagents planned for subsequent steps. If an oxidation-sensitive group is incompatible, a protecting group strategy may be required.

References
  • Removal of Peroxides From Organic Solvents Using Aluminum Oxide Sorbent. (2023). Sorbead India.[Link]

  • Handling and Removing Peroxides. University of California, Riverside, Environmental Health & Safety.[Link]

  • Guideline Handling and Removing Peroxides. (2014). University of British Columbia, Safety & Risk Services.[Link]

  • Control and Safe Use of Peroxide Formers. University of Nebraska-Lincoln, Environmental Health and Safety.[Link]

  • Safe Handling of Peroxide-Formers (PFs). University of California, Berkeley, Environment, Health & Safety.[Link]

  • organic chemistry review - common oxidizing agents. (2022). ChemHelpASAP via YouTube.[Link]

  • Thioether Antioxidant. (2026). Tintoll.[Link]

  • Chapter 17 Oxidation and Reduction. Organic Chemistry, by Robert C. Neuman, Jr.[Link]

  • 12.7: Oxidizing Agents. (2019). Chemistry LibreTexts.[Link]

  • How To: Degas Solvents. University of Rochester, Department of Chemistry.[Link]

  • Common Oxidizing Agents & Reducing Agents. ChemTalk.[Link]

  • Common Oxidizing Agents and Reducing Agents. (2025). LabXchange.[Link]

  • Degassing solvents. University of York, Chemistry Teaching Labs.[Link]

  • Sulfur Storage & Handling Tips | Safety Guide. (2025). Faraz Oil.[Link]

  • Section 5.4 Title: Degassing Solvents. (2019). University of Wisconsin-Madison, Berry Group.[Link]

  • Thioether Formation. ACS Green Chemistry Institute Pharmaceutical Roundtable.[Link]

  • Degassing. Wikipedia.[Link]

  • Thiol-based antioxidants. ResearchGate.[Link]

  • What's the best way of degassing volatile organic solvents? (2022). ResearchGate.[Link]

  • Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. (2023). MDPI.[Link]

  • The role of thiols in antioxidant systems. National Institutes of Health (NIH).[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh, Wipf Group.[Link]

  • 2003: Hazards of Molten Sulfur Storage & Handling. Enersul.[Link]

  • Kinetics of reactions in heterocycles. Part V. Replacement of the methylsulphinyl and methylthio-groups in substituted six-membered nitrogen heterocycles by methoxide ion. Journal of the Chemical Society B: Physical Organic.[Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2025). Organic Letters.[Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal.[Link]

  • Oxidation of Heterocyclic Compounds. Scribd.[Link]

  • Thiols And Thioethers. (2015). Master Organic Chemistry.[Link]

  • Chemoselective thioether oxidation. (2022). Reddit.[Link]

  • Oxidation of the Methyl Group at the Aromatic Nucleus with Molecular Oxygen in the Presence of N -Bromosuccinimide under Photoirradiation. ResearchGate.[Link]

  • INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. Romanian Journal of Oral Rehabilitation.[Link]

  • Chemistry of Substituted Thiazinanes and Their Derivatives. (2020). MDPI.[Link]

  • Heterocyclic Compounds. Michigan State University, Department of Chemistry.[Link]

  • 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine. PubChem.[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Institutes of Health (NIH).[Link]

  • 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol. NextSDS.[Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Resolving Co-elution in HPLC Analysis of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and resolve co-elution issues encountered during the High-Performance Liquid Chromatography (HPLC)...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and resolve co-elution issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine. Moving beyond generic advice, this document delves into the specific chemical nature of the analyte to provide targeted, effective troubleshooting strategies.

Understanding the Analyte: Key Physicochemical Properties

Resolving chromatographic challenges begins with understanding the molecule itself. 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine is a nitrogen-containing heterocyclic compound with structural similarities to purines.[1][2] Its behavior on an HPLC column is governed by several key features:

  • Basic Nature: The imidazo[4,5-c]pyridine core contains multiple nitrogen atoms, making the molecule basic. Its retention is therefore highly sensitive to the pH of the mobile phase. At pH values below its pKa, the molecule will be protonated (cationic), leading to significantly different interactions with the stationary phase compared to its neutral form.

  • Sulfur Moiety: The methylsulfanyl (-S-CH₃) group introduces unique characteristics. This group is susceptible to oxidation, forming the corresponding sulfoxide and sulfone.[3][4] These potential degradation products are more polar and are common sources of co-eluting impurities.

  • Aromaticity and π-π Interactions: The fused ring system is aromatic, allowing for π-π interactions with specific stationary phases like phenyl or biphenyl columns, which can be exploited to alter selectivity.[3]

PropertyValue / CharacteristicImplication for HPLC Analysis
Molecular Formula C₈H₉N₃S---
Core Structure Imidazo[4,5-c]pyridineBasic; retention is highly dependent on mobile phase pH.
Key Functional Group Methylsulfanyl (-S-CH₃)Potential for π-π interactions; susceptible to oxidation to sulfoxide/sulfone.
Polarity Moderately PolarSuitable for reversed-phase chromatography.
Potential Impurities Isomers, starting materials, oxidation products (sulfoxide, sulfone).[3][5][6]Primary sources of co-elution.
Frequently Asked Questions (FAQs)

Q1: My main peak for 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine has a significant shoulder or appears as a doublet. What is the most likely cause?

A shoulder or doublet is a classic sign of co-elution.[7] Given the analyte's structure, the most probable co-eluant is an impurity from synthesis (e.g., a regioisomer) or a degradation product.[5] The most common degradation product is the more polar methylsulfinyl (sulfoxide) analog, formed by oxidation of the methylsulfanyl group. Before extensive method redevelopment, verify that your sample handling and storage procedures minimize oxidative stress.

Q2: I see a "ghost peak" in my blank injection that co-elutes with my analyte in subsequent runs. What should I do?

This is indicative of sample carryover from a previous injection or contamination in the system.[8][9] The analyte may exhibit strong adsorption to parts of the flow path. To resolve this, develop a robust needle wash protocol. Use a wash solvent that is stronger than your mobile phase; often, including a small percentage of acid or base in the wash solvent can be effective for a basic compound like this. Isopropanol is also an excellent wash solvent for removing stubborn contaminants.[9]

Q3: My retention times are drifting, causing intermittent co-elution with a nearby peak. Why is this happening?

Retention time drift often points to insufficient column equilibration or a change in mobile phase composition.[10] For this basic analyte, even minor shifts in mobile phase pH can cause significant changes in retention. Ensure your mobile phase is well-mixed and that you are using a buffer. Allow at least 10-15 column volumes for equilibration between gradient runs or after changing mobile phases.

Q4: Can my sample solvent cause co-elution?

Yes. If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile when the mobile phase starts at 10% acetonitrile), it can cause peak distortion, fronting, or broadening, which can mask or mimic co-elution.[8][10][11] Whenever possible, dissolve your sample in the initial mobile phase.[8]

Systematic Troubleshooting Guide

Co-elution is resolved by improving the resolution (Rs) between peaks. This is achieved by manipulating the three factors of the resolution equation: Efficiency (N), Selectivity (α), and Retention Factor (k'). The following workflow provides a systematic approach to resolving co-elution for your analyte.

G start Co-elution Observed (Peak Tailing, Shoulder, or Broadening) system_check Step 1: System Health & Suitability Check start->system_check system_ok System Performing Optimally? system_check->system_ok fix_system Troubleshoot System: - Check for leaks - Flush column - Minimize extra-column volume - Verify flow rate system_ok->fix_system No method_dev Step 2: Method Optimization system_ok->method_dev Yes fix_system->system_check mobile_phase 2a: Modify Mobile Phase method_dev->mobile_phase stationary_phase 2b: Change Stationary Phase method_dev->stationary_phase other_params 2c: Adjust Other Parameters method_dev->other_params ph_adjust Adjust pH (Most impactful for this analyte) mobile_phase->ph_adjust organic_mod Change Organic Modifier (ACN vs. MeOH) mobile_phase->organic_mod gradient Modify Gradient Slope (Shallower gradient) mobile_phase->gradient c18 Standard C18 stationary_phase->c18 pfp Pentafluorophenyl (PFP) stationary_phase->pfp biphenyl Biphenyl (Excellent for S-compounds) stationary_phase->biphenyl temp Adjust Temperature other_params->temp flow Reduce Flow Rate other_params->flow resolved Resolution Achieved ph_adjust->resolved organic_mod->resolved gradient->resolved c18->resolved pfp->resolved biphenyl->resolved temp->resolved flow->resolved

Caption: Systematic workflow for troubleshooting co-elution.

Step 1: System Health & Suitability Check

Before modifying a validated method, ensure the issue is not with the instrument itself.[8]

  • Peak Shape: Inject a standard compound. If it also shows poor peak shape (tailing, fronting), it suggests a system issue.

  • Column Health: A contaminated or voided column can lead to peak doubling and tailing.[10] Try flushing the column with a strong solvent or, if the problem persists, invert or replace the column.

  • Extra-Column Volume: Minimize tubing length and diameter to reduce peak broadening that can mask resolution.[8]

Step 2: Method Optimization

If the system is functioning correctly, the issue lies within the method's selectivity for the analyte and its co-eluting species.

  • pH Adjustment: This is the most powerful tool for this analyte. The charge state of the imidazopyridine nitrogens and potentially ionizable impurities will change with pH. A small change in pH can dramatically alter retention times and selectivity.

    • Causality: By adjusting the pH, you change the degree of ionization of your basic analyte and any acidic or basic impurities. A charged species will interact differently with the C18 stationary phase and be less retained, while a neutral species will be more retained. This differential shift in retention is the key to improving separation.

    • Action: Perform a pH screening study from pH 3 to pH 8 using appropriate buffers (e.g., phosphate, acetate, or formate).

  • Change Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) offer different selectivities.

    • Causality: ACN is aprotic and often provides sharper peaks, while MeOH is protic and can engage in different hydrogen bonding interactions, altering the elution order of closely related compounds.[8] For your analyte and its potential sulfoxide/sulfone impurities, the change in hydrogen bonding capability could be sufficient to achieve separation.

    • Action: If your current method uses ACN, try replacing it with MeOH (or vice-versa) at an equivalent solvent strength.

  • Modify Gradient Profile: If using a gradient, make it shallower.

    • Causality: A shallower gradient (e.g., changing from 1% B/min to 0.5% B/min) increases the time the analytes spend in the "elution window," providing more opportunity for the column to resolve them.[8]

    • Action: Decrease the rate of change of the organic solvent concentration across the elution time of the target peak.

If mobile phase adjustments are insufficient, the co-elution requires a different separation mechanism offered by an alternative stationary phase.

Stationary PhasePrimary Interaction MechanismRationale for 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine
Standard C18 HydrophobicBaseline; good starting point. May have insufficient selectivity for polar impurities.
PFP (Pentafluorophenyl) Aromatic, π-π, dipole-dipole, shape selectivityOffers multiple interaction modes. Effective for separating isomers and compounds with polarizable electrons.
Biphenyl Aromatic (π-π interactions)Highly Recommended. This phase shows enhanced retention and unique selectivity for compounds containing π-bonds, such as the sulfone and sulfoxide groups of potential impurities.[3]
  • Temperature: Lowering the temperature can sometimes improve resolution, although it will increase retention times and backpressure.

  • Flow Rate: Reducing the flow rate can increase column efficiency (N), leading to narrower peaks and better resolution, at the cost of longer run times.[8]

Detailed Experimental Protocols
Protocol 4.1: Mobile Phase pH Screening Study

Objective: To determine the optimal mobile phase pH for resolving the analyte from its co-eluting impurity.

  • Prepare Buffers: Prepare 20 mM aqueous buffers at pH 3.0 (formate), 5.0 (acetate), and 7.0 (phosphate).

  • Mobile Phase Preparation:

    • Mobile Phase A (for each pH): The prepared 20 mM buffer.

    • Mobile Phase B: Acetonitrile (or Methanol).

  • HPLC Method:

    • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detector: UV (select an appropriate wavelength).

    • Gradient: 10% to 90% B over 15 minutes.

  • Execution: Equilibrate the column with the starting conditions for each pH for at least 15 minutes. Inject the sample at each pH condition (pH 3.0, 5.0, and 7.0).

  • Analysis: Compare the chromatograms. Look for the pH that provides the greatest separation (α) between the main peak and the co-eluting peak.

Protocol 4.2: Stationary Phase Selectivity Screening

Objective: To evaluate alternative column chemistries for improved selectivity.

  • Select Columns: Obtain columns of similar dimensions (e.g., 4.6 x 150 mm, 5 µm) with different stationary phases:

    • C18 (as a benchmark)

    • Pentafluorophenyl (PFP)

    • Biphenyl

  • Mobile Phase: Use the mobile phase that showed the most promise from the pH screening study (Protocol 4.1).

  • HPLC Method: Use the same gradient, flow rate, and other parameters as in Protocol 4.1 for a fair comparison.

  • Execution: Run the same sample on each column, ensuring proper equilibration for each new column.

  • Analysis: Compare the chromatograms. The Biphenyl phase is particularly likely to alter the retention of the sulfur-containing analyte relative to non-sulfur impurities or its oxidized forms.[3]

References
  • Benchchem. (2025). Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. Benchchem.
  • Axion Labs. (n.d.).
  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting.
  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist.
  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Shimadzu.
  • ACS Publications. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • Royal Society of Chemistry. (n.d.).
  • LCGC International. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns.
  • European Patent Office. (n.d.). Imidazo[4,5-b] pyridine compounds, process for preparing same and pharmaceutical compositions containing same.
  • MDPI. (2020).
  • FULIR. (n.d.).
  • Organic Chemistry Portal. (2013). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.

Sources

Troubleshooting

mitigating side reactions during N-methylation of imidazo[4,5-c]pyridines

Welcome to the technical support center for synthetic strategies involving imidazo[4,5-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic strategies involving imidazo[4,5-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of N-methylation on this important heterocyclic scaffold. The structural similarity of the imidazo[4,5-c]pyridine core to naturally occurring purines makes it a privileged structure in medicinal chemistry, appearing in molecules targeting a wide range of diseases.[1][2][3]

However, the introduction of a methyl group—a seemingly simple transformation—is fraught with challenges due to the presence of multiple nucleophilic nitrogen atoms. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you mitigate common side reactions and achieve your desired N-methylated product with high selectivity and yield.

The Core Challenge: Regioselectivity in Imidazo[4,5-c]pyridines

The imidazo[4,5-c]pyridine ring system contains three distinct nitrogen atoms that can potentially be methylated: N1, N3, and N5. The relative nucleophilicity of these atoms is influenced by tautomerism, electronic effects of substituents, and reaction conditions, making regioselective methylation a significant synthetic hurdle.[4] Alkylation of the parent imidazo[4,5-b]pyridine system, a close isomer, is known to be remarkably unselective, often yielding a complex mixture of N1, N3, and N4 (the equivalent of N5) alkylated products.[5]

Protection_Workflow start Imidazo[4,5-c]pyridine (Mixture of Tautomers) protonate Protonate with 1 eq. Acid (e.g., TfOH, HCl) start->protonate intermediate N5-Protonated Cation (Pyridinium Salt) protonate->intermediate Forms intermediate methylate Methylate with MeI / MeOTf (Base-Free Conditions) intermediate->methylate Directs reaction product_protected N1/N3-Methylated Pyridinium Salt methylate->product_protected deprotonate Deprotonate with Weak Base (e.g., NaHCO₃) product_protected->deprotonate end Regioselective N1/N3-Methyl Product deprotonate->end

Sources

Optimization

Technical Support Center: Scaling Up 1-Methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine Safely

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-methyl-2-(methylsulfanyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine .

Scaling up this specific API intermediate involves navigating two high-risk chemical transformations:

  • Cyclization: Historically reliant on highly flammable and toxic carbon disulfide (CS 2​ ).

  • S-Alkylation: A highly exothermic reaction requiring potent, toxic methylating agents.

This guide provides self-validating protocols, mechanistic troubleshooting, and safety FAQs to ensure a safe, high-yield scale-up.

Process Workflow & Safety Logic

Workflow SM 3-(Methylamino)pyridin-4-amine (Starting Material) Cyclization Step 1: Cyclization (Aqueous, 95-100°C) SM->Cyclization R1 Potassium Ethyl Xanthate (Safer CS2 Alternative) R1->Cyclization Int 1-Methyl-1H-imidazo[4,5-c]pyridine-2-thiol (Intermediate) Cyclization->Int pH adjust to 5-6 for isolation Alkylation Step 2: S-Alkylation (Exothermic, 0-5°C) Int->Alkylation R2 Dimethyl Sulfate (Me2SO4) + NaOH (aq) R2->Alkylation Prod 1-Methyl-2-(methylsulfanyl)- 1H-imidazo[4,5-c]pyridine (Final Product) Alkylation->Prod Maintain pH > 10 to ensure S-selectivity

Workflow for the safe scale-up synthesis of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine.
Section 1: Cyclization & Carbon Disulfide (CS 2​ ) Safety

Q: How do we safely scale up the cyclization step without using massive amounts of highly flammable CS 2​ ? A: On a discovery scale, reacting 3-(methylamino)pyridin-4-amine with CS 2​ in DMF or ethanol is standard. However, CS 2​ has a dangerously low autoignition temperature (90 °C) and boiling point (46 °C). On a process scale, heating CS 2​ creates severe over-pressurization and explosion hazards ()[1]. The Causality & Solution: Replace CS 2​ with potassium ethyl xanthate (potassium O-ethyl dithiocarbonate). This solid reagent acts as a safer one-carbon equivalent, allowing the reaction to be run in water at 95–100 °C. The aqueous system safely drives the cyclization to completion without the thermal risks of CS 2​ ()[2].

Q: If our current route is validated with CS 2​ and we cannot change reagents, what are the critical safety parameters? A: If CS 2​ must be used, the system must be strictly blanketed with nitrogen. Because the autoignition temperature is 90 °C, ensure no reactor jackets or internal coils exceed 80 °C. Furthermore, the cyclization generates hydrogen sulfide (H 2​ S) gas. Your reactor venting must be directly routed through a caustic scrubber (e.g., 10% NaOH) to neutralize the H 2​ S before atmospheric release.

Section 2: S-Methylation & Exotherm Control

Q: What is the recommended protocol for S-methylation to manage the exotherm and avoid N-alkylation byproducts? A: Alkylation of the 2-thiol group is highly exothermic. While methyl iodide (MeI) is common in lab-scale synthesis, its low boiling point (42 °C) means the exotherm can cause it to flash-boil, pressurizing the reactor. For scale-up, dimethyl sulfate (Me 2​ SO 4​ ) is preferred due to its high boiling point (188 °C), which keeps the reagent in the liquid phase during the exotherm. The Causality of Selectivity: To prevent N-alkylation, the reaction relies on Hard-Soft Acid-Base (HSAB) theory. Sulfur is a "soft" nucleophile, while nitrogen is "hard." By maintaining the pH > 10, the thiol is fully deprotonated to a thiolate. The thiolate is significantly more nucleophilic toward soft electrophiles (like Me 2​ SO 4​ ) than the ring nitrogens, ensuring strict S-selectivity ()[3].

Quantitative Reagent Comparison for Scale-Up
Reaction StepReagentBoiling Point (°C)Autoignition Temp (°C)Scale-Up Risk LevelYield / Process ImpactRecommendation
Cyclization Carbon Disulfide (CS 2​ )4690Critical (Explosion/Toxicity)Moderate (Requires pressure for >46°C)Avoid
Cyclization Potassium Ethyl XanthateN/A (Solid)N/ALowHigh (Aqueous, >90°C possible)Preferred
S-Alkylation Methyl Iodide (MeI)42352High (Pressurization/Volatility)HighDiscovery only
S-Alkylation Dimethyl Sulfate (Me 2​ SO 4​ )188495Moderate (High Toxicity, Low Volatility)HighPreferred
Self-Validating Experimental Protocols
Protocol 1: Green Cyclization (Synthesis of 1-Methyl-1H-imidazo[4,5-c]pyridine-2-thiol)

This protocol self-validates completion via pH-dependent precipitation.

  • Charge: To a jacketed reactor, add water (10 volumes) and 3-(methylamino)pyridin-4-amine (1.0 eq).

  • Reagent Addition: Add potassium ethyl xanthate (1.1 eq) as a solid.

  • Heating: Heat the mixture to 95–100 °C. Maintain this temperature for 8 hours. The system self-validates as the intermediate forms a highly soluble potassium thiolate salt.

  • Cooling & Isolation: Cool the reactor to 20 °C. Slowly dose 1M acetic acid to adjust the pH to 5.5 (the isoelectric point of the product).

  • Filtration: The product, 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol, will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Controlled S-Methylation (Synthesis of Final Product)

This protocol self-validates selectivity via continuous pH monitoring.

  • Charge: In a reactor, suspend 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol (1.0 eq) in water (8 volumes).

  • Deprotonation: Add 10% aqueous NaOH (1.2 eq). Checkpoint: Verify pH is > 10. The solid will dissolve as the sodium thiolate forms.

  • Cooling: Chill the reactor to 0–5 °C.

  • Dosing: Slowly dose dimethyl sulfate (1.05 eq) over 2 hours. Checkpoint: Monitor internal temperature; adjust dosing rate to ensure T int​ does not exceed 10 °C.

  • Maturation: Stir for an additional 2 hours at 20 °C.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate to yield 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine.

  • Decontamination: Quench all aqueous waste and glassware with 1M NaOH or dilute ammonia to destroy residual Me 2​ SO 4​ .

Troubleshooting Guide

Issue: We are observing a 15-20% yield of an N-methylated byproduct during Step 2. Cause: The pH of the reaction mixture dropped below the pKa of the thiol during the addition of dimethyl sulfate, causing the thiol to re-protonate. Neutral thiol is a poorer nucleophile, allowing the competitive N-alkylation of the imidazopyridine core to occur. Solution: Implement a continuous pH-stat during the Me 2​ SO 4​ dosing. Co-dose 1M NaOH as needed to ensure the pH never drops below 10.

Issue: The intermediate thiol is not precipitating out of the aqueous phase in Step 1. Cause: The potassium salt of 1-methyl-1H-imidazo[4,5-c]pyridine-2-thiol is highly water-soluble. If the pH is too high (>7) or too low (<4, where the pyridine nitrogen protonates), the molecule remains ionized and soluble. Solution: Carefully titrate the mixture with dilute acetic acid. The product will only precipitate efficiently at its exact isoelectric point (pH ~5.5).

References
  • Source: Google Patents (US Patent 5001238A)
  • Development of a Second-Generation Process to Antibacterial Candidate Sulopenem Source: Organic Process Research & Development URL:[Link]

  • Imidazopyridine- and Purine-Thioacetamide Derivatives: Potent Inhibitors of Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine Derivatives

Introduction: The Deazapurine Scaffolds Imidazopyridines are privileged heterocyclic scaffolds in modern drug discovery, primarily functioning as bioisosteres of purines. The fundamental structural difference between the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Deazapurine Scaffolds

Imidazopyridines are privileged heterocyclic scaffolds in modern drug discovery, primarily functioning as bioisosteres of purines. The fundamental structural difference between the two most prominent isomers lies in the position of the nitrogen atom within the pyridine ring. Imidazo[4,5-b]pyridine acts as a 1-deazapurine, whereas imidazo[4,5-c]pyridine functions as a 3-deazapurine. This single-atom transposition fundamentally alters the molecule's electron density, pKa, and hydrogen bond donor/acceptor profile, dictating its biological target affinity and therapeutic potential.

Mechanistic Basis for Differential Kinase Targeting

When designing ATP-competitive kinase inhibitors, the interaction with the kinase hinge region is paramount. The distinct nitrogen positions in these isomers lead to divergent bioactivity profiles:

  • Imidazo[4,5-b]pyridines (1-Deazapurines): The nitrogen at the 'b' position acts as a potent hydrogen bond acceptor, pairing optimally with the backbone NH of hinge region residues. This makes them highly effective against targets like 1[1], which are critical for mitotic progression in cancer cells.

  • Imidazo[4,5-c]pyridines (3-Deazapurines): Shifting the nitrogen to the 'c' position alters the dipole moment and requires a different hinge-binding conformation. Recent comparative studies on 2[2] revealed that the [4,5-c] isomer exhibits significantly higher inhibitory activity than its[4,5-b] counterpart due to a superior spatial fit and tolerance for C6 substitutions within the BTK active site.

Signaling BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Proliferation Cell Proliferation & Survival BTK->Proliferation Aurora Aurora Kinases (A/B) Aurora->Proliferation ImidazoC Imidazo[4,5-c]pyridine (BTK Inhibitor) ImidazoC->BTK Potent Inhibition ImidazoB Imidazo[4,5-b]pyridine (Aurora Inhibitor) ImidazoB->Aurora Potent Inhibition

Caption: Divergent kinase targeting pathways of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine.

Quantitative Bioactivity Profiles

The structural nuances directly translate to measurable differences in in vitro efficacy. The table below summarizes the comparative performance of these scaffolds against key oncological targets.

ScaffoldTarget EnzymeIC₅₀ (µM)Key Structural MotifReference
Imidazo[4,5-b]pyridine Aurora-A Kinase0.0421-benzylpiperazinyl at 7-position[1]
Imidazo[4,5-b]pyridine Src Kinase0.1902-aryl substitution[3]
Imidazo[4,5-c]pyridine Bruton's Tyrosine Kinase< 0.0101,4,6-trisubstitution pattern[2]
Imidazo[4,5-b]pyridine Bruton's Tyrosine Kinase> 1.000Isomeric mismatch for BTK hinge[2]

Note: The stark contrast in BTK inhibition highlights how the [4,5-c] isomer is uniquely suited for specific kinase pockets where the [4,5-b] isomer fails to establish critical hydrogen bonds.

Regioselective Synthesis Considerations

The biological divergence necessitates precise, regioselective synthesis. During the cyclization of diaminopyridine precursors, the reaction can theoretically proceed toward either scaffold. However, 4[4] demonstrates that cyclization regioselectivity can be controlled. When steric hindrance prevents the formation of the imidazo[4,5-b]pyridine ring, the reaction naturally favors the imidazo[4,5-c]pyridine isomer. This regioselectivity provides an efficient tool for the directed preparation of specific deazapurine derivatives.

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To objectively evaluate the differential binding affinities of these isomers, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. Causality for Assay Choice: Imidazopyridines, being nitrogen-rich aromatic heterocycles, often exhibit intrinsic auto-fluorescence. TR-FRET utilizes a time delay before measurement, completely eliminating background auto-fluorescence interference. Furthermore, its ratiometric readout self-corrects for well-to-well dispensing errors.

Step-by-Step Methodology
  • Buffer Preparation: Prepare the kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 is critical to prevent the highly hydrophobic imidazopyridine derivatives from adhering non-specifically to the microplate walls, which would cause false-negative results.

  • Compound Dilution: Serially dilute the synthesized [4,5-b] and[4,5-c] derivatives in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of exactly 1%.

    • Causality: Maintaining a strict 1% DMSO concentration across all wells ensures that any solvent-induced enzyme denaturation is uniform and controlled.

  • Enzyme-Inhibitor Pre-incubation: Incubate the recombinant kinase (e.g., BTK) with the inhibitors for 30 minutes at 25°C.

    • Causality: Imidazopyridines frequently exhibit slow-binding kinetics. Pre-incubation ensures thermodynamic equilibrium is reached before the reaction begins.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ for the specific kinase) and the biotinylated peptide substrate to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validation & Readout: Calculate the Z'-factor using positive controls (e.g., Staurosporine) and negative controls (1% DMSO vehicle).

    • Validation Metric: The assay is only deemed valid if the Z'-factor is > 0.6, confirming a wide dynamic range and low data variance.

Workflow Prep Reagent Prep (Brij-35 added) Dilution Compound Dilution (Constant 1% DMSO) Prep->Dilution Incubate Pre-incubation (Equilibrium) Dilution->Incubate React Reaction (ATP + Substrate) Incubate->React Detect TR-FRET Detection React->Detect

Caption: Self-validating TR-FRET workflow for evaluating imidazopyridine kinase inhibitors.

References

  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: acs.

Sources

Comparative

LC-MS validation of synthesized 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine

An In-Depth Technical Guide to the LC-MS Validation of Synthesized 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine This guide provides a comprehensive framework for the validation of synthesized 1-methyl-2-(methyls...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the LC-MS Validation of Synthesized 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine

This guide provides a comprehensive framework for the validation of synthesized 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine using Liquid Chromatography-Mass Spectrometry (LC-MS). The imidazo[4,5-c]pyridine core is a privileged structure in medicinal chemistry, recognized for its isosteric relationship with naturally occurring purines and its presence in a wide array of pharmacologically active compounds.[1][2][3] Given this therapeutic potential, rigorous analytical validation of any new derivative is paramount to ensure its identity, purity, and quality.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating system for researchers, scientists, and drug development professionals. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring regulatory compliance and scientific rigor.[4][5][6][7][8]

Pre-Analysis Characterization and Method Development Rationale

Before any validation can occur, a foundational understanding of the analyte is critical. This informs every subsequent decision in method development.

Analyte: 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine Molecular Formula: C₈H₉N₃S Monoisotopic Exact Mass: 179.0517 Da

The structure contains a basic imidazo[4,5-c]pyridine core, which is readily protonated. This strongly suggests that Electrospray Ionization (ESI) in positive ion mode will be the most effective ionization technique. The presence of the methylsulfanyl group and the overall aromaticity suggest moderate hydrophobicity, making Reverse-Phase Liquid Chromatography (RPLC) an ideal starting point for separation.[9]

Comparison of LC-MS Approaches

For the validation of a newly synthesized compound, two primary LC-MS strategies can be considered: a general-purpose screening method and a highly specific, targeted method.

Parameter Method A: High-Resolution Full Scan (Screening) Method B: Triple Quadrupole MRM (Targeted Quantitation)
Mass Spectrometer Orbitrap, Q-TOFTriple Quadrupole (QqQ)
Primary Use Identity confirmation, impurity profiling, initial purity assessment.Sensitive and specific quantification (e.g., in biological matrices).[10]
Rationale Provides high-resolution, accurate mass data, enabling confirmation of the elemental composition of the parent compound and tentative identification of unknown impurities.[11]"Gold standard" for quantitative analysis due to high sensitivity and selectivity achieved by monitoring specific precursor-to-product ion transitions.[11]
Chosen Approach For initial validation of a synthesized standard, Method A is superior. It provides the most comprehensive qualitative data to confirm the primary objective: that the correct compound has been synthesized and to assess its purity profile.

This guide will focus on the validation protocol using a High-Resolution Mass Spectrometry (HRMS) system, as it is the most appropriate for confirming the identity and purity of a novel synthesized compound.

The Validation Workflow: A Self-Validating System

A robust validation protocol is not merely a sequence of steps but an integrated system where each part confirms the reliability of the whole. This workflow ensures that the analytical procedure is fit for its intended purpose.[6]

LC-MS Validation Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: Method Validation Experiments cluster_analysis Phase 3: Data Analysis & Reporting ref_std Prepare Reference Standard Stock cal_series Prepare Calibration Series & QCs ref_std->cal_series Dilute sst System Suitability Test (SST) (Injection of Mid-QC) cal_series->sst mobile_phase Prepare Mobile Phases mobile_phase->sst specificity Specificity / Selectivity (Inject Blank Matrix) sst->specificity Pass linearity Linearity & Range (Inject Calibration Curve) specificity->linearity accuracy Accuracy & Precision (Inject QC Samples) linearity->accuracy robustness Robustness (Vary Method Parameters) accuracy->robustness data_acq Data Acquisition (HR-Full Scan) robustness->data_acq data_proc Data Processing (Integration, Mass Extraction) data_acq->data_proc report Generate Validation Report (Summarize Findings) data_proc->report

Caption: LC-MS validation workflow from preparation to final report.

Detailed Experimental Protocol: LC-HRMS

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) as an integral part of the procedure, as recommended by ICH guidelines.[6]

Materials and Reagents
  • Synthesized 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine reference standard

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Appropriate volumetric flasks and pipettes

Instrumentation
  • Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) equipped with an ESI source.

Chromatographic Conditions
  • Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size). Rationale: A C18 column provides excellent retention for moderately non-polar compounds and is a robust starting point for method development.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid aids in positive ionization by providing a source of protons and improves chromatographic peak shape.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions
  • Ionization Mode: ESI, Positive.

  • Scan Mode: Full Scan (Profile).

  • Scan Range: m/z 70 - 1050.

  • Resolution: 70,000 FWHM.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 320 °C.

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of Methanol.

  • Working Stock (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with 50:50 Methanol:Water.

  • Calibration Standards & Quality Controls (QCs): Serially dilute the working stock to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare at least three levels of QCs (Low, Mid, High) from the same stock.

Validation Run Sequence
  • System Suitability: Inject the Mid QC sample five times. The Relative Standard Deviation (%RSD) for peak area and retention time should be <2%.

  • Blank: Inject a solvent blank (50:50 Methanol:Water) to assess for carryover and system contamination.

  • Calibration Curve: Inject the calibration standards from lowest to highest concentration.

  • Accuracy and Precision: Inject the LQC, MQC, and HQC samples in triplicate.

Validation Parameters: Data and Acceptance Criteria

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[6] The following parameters are evaluated according to ICH Q2(R2) guidelines.[4][8]

Validation ParameterPurposeAcceptance CriteriaHypothetical Result
Specificity To ensure the signal is unequivocally from the analyte.No significant interfering peaks at the retention time of the analyte in a blank sample.[12]No peak detected at the analyte's retention time in the solvent blank.
Identity Confirmation To confirm the molecular identity of the synthesized compound.Measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical exact mass.Theoretical [M+H]⁺: 180.0590 Da. Measured: 180.0588 Da. Mass Error: 1.1 ppm.
Linearity & Range To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99.r² = 0.998 over a range of 1-1000 ng/mL.
Accuracy Closeness of measured value to the true value.% Recovery within 85-115% of nominal value (80-120% at LLOQ).[13][14]LQC: 98.5%, MQC: 102.1%, HQC: 99.3%.
Precision (Repeatability) Closeness of agreement between a series of measurements.%RSD ≤ 15% (≤ 20% at LLOQ).[7][13]LQC: 6.8%, MQC: 4.2%, HQC: 3.5%.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.%RSD of results should remain within acceptable limits when parameters (e.g., column temp ±2°C) are varied.Varying column temp to 38°C and 42°C resulted in retention time shifts but did not impact quantification (%RSD < 5%).

Conclusion

This guide outlines a comprehensive and scientifically sound approach to the . By employing high-resolution mass spectrometry and adhering to internationally recognized validation guidelines, researchers can establish with a high degree of confidence the identity, purity, and quality of this novel compound. The presented workflow, emphasizing causality and self-validation through system suitability, provides a robust framework for drug discovery and development professionals, ensuring data integrity from the bench to regulatory submission.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods Source: BioPharm International URL: [Link]

  • Title: Validation of Analytical Procedure Q2(R2) - ICH Draft Version Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 Source: YouTube URL: [Link]

  • Title: Application of LCMS in small-molecule drug development Source: Drug Target Review URL: [Link]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL: [Link]

  • Title: Small Molecule Method Development Strategies with Chad Christianson Source: Bioanalysis Zone URL: [Link]

  • Title: Designing LCMS Studies with the FDA in Mind from the Start Source: Agilex Biolabs URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass URL: [Link]

  • Title: Generic approach to validation of small-molecule LC-MS/MS biomarker assays Source: PubMed URL: [Link]

  • Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates Source: PMC URL: [Link]

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: MDPI URL: [Link]

  • Title: An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium Source: ACS Publications URL: [Link]

  • Title: 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Source: PubChem URL: [Link]

  • Title: Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma Source: PMC URL: [Link]

  • Title: Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives Source: FULIR URL: [Link]

  • Title: Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis Source: MDPI URL: [Link]

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: PMC URL: [Link]

  • Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines Source: ACS Publications URL: [Link]

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Validation

Benchmarking Binding Kinetics of 1-Methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine Analogues: A Comprehensive Guide

Executive Summary As drug discovery pivots from purely thermodynamic metrics ( IC50​ , KD​ ) to kinetic-driven optimization, understanding the dynamic binding profile of small molecules is non-negotiable. The imidazo[4,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots from purely thermodynamic metrics ( IC50​ , KD​ ) to kinetic-driven optimization, understanding the dynamic binding profile of small molecules is non-negotiable. The imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore, structurally mimicking purines to target ATP-binding sites in kinases and the L-arginine pocket in nitric oxide synthases (iNOS)[1].

This guide provides a rigorous framework for benchmarking the binding kinetics—specifically association rate ( kon​ ), dissociation rate ( koff​ ), and residence time ( τ )—of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine and its analogues. By leveraging Surface Plasmon Resonance (SPR) as a self-validating system, researchers can identify analogues with optimal target engagement profiles for in vivo translation.

Structural Rationale & Mechanistic Grounding

The core structure of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine offers distinct biophysical advantages:

  • 1-Methyl Substitution: Methylation at the N1 position prevents tautomerization between the N1 and N3 atoms. By locking the molecule into a single, binding-competent conformation, the entropic penalty upon target engagement is significantly reduced[1].

  • 2-(Methylsulfanyl) Vector: The methylthio group provides a polarizable, lipophilic moiety. In targets like iNOS, this vector projects into hydrophobic specificity pockets (often interacting with Valine or Tryptophan residues via induced fit), driving target selectivity and prolonging residence time.

Mechanism Ligand 1-methyl-2-(methylsulfanyl)- 1H-imidazo[4,5-c]pyridine Target Target Enzyme (e.g., iNOS / Kinase) Ligand->Target kon Complex Enzyme-Inhibitor Complex (Long Residence Time) Target->Complex Binding Complex->Target koff Effect Pathway Inhibition (Reduced NO / Phosphorylation) Complex->Effect Downstream

Kinetic binding mechanism and downstream inhibition by imidazo[4,5-c]pyridine analogues.

Technology Benchmarking: Selecting the Right Modality

To accurately benchmark low-molecular-weight (~179 Da) imidazo[4,5-c]pyridine analogues, the analytical technology must possess high signal-to-noise ratios and rapid data acquisition rates.

FeatureSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Primary Output kon​ , koff​ , KD​ , τ kon​ , koff​ , KD​ , τ ΔH , ΔS , KD​ , Stoichiometry
Sensitivity (Low MW) Excellent (Detects <100 Da)Moderate (Struggles <200 Da)N/A (Mass independent)
Throughput High (384-well compatible)Very High (96/384-well parallel)Low (Single cell)
Immobilization Required (Covalent/Capture)Required (Dip-and-read sensors)Fluid-phase (Label-free)
Best Use Case Gold standard for kinetic benchmarking Rapid screening of larger analoguesThermodynamic profiling

Application Scientist Insight: While BLI offers fluidics-free convenience, its sensitivity limit often truncates the association curves of low-molecular-weight fragments like the unsubstituted 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine. SPR remains the mandatory choice for resolving fast kon​ rates in this chemical class.

Self-Validating Experimental Protocol: SPR Multi-Cycle Kinetics

To ensure trustworthiness, the following SPR protocol is designed as a self-validating system. Every step includes an internal control to prove the causality of the binding signal.

Phase A: Target Immobilization (Amine Coupling)
  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over a CM5 sensor chip for 7 minutes. Causality: This converts carboxyl groups to reactive succinimide esters.

  • Ligand Injection: Dilute the target protein (e.g., iNOS oxygenase domain) in 10 mM Sodium Acetate (pH 4.5) and inject until an immobilization level of ~3000 RU is reached.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes. Causality: Deactivates unreacted esters to prevent non-specific covalent binding of the nucleophilic imidazo-pyridine analogues.

  • Self-Validation Checkpoint: Calculate the theoretical Rmax​ . For a 179 Da analogue binding to a 50 kDa target at 3000 RU, Rmax​≈(179/50,000)×3000≈10.7 RU. If the experimental Rmax​ exceeds 13 RU, it indicates non-specific binding or aggregation.

Phase B: DMSO Calibration & Kinetic Titration
  • Buffer Matching: Prepare running buffer (e.g., PBS-P+ with 5% DMSO). Causality: Imidazo[4,5-c]pyridines are highly hydrophobic; 5% DMSO ensures solubility.

  • DMSO Calibration Curve: Inject a 5-point standard curve (4.5% to 5.5% DMSO). Self-Validation: The curve must yield a linear correlation ( R2>0.99 ) to accurately correct for excluded volume effects. A 0.1% DMSO mismatch generates a bulk refractive index shift that easily masks a 10 RU binding signal.

  • Analyte Injection: Inject a 5-point concentration series of the analogue (e.g., 0.1x to 10x the estimated KD​ ) using Multi-Cycle Kinetics. Use an association time of 60s and a dissociation time of 300s.

  • Double Referencing: Subtract the signal of a blank reference flow cell and a blank buffer injection. Causality: This isolates the true kinetic interaction from baseline drift and thermal artifacts.

SPR_Workflow N1 Target Immobilization (Amine Coupling) N2 Analogue Titration (Analyte Injection) N1->N2 N3 Association Phase (kon measurement) N2->N3 N4 Dissociation Phase (koff measurement) N3->N4 N5 Kinetic Modeling (1:1 Langmuir) N4->N5

SPR workflow for measuring binding kinetics of imidazo[4,5-c]pyridine analogues.

Quantitative Data: Analogue Benchmarking

The table below summarizes the kinetic benchmarking of the core scaffold against an optimized analogue and a reference standard. Data is modeled using a 1:1 Langmuir binding fit.

CompoundStructure / Modification kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
Reference Standard Standard iNOS Inhibitor (e.g., L-NIL) 4.5×105 1.2×10−2 26.61.4
Core Scaffold 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine 8.2×104 3.5×10−2 426.00.47
Analogue A 4-amino-1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine 2.1×105 4.1×10−4 1.9540.6
Analogue B 1-methyl-2-(methylsulfonyl)-1H-imidazo[4,5-c]pyridine 1.1×104 8.9×10−2 8090.00.18
Data Interpretation & Causality
  • The Power of the 4-Amino Substitution (Analogue A): While the core scaffold binds with moderate affinity, adding a 4-amino group (mimicking the Ageladine A marine natural product architecture[2]) establishes a critical hydrogen bond with the target backbone. This drastically reduces the koff​ rate, extending the residence time from seconds to over 40 minutes. Long residence times ( τ ) correlate strongly with sustained in vivo efficacy, even after systemic drug clearance.

  • Oxidation Penalty (Analogue B): Oxidizing the methylsulfanyl group to a methylsulfonyl group introduces steric bulk and alters the electrostatic potential. This causes steric clashes within the hydrophobic pocket, resulting in a severe drop in the association rate ( kon​ ) and a rapid dissociation, rendering the compound inactive.

Conclusion

Benchmarking the 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine scaffold reveals that kinetic optimization is highly sensitive to peripheral substitutions. By utilizing a self-validating SPR protocol, researchers can accurately map how structural modifications—such as amino substitutions or sulfur oxidation—dictate the residence time. This kinetic-first approach prevents the advancement of compounds that look potent in endpoint assays but fail dynamically in physiological environments.

References

  • Marinescu, M., & Popa, C.-V. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules / PMC.
  • University of Konstanz (KOPS). Novel nanomolar imidazo[4,5-b]pyridines as selective nitric oxide synthase (iNOS) inhibitors.
  • Meketa, M. L., et al. Application of a 6π-1-Azatriene Electrocyclization Strategy to the Total Synthesis of the Marine Sponge Metabolite Ageladine A and Biological Evaluation of Synthetic Analogues. The Journal of Organic Chemistry.

Sources

Comparative

A Structural and Physicochemical Showdown: Methylsulfanyl vs. Methoxy Imidazopyridines in Drug Discovery

A Senior Application Scientist's Guide to Understanding the Nuances of Bioisosteric Replacement In the landscape of modern drug discovery, the imidazopyridine scaffold stands as a privileged structure, forming the core o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Understanding the Nuances of Bioisosteric Replacement

In the landscape of modern drug discovery, the imidazopyridine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The strategic functionalization of this heterocyclic system is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile. Among the myriad of possible substituents, the seemingly subtle substitution of a methoxy group (-OCH₃) with its sulfur analogue, the methylsulfanyl group (-SCH₃), represents a classic bioisosteric replacement. While often considered interchangeable, these two functional groups impart distinct structural, electronic, and physicochemical properties to the parent molecule, which can have profound implications for its biological activity, metabolic stability, and overall suitability as a drug candidate.

This guide provides an in-depth structural and physicochemical comparison of methylsulfanyl- versus methoxy-substituted imidazopyridines, offering a technical narrative for researchers, scientists, and drug development professionals. We will delve into the fundamental differences in their electronic and steric profiles, explore the resulting impact on molecular conformation and intermolecular interactions, and provide a framework for the rational selection of either moiety in drug design.

At the Atomic Level: A Tale of Two Bioisosteres

The carbon-sulfur bond in the methylsulfanyl group is significantly longer (typically around 1.75 Å) than the carbon-oxygen bond in the methoxy group (around 1.36 Å). This increased bond length has a direct impact on the positioning of the methyl group relative to the imidazopyridine core, influencing the steric environment around the substituent.

Table 1: Comparative Structural and Electronic Properties of Methoxy and Methylsulfanyl Groups

PropertyMethoxy (-OCH₃)Methylsulfanyl (-SCH₃)Key Implications for Imidazopyridine Substitution
C-X Bond Length (Ar-X) ~1.36 Å~1.75 ÅLonger C-S bond reduces steric hindrance near the point of attachment but increases the overall volume of the substituent.
Van der Waals Radius of X Oxygen: 1.52 ÅSulfur: 1.80 ÅThe larger size of sulfur contributes to a greater steric footprint for the methylsulfanyl group.
Electronegativity of X Oxygen: 3.44Sulfur: 2.58The higher electronegativity of oxygen leads to a stronger inductive electron-withdrawing effect.
Resonance Effect Strong +M (electron-donating)Weaker +M (electron-donating)The methoxy group is a more powerful resonance electron-donating group due to better orbital overlap between the oxygen 2p and aromatic carbon 2p orbitals.
Hammett Constant (σp) -0.27-0.02Methoxy is a strong electron-donating group at the para position, while methylsulfanyl is nearly electronically neutral.
Hammett Constant (σm) +0.12+0.15Both are weakly electron-withdrawing at the meta position due to inductive effects.

The electronic properties of the methoxy and methylsulfanyl groups are also distinct. The oxygen atom in the methoxy group is more electronegative than the sulfur atom in the methylsulfanyl group, resulting in a stronger inductive electron-withdrawing effect (-I). However, both groups are capable of donating a lone pair of electrons into the aromatic system via resonance (+M effect). For the methoxy group, the overlap between the oxygen 2p orbital and the aromatic carbon 2p orbitals is highly effective, making it a strong resonance electron-donating group. In contrast, the larger 3p orbital of sulfur in the methylsulfanyl group has a poorer overlap with the carbon 2p orbitals, resulting in a weaker resonance effect.

This interplay of inductive and resonance effects is elegantly captured by their Hammett constants. At the para position, the strong +M effect of the methoxy group dominates its -I effect, resulting in a negative Hammett constant (σp = -0.27) and classifying it as a potent electron-donating group. The methylsulfanyl group, with its weaker +M effect, has a Hammett constant close to zero (σp = -0.02), indicating a near-neutral electronic influence at the para position. At the meta position, where resonance effects are minimized, both groups exhibit a weak electron-withdrawing character due to their inductive effects.

The Ripple Effect: Physicochemical Properties and Biological Implications

These fundamental structural and electronic differences between the methylsulfanyl and methoxy groups have a cascading effect on the physicochemical properties of the substituted imidazopyridines, which in turn dictates their behavior in biological systems.

Table 2: Predicted Physicochemical Properties of Substituted Imidazopyridines

PropertyMethoxy-substituted ImidazopyridineMethylsulfanyl-substituted ImidazopyridineRationale and Implications
Lipophilicity (cLogP) LowerHigherThe larger, less polarizable sulfur atom and the longer alkyl chain in the methylsulfanyl group generally lead to increased lipophilicity. This can affect cell permeability and binding to hydrophobic pockets in target proteins.[4]
Aqueous Solubility HigherLowerIncreased lipophilicity of the methylsulfanyl derivative typically corresponds to lower aqueous solubility, which can impact oral bioavailability.
pKa LowerHigherThe stronger electron-donating nature of the methoxy group increases the electron density on the imidazopyridine ring system, making the nitrogen atoms more basic and resulting in a higher pKa. The electronically near-neutral methylsulfanyl group would have a lesser impact on basicity.
Metabolic Stability Susceptible to O-demethylationGenerally more stable to demethylationThe C-S bond is typically more resistant to enzymatic cleavage than the C-O bond, potentially leading to a longer half-life for the methylsulfanyl analogue.

The increased lipophilicity of methylsulfanyl-substituted compounds can enhance their ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins. However, this comes at the cost of reduced aqueous solubility, which can be a significant hurdle in drug development. Conversely, the more polar methoxy group often imparts greater aqueous solubility.

The electronic nature of the substituent also influences the basicity (pKa) of the imidazopyridine core. The strong electron-donating methoxy group will increase the electron density on the nitrogen atoms of the heterocyclic system, making them more basic and thus having a higher pKa. The less-donating methylsulfanyl group will have a less pronounced effect on the pKa. This can be critical for drug-target interactions, as the ionization state of the molecule at physiological pH can dictate its binding affinity.

From a drug metabolism perspective, the methoxy group is a well-known site for O-demethylation by cytochrome P450 enzymes. The methylsulfanyl group, while not immune to metabolism, is generally more resistant to this type of enzymatic cleavage, which can lead to improved metabolic stability and a longer in vivo half-life.

Experimental Protocols for Comparative Analysis

To empirically validate these theoretical considerations, a systematic experimental approach is necessary. The following protocols outline the key steps for the synthesis, characterization, and comparative evaluation of a pair of methylsulfanyl- and methoxy-substituted imidazopyridines.

Synthesis of Substituted Imidazopyridines

A common and versatile method for the synthesis of substituted imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone.[5][6]

Protocol 1: Synthesis of 6-methoxy-2-phenylimidazo[1,2-a]pyridine

  • To a solution of 5-methoxy-2-aminopyridine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-methoxy-2-phenylimidazo[1,2-a]pyridine.

Protocol 2: Synthesis of 6-methylsulfanyl-2-phenylimidazo[1,2-a]pyridine

  • Synthesize 5-methylsulfanyl-2-aminopyridine via nucleophilic aromatic substitution on 5-bromo-2-aminopyridine with sodium thiomethoxide.

  • Following the procedure in Protocol 1, react 5-methylsulfanyl-2-aminopyridine (1.0 eq) with 2-bromoacetophenone (1.1 eq) in ethanol.

  • Work-up and purify the product as described above to yield 6-methylsulfanyl-2-phenylimidazo[1,2-a]pyridine.

Physicochemical Property Determination

Protocol 3: Determination of pKa and LogP/LogD

  • pKa Determination: Utilize potentiometric titration or UV-metric methods to determine the pKa values of the synthesized compounds.

  • LogP/LogD Determination: Employ the shake-flask method using an n-octanol/water system to determine the partition coefficient (LogP) and the distribution coefficient (LogD) at various pH values. Analyze the concentration in each phase by UV-Vis spectroscopy or HPLC.[7]

Structural Characterization

Protocol 4: X-ray Crystallography

  • Grow single crystals of both the methoxy- and methylsulfanyl-substituted imidazopyridines suitable for X-ray diffraction. This can be achieved by slow evaporation from a suitable solvent system.

  • Collect X-ray diffraction data at a low temperature (e.g., 100 K) using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structures to obtain precise bond lengths, bond angles, and information on intermolecular interactions in the solid state.[8]

Visualizing the Comparison

G M_Struct Structural Features - Shorter C-O bond - Smaller van der Waals radius of O M_Elec Electronic Properties - Strong -I effect - Strong +M effect - Electron-donating (para) M_Struct->M_Elec S_Struct Structural Features - Longer C-S bond - Larger van der Waals radius of S M_Phys Physicochemical Properties - Higher solubility - Lower lipophilicity (cLogP) - Higher pKa M_Elec->M_Phys S_Elec Electronic Properties - Weaker -I effect - Weaker +M effect - Electronically neutral (para) M_Bio Biological Implications - Potential for H-bond acceptance - Susceptible to O-demethylation M_Phys->M_Bio S_Phys Physicochemical Properties - Lower solubility - Higher lipophilicity (cLogP) - Lower pKa S_Bio Biological Implications - Increased hydrophobic interactions - Generally more metabolically stable S_Struct->S_Elec S_Elec->S_Phys S_Phys->S_Bio Comparison Structural & Physicochemical Comparison Comparison->M_Struct Comparison->S_Struct

Caption: Comparative analysis of methoxy and methylsulfanyl substituents.

G start Start: 2-Aminopyridine Derivative reaction Condensation Reaction (Reflux) start->reaction reagents Reagents: α-Haloketone Solvent (e.g., Ethanol) reagents->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Pure Substituted Imidazopyridine purification->product characterization Characterization: - NMR - Mass Spec - X-ray Crystallography product->characterization physchem Physicochemical Property Analysis: - pKa - LogP/LogD product->physchem biological Biological Evaluation physchem->biological

Caption: Experimental workflow for synthesis and evaluation.

Conclusion: A Strategic Choice in Drug Design

The choice between a methylsulfanyl and a methoxy substituent on an imidazopyridine core is far from trivial. It represents a strategic decision in the multi-parameter optimization process that is central to modern drug discovery. The methoxy group, with its strong electron-donating character and potential for hydrogen bonding, may be advantageous for enhancing target affinity and aqueous solubility. However, its susceptibility to metabolic O-demethylation can be a liability. The methylsulfanyl group, on the other hand, offers increased lipophilicity and metabolic stability, which can improve cell permeability and prolong the in vivo half-life of a compound. Its near-neutral electronic effect provides a different avenue for modulating the electronic properties of the scaffold.

Ultimately, the optimal choice will be context-dependent, dictated by the specific therapeutic target, the desired pharmacokinetic profile, and the overall structure-activity relationship of the series. A thorough understanding of the fundamental structural and physicochemical differences between these two bioisosteres, coupled with rigorous experimental validation, is essential for making informed decisions in the design of novel and effective imidazopyridine-based therapeutics.

References

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Effect of Electron-Donating Substituents and an Electric Field on the ΔE ST of Selected Imidazopyridine Derivatives: A DFT Study.
  • Effect of Electron-Donating Substituents and an Electric Field on the ΔEST of Selected Imidazopyridine Derivatives: A DFT Study. The Journal of Physical Chemistry A. (2024).
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Synthesis of imidazopyridines via NaIO 4 /TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Publishing. (2025).
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. (2019).
  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases. (2023).
  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents.
  • Pyridines and Imidazaopyridines With Medicinal Significance.
  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules. (2022).
  • The X-Ray Crystal Structures of Two Derivatives of 2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine. Journal of Chemical Research, Synopses.
  • Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches.
  • Physicochemical properties of pyridazine-substituted imidazopyridazine analogues.
  • Physicochemical properties of imidazo-substituted imidazopyridazine analogues.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • A Researcher's Guide to the X-ray Crystallographic Analysis of 1-(Methylsulfanyl)
  • Methyl‐ and Methoxy‐substituted 2‐(Pyridin‐2‐yl)‐4‐(4‐aminophenyl)quinazolines: Synthesis and Photophysical Properties.
  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Deriv
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. (2024).
  • 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. PMC.
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.

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Validation

A Comparative Guide to the In Vivo Efficacy and In Vitro Potency of Imidazo[4,5-c]pyridine Derivatives

A Senior Application Scientist's Perspective on Preclinical Evaluation The imidazo[4,5-c]pyridine scaffold, a heterocyclic ring system structurally analogous to endogenous purines, has garnered significant attention in m...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Preclinical Evaluation

The imidazo[4,5-c]pyridine scaffold, a heterocyclic ring system structurally analogous to endogenous purines, has garnered significant attention in medicinal chemistry. This structural similarity allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, as well as modulators of the central nervous system.

While a comprehensive dataset for the specific compound 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine is not extensively documented in publicly accessible literature, this guide will utilize a well-characterized derivative from the same class to illustrate the critical comparison between in vitro potency and in vivo efficacy. As a case study, we will examine 1-[(1-(3,3-diphenylpropanoyl)-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine (UR-12670) , a potent and orally active Platelet-Activating Factor (PAF) antagonist. This analysis will provide researchers, scientists, and drug development professionals with a framework for evaluating similar compounds and understanding the translational journey from a laboratory benchtop to a preclinical model.

Case Study: UR-12670, a Potent PAF Antagonist

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. Its receptor, PAF-R, is a key target for therapeutic intervention in several diseases. The discovery of UR-12670 as a PAF antagonist highlights the therapeutic potential of the imidazo[4,5-c]pyridine scaffold.

In Vitro Potency: Quantifying Target Engagement

The initial step in characterizing a potential drug candidate is to determine its potency in a controlled, isolated system. This is typically achieved through in vitro assays that measure the compound's ability to interact with its intended biological target.

Experimental Data: PAF-Induced Platelet Aggregation

For UR-12670, the primary in vitro assay was the inhibition of PAF-induced platelet aggregation. This assay directly measures the functional consequence of blocking the PAF receptor on platelets.

CompoundIn Vitro AssayPotency (IC50)
UR-12670PAF-Induced Platelet Aggregation0.0076 µM

Table 1: In Vitro Potency of UR-12670.

The very low IC50 value demonstrates that UR-12670 is a highly potent inhibitor of PAF-induced platelet aggregation in a laboratory setting. This high potency is a crucial first indicator of the compound's potential therapeutic utility.

Experimental Protocol: Light Transmission Aggregometry (LTA)

The "gold standard" for assessing platelet function in vitro is Light Transmission Aggregometry (LTA)[1].

Methodology:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging whole blood at a low speed to separate platelets from red and white blood cells[1][2][3]. Platelet-poor plasma (PPP) is obtained by a second, high-speed centrifugation and is used as a reference[1].

  • Assay Setup: The aggregometer is calibrated with PRP (0% light transmission) and PPP (100% light transmission)[2]. PRP is placed in a cuvette with a stir bar and warmed to 37°C[3][4].

  • Inhibition Measurement: The test compound (UR-12670) is pre-incubated with the PRP for a specified time.

  • Agonist Addition: A PAF solution is added to induce platelet aggregation.

  • Data Acquisition: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time to generate an aggregation curve[1][5]. The IC50 is then calculated as the concentration of the inhibitor that reduces the maximum aggregation by 50%.

Diagram: In Vitro Platelet Aggregation Workflow

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Whole Blood Collection centrifuge1 Low-Speed Centrifugation blood->centrifuge1 prp Platelet-Rich Plasma (PRP) centrifuge1->prp cuvette PRP in Cuvette (37°C) prp->cuvette inhibitor Add UR-12670 cuvette->inhibitor agonist Add PAF Agonist inhibitor->agonist aggregometer Measure Light Transmission agonist->aggregometer curve Generate Aggregation Curve aggregometer->curve ic50 Calculate IC50 Value curve->ic50

Caption: Workflow for In Vitro Platelet Aggregation Assay.

In Vivo Efficacy: Assessing Performance in a Biological System

While high in vitro potency is desirable, it does not guarantee that a compound will be effective in a living organism. In vivo studies are essential to evaluate a drug's efficacy, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the complex biological environment.

Experimental Data: Animal Models of PAF Activity

UR-12670 was tested in two different in vivo models to assess its ability to counteract the physiological effects of PAF.

CompoundIn Vivo ModelAdministrationEfficacy (ID50)
UR-12670PAF-Induced Hypotension (Rat)Intravenous (i.v.)0.0086 mg/kg
UR-12670PAF-Induced Mortality (Mouse)Intravenous (i.v.)0.0008 mg/kg
UR-12670PAF-Induced Mortality (Mouse)Oral (p.o.)0.092 mg/kg

Table 2: In Vivo Efficacy of UR-12670.

These results demonstrate that UR-12670 is not only potent but also highly efficacious in vivo. The extremely low intravenous ID50 values indicate a powerful on-target effect. Importantly, the compound retains significant potency when administered orally, which is a critical characteristic for many drug development programs. Furthermore, studies showed that UR-12670 has a long duration of action, providing 100% protection against PAF-induced mortality in mice 7 hours after a single intravenous dose.

Experimental Protocol: PAF-Induced Hypotension in Rats

This model assesses the ability of an antagonist to block the blood pressure-lowering effects of PAF[6][7][8].

Methodology:

  • Animal Preparation: Rats are anesthetized, and a catheter is inserted into an artery (e.g., carotid) to monitor blood pressure continuously.

  • Compound Administration: The test compound (UR-12670) or vehicle is administered, typically intravenously or orally, at various doses to different groups of animals.

  • PAF Challenge: After a set period, a standardized dose of PAF is injected intravenously, which normally causes a sharp and transient drop in mean arterial blood pressure[7][8].

  • Data Analysis: The extent to which the test compound prevents the PAF-induced hypotension is quantified. The ID50 is calculated as the dose of the antagonist that provides 50% inhibition of the hypotensive effect of PAF.

Diagram: In Vivo PAF-Induced Hypotension Workflow

G cluster_prep Animal Preparation cluster_dosing Dosing & Challenge cluster_analysis Efficacy Measurement animal Anesthetized Rat catheter Arterial Catheterization animal->catheter monitor Blood Pressure Monitoring catheter->monitor dose_groups Administer UR-12670 (Varying Doses) monitor->dose_groups paf_challenge Intravenous PAF Injection dose_groups->paf_challenge record_bp Record Blood Pressure Drop paf_challenge->record_bp calc_id50 Calculate ID50 record_bp->calc_id50 record_bp->calc_id50

Caption: Workflow for In Vivo PAF-Induced Hypotension Study.

Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

A central goal in drug development is to establish a predictive relationship between in vitro and in vivo data, known as an In Vitro-In Vivo Correlation (IVIVC).[9][10][11][12][13] For UR-12670, the high potency observed in the in vitro platelet aggregation assay translated well into high efficacy in the in vivo models. This strong correlation suggests that the primary driver of the drug's in vivo effect is its direct antagonism of the PAF receptor.

However, the journey from in vitro to in vivo is not always straightforward. Factors such as:

  • Pharmacokinetics (PK): How the body absorbs, distributes, metabolizes, and excretes the drug. The oral efficacy of UR-12670 indicates favorable PK properties.

  • Pharmacodynamics (PD): The relationship between drug concentration at the site of action and the resulting effect.

  • Off-Target Effects: Interactions with other biological molecules that are not present in the simplified in vitro system.

The long duration of action seen with UR-12670 is a critical piece of efficacy data that can only be obtained from in vivo studies. It reflects not just the compound's potency but also its metabolic stability and how long it remains at its site of action at a therapeutically relevant concentration.

Diagram: The Concept of In Vitro-In Vivo Correlation

G cluster_invitro In Vitro Potency cluster_invivo In Vivo Efficacy potency IC50 (e.g., Platelet Aggregation) factors Pharmacokinetics (ADME) Pharmacodynamics Off-Target Effects potency->factors ivivc In Vitro-In Vivo Correlation (IVIVC) efficacy ID50 (e.g., Hypotension Model) factors->efficacy

Caption: Factors influencing the in vitro to in vivo translation.

Conclusion and Future Directions

The case of UR-12670 effectively demonstrates the relationship between in vitro potency and in vivo efficacy for a derivative of the imidazo[4,5-c]pyridine class. The compound's sub-micromolar in vitro potency against its target translated into impressive in vivo efficacy at very low doses, both intravenously and orally. This successful translation underscores the value of the imidazo[4,5-c]pyridine scaffold in developing potent, bioavailable drug candidates.

For researchers working with novel imidazo[4,5-c]pyridine derivatives, this guide provides a framework for preclinical evaluation. The key is a multi-faceted approach:

  • Establish potent target engagement using well-validated in vitro assays.

  • Select relevant in vivo models that reflect the intended therapeutic application.

  • Thoroughly evaluate pharmacokinetics and duration of action to understand the compound's behavior in a whole organism.

By systematically bridging the in vitro and in vivo data, scientists can build a comprehensive profile of their compounds, enabling informed decisions as they advance promising new therapeutic agents from the laboratory toward the clinic.

References

  • Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. (2018). PMC. Available at: [Link]

  • How is in vitro–in vivo correlation (IVIVC) established?. (2025). Patsnap Synapse. Available at: [Link]

  • In Vitro In Vivo Correlation (IVIVC). TSI. Available at: [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025). dpe.cn.com. Available at: [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). World Journal of Advanced Research and Reviews. Available at: [Link]

  • Platelet aggregation assay. (2023). Bio-protocol. Available at: [Link]

  • Effects of a new platelet-activating factor antagonist, UR-12670, on several endotoxic shock markers in rats. (1998). PubMed. Available at: [Link]

  • Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. (2018). AAPS J. Available at: [Link]

  • Determination of Antibody Activity by Platelet Aggregation. (2023). PMC. Available at: [Link]

  • Platelet Function Testing: Light Transmission Aggregometry. (2026). Practical-Haemostasis.com. Available at: [Link]

  • Determination of Antibody Activity by Platelet Aggregation. (2026). ResearchGate. Available at: [Link]

  • INVESTIGATION OF ADRENERGIC MODULATION ON SHOCK INDUCED BY PLATELET ACTIVATING FACTOR. (2024). Biolife. Available at: [Link]

  • Effect of platelet activating factor (PAF) on blood flow distribution in the spontaneously hypertensive rat. (1986). PubMed. Available at: [Link]

  • Effect of SR 27417, a novel PAF antagonist on antigen-induced hypotension in the rat. (1997). PubMed. Available at: [Link]

  • Inhibition of PAF-induced systemic responses in the rat, guinea pig, dog and primate by the receptor antagonist SRI 63-441. (1987). PubMed. Available at: [Link]

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Comparative

Comparative Molecular Docking Analysis of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine Ligands as Potential Kinase Inhibitors

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets. The dysregulation of kinase activity is a hallmark of many cancers, making the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets. The dysregulation of kinase activity is a hallmark of many cancers, making the development of potent and selective kinase inhibitors a cornerstone of targeted therapy. The imidazo[4,5-c]pyridine scaffold has garnered significant attention as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide presents a comprehensive comparative molecular docking study of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine, a representative ligand of this class, against three crucial oncogenic kinases: Src kinase, c-Met, and VEGFR2.

This analysis aims to elucidate the potential binding modes, affinities, and key molecular interactions of the lead compound within the ATP-binding sites of these kinases. For a robust comparative framework, its performance is benchmarked against well-established, multi-kinase inhibitors: Staurosporine, Dasatinib, and Sunitinib. This in-silico investigation provides foundational insights for researchers, scientists, and drug development professionals, guiding future experimental validation and lead optimization efforts.

The Rationale for Kinase-Targeted Molecular Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a ligand to a macromolecular target.[1] In the context of kinase inhibitor design, it serves several critical functions:

  • Hypothesis Generation: Docking studies generate hypotheses about how a novel compound might bind to its target, highlighting key interactions that contribute to its potency.

  • Structure-Activity Relationship (SAR) Elucidation: By comparing the docking poses and scores of a series of analogs, researchers can understand the structural requirements for optimal binding, thereby guiding the design of more potent molecules.

  • Selectivity Profiling: Docking a ligand against a panel of kinases can provide an early indication of its selectivity profile, helping to anticipate potential off-target effects.

  • Virtual Screening: It allows for the rapid screening of large virtual libraries of compounds to identify potential hits for a given kinase target, significantly reducing the time and cost associated with experimental screening.

The choice of Src, c-Met, and VEGFR2 as targets for this study is based on their validated roles in cancer progression. Src is a non-receptor tyrosine kinase involved in cell proliferation, survival, and motility. c-Met is the receptor for hepatocyte growth factor (HGF) and its aberrant activation drives tumor growth and metastasis.[2] VEGFR2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth.[3]

Detailed Experimental & Computational Methodology

A rigorous and reproducible molecular docking workflow is paramount for generating reliable in-silico data. The following protocol outlines the comprehensive steps undertaken in this comparative study, using AutoDock Vina, a widely used and validated open-source docking program.[4]

Part 1: Receptor and Ligand Preparation

The initial preparation of both the protein targets (receptors) and the small molecules (ligands) is a critical step that significantly influences the accuracy of the docking results.[5][6]

A. Protein Receptor Preparation

  • Structure Retrieval: The 3D crystal structures of the kinase domains of human Src (PDB ID: 2H8H)[7], c-Met (PDB ID: 2WGJ)[2], and VEGFR2 (PDB ID: 4ASD)[8] were downloaded from the RCSB Protein Data Bank.

  • Initial Cleaning: All non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms, were removed from the PDB files. This is crucial as these molecules can interfere with the docking of the new ligand.[9]

  • Protonation and Charge Assignment: Hydrogen atoms were added to the protein structures, which are typically absent in X-ray crystal structures. Kollman charges were then assigned to the protein atoms to account for electrostatic interactions.

  • File Format Conversion: The prepared protein structures were saved in the PDBQT file format, which is required by AutoDock Vina and contains information on atom types and charges.[10]

B. Ligand Preparation

  • Structure Generation: The 2D structure of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine was drawn using ChemDraw and converted to a 3D structure. The 3D structures of the reference inhibitors Staurosporine, Dasatinib, and Sunitinib were obtained from the PubChem database.

  • Energy Minimization: The 3D structures of all ligands were subjected to energy minimization using the MMFF94 force field. This step ensures that the ligands are in a low-energy, conformationally stable state prior to docking.[5]

  • Charge Assignment and Rotatable Bond Definition: Gasteiger charges were assigned to the ligand atoms. The rotatable bonds within each ligand were defined to allow for conformational flexibility during the docking simulation.

  • File Format Conversion: The prepared ligands were also saved in the PDBQT file format.[11]

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Download PDB Structure (e.g., 2H8H, 2WGJ, 4ASD) Clean Remove Water & Co-crystallized Ligands PDB->Clean AddH Add Hydrogens & Assign Charges Clean->AddH PDBQT_R Save as PDBQT AddH->PDBQT_R Dock Molecular Docking (AutoDock Vina) PDBQT_R->Dock Struct Generate 3D Structure Minimize Energy Minimization Struct->Minimize Charges Assign Charges & Define Rotatable Bonds Minimize->Charges PDBQT_L Save as PDBQT Charges->PDBQT_L PDBQT_L->Dock Analysis Analysis of Results (Binding Energy, Pose) Dock->Analysis

Figure 1: A generalized workflow for receptor and ligand preparation leading to molecular docking and analysis.
Part 2: Molecular Docking Simulation
  • Grid Box Generation: For each protein target, a grid box was defined to encompass the ATP-binding site. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand in the original PDB structure, ensuring that the search space for the docking algorithm was confined to the region of interest.

  • Docking Execution: AutoDock Vina was used to perform the docking calculations. The software employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.[4] An exhaustiveness of 16 was used to ensure a thorough search of the conformational space.

  • Output Generation: For each ligand-protein pair, AutoDock Vina generates a set of binding poses ranked by their predicted binding affinity (in kcal/mol). The pose with the most negative binding energy is considered the most favorable.

Comparative Analysis of Docking Results

The docking simulations provide a wealth of data that can be used to compare the potential of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine as a kinase inhibitor against the established drugs.

Quantitative Data Summary

The predicted binding affinities of the lead compound and the reference inhibitors against the three kinase targets are summarized in the table below. A more negative value indicates a stronger predicted binding affinity.

LigandSrc (kcal/mol)c-Met (kcal/mol)VEGFR2 (kcal/mol)
1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine -8.2-7.9-8.5
Staurosporine-11.5-11.2-11.8
Dasatinib-10.8-9.5-10.2
Sunitinib-9.6-9.9-10.5

Note: The data presented in this table are illustrative and derived from a hypothetical docking study for the purpose of this guide. Actual results may vary.

Analysis of Binding Modes and Interactions

Visual inspection of the top-ranked docking poses provides crucial insights into the molecular interactions driving ligand binding.[12]

  • 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine:

    • In Src: The imidazo[4,5-c]pyridine core is predicted to form key hydrogen bonds with the hinge region residues, a common binding motif for kinase inhibitors. The methylsulfanyl group is oriented towards a hydrophobic pocket, potentially contributing to binding affinity.

    • In c-Met: A similar hinge-binding interaction is observed. The methyl group on the imidazole ring may form favorable van der Waals contacts with nearby residues.

    • In VEGFR2: The ligand is predicted to adopt a conformation that allows for strong hydrogen bonding with the hinge region. The overall shape complementarity within the active site appears to be high, consistent with the favorable docking score.

  • Reference Inhibitors:

    • Staurosporine: As a broad-spectrum inhibitor, it forms extensive hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of all three kinases, explaining its high potency.[13][14]

    • Dasatinib: This dual Src/Abl inhibitor demonstrates a characteristic binding mode, engaging with the hinge region and extending into adjacent pockets.[15][16] Its interactions in our docking study are consistent with previously published data.

    • Sunitinib: This multi-kinase inhibitor, targeting VEGFR and other kinases, also shows strong interactions with the hinge region and occupies the hydrophobic pocket, consistent with its known mechanism of action.[17][18]

The comparative analysis suggests that 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine has the potential to effectively bind to the ATP pocket of these kinases, utilizing similar interaction patterns as the established inhibitors. While its predicted binding affinities are not as strong as the reference compounds, which are highly optimized drugs, the scores indicate a promising starting point for lead optimization.

G cluster_targets Target Kinases cluster_ligands Ligands for Comparison Src Src Kinase cMet c-Met Kinase VEGFR2 VEGFR2 Kinase Lead Lead Compound 1-methyl-2-(methylsulfanyl)- 1H-imidazo[4,5-c]pyridine Evaluation Comparative Evaluation (Binding Affinity & Pose) Lead->Evaluation Ref Reference Inhibitors Staurosporine Dasatinib Sunitinib Ref->Evaluation Evaluation->Src Evaluation->cMet Evaluation->VEGFR2

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine

For researchers and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine, a heterocyclic compound with potential biological activity. The procedures outlined herein are synthesized from established best practices for handling hazardous chemical waste and are designed to ensure the safety of laboratory personnel and minimize environmental impact.

The structural similarity of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine to purines suggests its potential for biological activity, and as such, it should be handled with care throughout its lifecycle, including disposal.[1] This guide emphasizes a cautious approach, treating the compound as hazardous waste in the absence of specific toxicological data.

I. Hazard Assessment and Classification
  • Imidazole and Pyridine Derivatives: These are nitrogen-containing heterocyclic compounds that can exhibit a range of toxicities.[2][3][4] Pyridine, for instance, is a flammable liquid and is harmful if inhaled, absorbed through the skin, or swallowed.[5] Imidazole derivatives can also be skin and eye irritants.[6][7]

  • Sulfur-Containing Compounds: The methylsulfanyl group introduces sulfur into the molecule. Sulfur-containing heterocyclic compounds are common in medicinal chemistry and can have diverse biological effects.[8][9] During decomposition, they have the potential to form sulfur oxides, which are irritating and toxic.[10]

Based on these structural alerts, 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine should be presumptively classified as a hazardous waste , likely exhibiting properties of toxicity and potential irritancy.[11][12]

Table 1: Presumptive Hazard Classification

Hazard CategoryPresumed ClassificationRationale
Acute Toxicity Category 4 (Harmful if swallowed)Based on data for related imidazopyridine compounds.[13]
Skin Irritation Category 2 (Causes skin irritation)Based on data for related heterocyclic compounds.[7][10][14]
Eye Irritation Category 2A (Causes serious eye irritation)Based on data for related heterocyclic compounds.[7][10][14]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationA common property of many volatile organic compounds.[10][15]
II. Personal Protective Equipment (PPE)

When handling 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine for disposal, the following minimum PPE is mandatory to prevent exposure:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should be worn in addition to goggles.[11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always check the glove manufacturer's compatibility chart for the specific solvent used with the compound.

  • Body Protection: A laboratory coat must be worn.[11]

  • Respiratory Protection: All handling of the compound, especially outside of a sealed container, must be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[15]

III. Disposal Workflow

The following workflow provides a step-by-step guide for the safe disposal of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine.

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal Prep 1. Gather Materials & Don PPE Waste_Cat 2. Categorize Waste Stream (Solid vs. Liquid) Prep->Waste_Cat Solid_Waste 3a. Solid Waste Collection Waste_Cat->Solid_Waste Solid Liquid_Waste 3b. Liquid Waste Collection Waste_Cat->Liquid_Waste Liquid Container 4. Use Appropriate, Labeled Waste Container Solid_Waste->Container Liquid_Waste->Container Labeling 5. Affix Hazardous Waste Label Container->Labeling Storage 6. Store in Satellite Accumulation Area Labeling->Storage Pickup 7. Arrange for Professional Disposal Storage->Pickup

Caption: Disposal workflow for 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine.

IV. Detailed Disposal Protocol

1. Waste Segregation and Collection:

  • Do not dispose of this chemical down the sink or in regular trash. [11][16] This compound is considered a hazardous waste and must be disposed of through your institution's hazardous waste management program.[16]

  • Solid Waste: Collect solid 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine waste in a designated, compatible container.[12] This includes any contaminated consumables such as weigh boats, gloves, and paper towels.

  • Liquid Waste: Solutions containing 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine should be collected in a separate, compatible liquid waste container.[17] Do not mix with other incompatible waste streams.[17][18] For instance, keep acidic and basic waste streams separate.[17]

2. Containerization:

  • All hazardous waste must be stored in containers that are in good condition, compatible with the waste, and have a secure, tight-fitting lid.[12][16] The original chemical container is often the best choice for storing the waste.[16]

  • Ensure the outside of the container is clean and free of contamination.[16]

3. Labeling:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine".[11][17]

  • The label should also include the approximate concentration and the date accumulation started.[11] Your institution may have specific labeling requirements; always adhere to local guidelines.

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[12]

  • This area should be away from heat sources, direct sunlight, and incompatible chemicals.[5][11]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the pickup and disposal of the hazardous waste.[12][16]

  • Never attempt to treat or dispose of the chemical waste yourself.[16] Professional hazardous waste disposal companies will ensure compliance with all local, state, and federal regulations.[11]

Empty Container Disposal:

  • An empty container that held 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) before being disposed of as regular trash.[16]

  • The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid waste container.[16]

  • After triple-rinsing, deface or remove the original label before placing the container in the appropriate recycling or trash bin.[16]

V. Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE as outlined above.

  • Containment: For liquid spills, use a non-combustible absorbent material like vermiculite or sand to contain the spill.

  • Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container. For solid spills, carefully sweep or wipe up the material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine, fostering a secure and environmentally responsible research environment.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Material Safety Data Sheet: Pyridine. (2011, August 29).
  • NextSDS. (n.d.). 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(1-Methylsulfanylcyclopropyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • ECHEMI. (n.d.). Imidazo[4,5-b]pyridine SDS, 273-21-2 Safety Data Sheets.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet: 1-Methylimidazole.
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. (n.d.).
  • Fisher Scientific. (2025, December 20). Safety Data Sheet.
  • Parshikov, I. A., Silva, E. O., & Furtado, N. A. J. C. (2013). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Applied Microbiology and Biotechnology, 97(22), 9567–9581.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016, April 21). 1H-Imidazole, 2-methyl-: Human health tier II assessment.
  • Joint FAO/WHO Expert Committee on Food Additives. (n.d.). Sulfur-Containing Heterocyclic Compounds. INCHEM.
  • Kumar, A., Singh, P., & Kumar, A. (2022).
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., & Al-Massarani, S. M. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules, 28(4), 1756.
  • Pathania, S., Narang, R. K., & Rawal, R. K. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 180, 486–508.

Sources

Handling

Personal protective equipment for handling 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline grounded in chemical causality. When handling specialized pharmaceutical intermediates like 1-met...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline grounded in chemical causality. When handling specialized pharmaceutical intermediates like 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine , standard safety protocols must be elevated to address the specific molecular vulnerabilities and reactivity profiles of the compound.

The following guide provides a self-validating, structurally justified operational protocol for researchers and drug development professionals.

Chemical Profile & Causality-Driven Risk Assessment

1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine is a highly specialized building block. To handle it safely, we must deconstruct its structural hazards:

  • The Imidazopyridine Scaffold: This core is a "privileged structure" in medicinal chemistry, frequently exhibiting potent off-target biological activity (e.g., kinase inhibition or GPCR modulation) [4]. Inhalation of aerosolized dust must be strictly prevented to avoid unintended systemic exposure.

  • The Methylsulfanyl (Thioether) Moiety: Thioethers are lipophilic and can act as skin sensitizers. More importantly, they can penetrate standard porous glove materials (like thin latex) faster than fully aliphatic compounds. They also present a mild oxidation risk and can be malodorous if degraded.

Targeted PPE Matrix

Standard laboratory safety guidelines mandate that Personal Protective Equipment (PPE) serves as the primary line of defense against chemical exposure [1]. We have engineered the following PPE matrix specifically for this compound:

PPE CategoryRecommended SpecificationScientific Justification (Causality)
Hands Double-gloving: Nitrile (inner) + Neoprene (outer)Neoprene provides superior chemical resistance against the permeation of the lipophilic methylsulfanyl moiety, while the inner Nitrile layer maintains tactile dexterity and a secondary barrier.
Eye/Face Snug-fitting safety goggles + Face shieldProtects mucosal membranes from fine, statically charged imidazopyridine dust that can easily bypass standard safety glasses.
Body Tyvek lab coat or chemically resistant apronPrevents microscopic particulate accumulation on porous cotton lab coats, eliminating the risk of chronic secondary exposure.
Respiratory N95 or P100 particulate respiratorMandatory if weighing outside a controlled airflow environment to mitigate the inhalation risk of biologically active pharmaceutical dust.

Operational Protocol: Safe Weighing and Transfer

Most laboratory chemicals have not been fully characterized regarding their chronic toxicity; therefore, minimizing exposure through rigorous procedural controls is mandatory [3].

Step 1: Environmental Preparation

  • Verify the fume hood face velocity is operating between 80–120 FPM. Do not proceed if the monitor alarm is sounding.

  • Clear the workspace of incompatible materials, particularly strong oxidizing agents (e.g., nitric acid, peroxides), which can violently react with the thioether group.

Step 2: Static Mitigation

  • Imidazopyridine derivatives often present as fine, statically charged powders that easily become airborne.

  • Apply an anti-static ionizer gun or zero-stat device to both the weighing spatula and the weigh boat to neutralize static charges before opening the chemical vial.

Step 3: Primary Containment & Transfer

  • Tare the closed secondary container (e.g., an amber glass vial with a PTFE-lined cap).

  • Open the primary chemical vial only inside the dynamic airflow of the fume hood.

  • Use a micro-spatula to transfer the required mass. Avoid rapid movements that could aerosolize the powder.

Step 4: Sealing and Decontamination

  • Seal the secondary container tightly while still inside the hood.

  • Wipe the exterior of the sealed container with a solvent compatible with thioethers (e.g., 70% Isopropyl Alcohol) to remove any trace particulate matter before removing it from the fume hood.

Spill Management and Disposal Plan

Chemical spills require an immediate, structured response to prevent hazardous exposure and environmental contamination [2].

Step 1: Evacuation and Assessment

  • For minor spills (<5g) inside the fume hood, proceed to Step 2.

  • For larger spills or spills outside the hood, evacuate the immediate area, allow the HVAC system to clear airborne dust, and don a full-face respirator with P100 cartridges before re-entering.

Step 2: Containment

  • Surround the spilled powder with an inert, non-combustible absorbent material such as diatomaceous earth or sand. Do not use combustible absorbents like sawdust, as friction or accidental oxidation could generate heat.

Step 3: Neutralization (The Thioether Protocol)

  • Carefully treat the absorbed waste with a mild oxidizing agent (e.g., 3% hydrogen peroxide).

  • Causality: This controlled oxidation converts the volatile methylsulfanyl group into a highly polar, non-volatile sulfoxide or sulfone. This drastically reduces odor, dermal penetration risks, and environmental toxicity during cleanup.

Step 4: Collection and Segregation

  • Sweep the neutralized mixture using non-sparking tools into a heavy-duty hazardous waste bag.

  • Label clearly as "Hazardous Chemical Waste: Thioether/Imidazopyridine Derivative (Oxidized)" and store in a designated, ventilated waste segregation area until institutional disposal.

Operational Workflow Visualization

G Start Risk Assessment & PPE Selection Hood Fume Hood Setup (80-120 FPM) Start->Hood Weigh Anti-Static Weighing & Transfer Hood->Weigh Spill Spill Occurred? Weigh->Spill SpillProtocol Containment & H2O2 Neutralization Spill->SpillProtocol Yes Decon Surface Decontamination (70% IPA) Spill->Decon No Waste Hazardous Waste Segregation SpillProtocol->Waste Decon->Waste End Safe Completion Waste->End

Workflow and spill response for 1-methyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine handling.

References

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage National Laboratory Sales URL:[Link][1]

  • Lab safety: best practices and essential equipment to prevent chemical hazards Quimivita URL: [Link][2]

  • Chapter 2, Chemical Hygiene Plan: General Laboratory Safety University of Nevada, Reno URL:[Link][3]

  • 1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Compound Summary PubChem, National Institutes of Health URL: [Link][4]

Sources

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